2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8(13)4-6-5-11-7-2-1-3-10-9(6)7/h1-3,5,11H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQIMQAZVVLLKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)CC(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40668547 | |
| Record name | (1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27224-27-7 | |
| Record name | (1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold
An In-depth Technical Guide to the Structure Elucidation of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid
The 1H-pyrrolo[3,2-b]pyridine core, systematically known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its structural resemblance to indole, combined with the pyridine ring's ability to act as a hydrogen bond acceptor, imparts unique physicochemical properties that are highly sought after in drug design. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, making them valuable starting points for developing novel therapeutics.
This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of a key derivative: This compound . As a bifunctional molecule, it serves as a critical building block for synthesizing more complex, biologically active compounds. The methodologies detailed herein are designed to be a self-validating system, ensuring the highest degree of confidence in the final structural assignment. This approach moves beyond simple data collection, focusing on the causal logic behind experimental choices—a cornerstone of robust scientific investigation.
Chapter 1: Initial Assessment and Hypothesized Structure
Before any analysis, the first step is to define the target. The proposed structure of this compound is presented below, along with its fundamental properties derived from this hypothesis.
-
Molecular Formula: C₉H₈N₂O₂
-
Molecular Weight (Monoisotopic): 176.0586 g/mol
-
Molecular Weight (Average): 176.17 g/mol [2]
A critical aspect of elucidating heterocyclic structures is the standardized numbering of the ring system, which is essential for the correct assignment of spectroscopic signals.
Caption: IUPAC numbering for the 1H-pyrrolo[3,2-b]pyridine scaffold.
Chapter 2: The Analytical Workflow: An Orthogonal Approach
A single analytical technique is never sufficient for complete structure proof. We employ an orthogonal workflow where each method provides a unique piece of the puzzle, and collectively, they build a self-consistent and irrefutable case for the molecular structure.
Caption: A workflow for definitive structure elucidation.
Chapter 3: High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The Rationale Before investing significant time in NMR analysis, it is imperative to confirm the elemental composition. HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the molecular formula. For a molecule like ours, containing an acidic proton and basic nitrogen atoms, Electrospray Ionization (ESI) is the ideal technique due to its soft ionization nature, which typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.
Trustworthiness: A Self-Validating Protocol for HRMS The protocol's validity hinges on two factors: the mass accuracy of the measurement and the correlation between the observed and theoretical isotopic patterns.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Instrument: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Calibration: Calibrate the instrument immediately before analysis using a known standard solution to ensure mass accuracy.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 100-500.
-
Analysis: Compare the measured m/z of the most abundant peak with the theoretical exact mass calculated for the protonated ([C₉H₉N₂O₂]⁺) and deprotonated ([C₉H₇N₂O₂]⁻) species. A mass error of less than 5 ppm is required for confident assignment.
Data Presentation: Predicted vs. Observed Mass
| Species | Theoretical Exact Mass (m/z) | Observed m/z | Mass Error (ppm) |
|---|---|---|---|
| [M+H]⁺ | 177.0659 | To be determined | < 5 |
| [M-H]⁻ | 175.0513 | To be determined | < 5 |
The unique isotopic distribution pattern of carbon (¹³C abundance of ~1.1%) provides a secondary layer of confirmation. The observed isotopic pattern must match the theoretically calculated pattern for C₉H₈N₂O₂.
Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structure elucidation, providing a detailed blueprint of the atomic connectivity. A full suite of 1D and 2D experiments is necessary for an unambiguous assignment.
Expertise & Experience: Solvent Choice For this molecule, DMSO-d₆ is the superior solvent choice over CDCl₃. Its polarity ensures solubility, and more importantly, it forms hydrogen bonds with the N-H and O-H protons, slowing their exchange rate and allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum.
4.1. ¹H NMR Spectroscopy: Proton Environment Mapping
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer at 25 °C.
-
Processing: Process the data using standard Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual DMSO peak at δ 2.50 ppm.[3]
Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-7 | ~8.1-8.3 | dd | 1H | Pyridine α-proton, deshielded by N4. |
| H-5 | ~7.9-8.1 | dd | 1H | Pyridine γ-proton. |
| H-2 | ~7.5-7.7 | s | 1H | Pyrrole proton, adjacent to N1. |
| H-6 | ~7.1-7.3 | dd | 1H | Pyridine β-proton. |
| CH₂ | ~3.7-3.9 | s | 2H | Methylene adjacent to pyrrole and carboxyl. |
| N1-H | ~11.5-12.5 | br s | 1H | Pyrrole NH, exchangeable. |
| COOH | ~12.0-13.0 | br s | 1H | Carboxylic acid OH, exchangeable. |
4.2. ¹³C NMR Spectroscopy: Carbon Skeleton Identification
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same spectrometer. A sufficient number of scans is required due to the low natural abundance of ¹³C.
-
Processing: Calibrate the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.[3]
Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C=O | ~172-175 | Carboxylic acid carbonyl. |
| C5, C7 | ~140-150 | Aromatic CH carbons adjacent to nitrogen. |
| C3a, C7a | ~125-140 | Aromatic quaternary carbons at ring junction. |
| C2, C6 | ~110-125 | Aromatic/heteroaromatic CH carbons. |
| C3 | ~100-110 | Pyrrole quaternary carbon bearing the side chain. |
| CH₂ | ~30-35 | Aliphatic methylene carbon. |
4.3. 2D NMR: Establishing Connectivity
Expertise & Experience: The Power of Correlation While 1D NMR suggests the types of atoms present, 2D NMR proves their connectivity. COSY identifies neighboring protons, HSQC links protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon connections, which is the key to assembling the entire molecular framework.
Experimental Protocols: 2D NMR Acquire COSY, HSQC, and HMBC spectra on the same sample using standard, optimized pulse programs provided by the spectrometer manufacturer.
Key Correlations for Structure Proof:
Caption: Key HMBC correlations confirming the molecular scaffold.
-
COSY: Will show a clear correlation path between H-5, H-6, and H-7, confirming the pyridine ring's substitution pattern.
-
HSQC: Will unambiguously link each proton signal (H-2, H-5, H-6, H-7, CH₂) to its corresponding carbon signal.
-
HMBC (Crucial Correlations):
-
CH₂ Protons to C2, C3, and C=O: This is the most critical set of correlations. It firmly attaches the acetic acid side chain (-CH₂COOH) to the C3 position of the pyrrole ring.
-
H-2 to C3, C3a, and C7a: These correlations lock the position of the pyrrole proton and confirm its relationship with the ring-junction carbons.
-
H-7 to C5 and C3a: This confirms the connectivity around the pyridine nitrogen, validating the 4-azaindole core structure.
-
Data Presentation: Consolidated NMR Assignment Table
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | COSY Correlations (with) | Key HMBC Correlations (from ¹H to ¹³C) |
|---|---|---|---|---|
| 1 (NH) | - | ~12.0 | - | C2, C7a |
| 2 | From HSQC | ~7.6 (s) | - | C3, C3a, C7a |
| 3 | From HMBC | - | - | - |
| 3a | From HMBC | - | - | - |
| 5 | From HSQC | ~8.0 (dd) | H-6 | C3a, C7 |
| 6 | From HSQC | ~7.2 (dd) | H-5, H-7 | C7a |
| 7 | From HSQC | ~8.2 (dd) | H-6 | C3a, C5 |
| 7a | From HMBC | - | - | - |
| CH₂ | From HSQC | ~3.8 (s) | - | C2, C3, C=O |
| COOH | From HMBC | ~12.5 | - | CH₂ |
Chapter 5: Infrared (IR) Spectroscopy
Expertise & Experience: A Quick Functional Group Check FT-IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups predicted by the hypothesized structure. It serves as a quick validation of the main structural features.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Data Presentation: Characteristic IR Absorptions
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200-3400 | N-H Stretch | Pyrrole N-H |
| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid O-H |
| 1680-1710 | C=O Stretch | Carboxylic Acid C=O |
| 1550-1650 | C=C / C=N Stretch | Aromatic Rings |
Conclusion: A Self-Validating Structural Proof
The structure of this compound is unequivocally confirmed through this multi-faceted analytical approach.
-
HRMS establishes the correct elemental formula (C₉H₈N₂O₂), providing the foundational piece of evidence.
-
¹H and ¹³C NMR confirm the number and type of proton and carbon environments.
-
2D NMR (COSY, HSQC, HMBC) provides the irrefutable map of atomic connectivity, piecing the skeleton together and precisely placing the acetic acid substituent at the C3 position.
-
FT-IR offers rapid, corroborating evidence for the presence of all key functional groups.
Each technique validates the others, creating a closed loop of logic that removes ambiguity and ensures the highest level of scientific rigor. This systematic process guarantees that the structure assigned to this valuable synthetic intermediate is accurate, providing a solid foundation for its use in further research and drug development endeavors.
References
-
Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 987-998. Available at: [Link]
-
Britannica. (n.d.). Heterocyclic compound. In Britannica. Retrieved from: [Link]
-
Huang, Y.-C., et al. (2012). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2567. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Wiley-VCH. (n.d.). The Structure of Heterocyclic Compounds. In Heterocyclic Chemistry. Retrieved from: [Link]
-
Scott, R. D., Ueno, H., & Metzler, D. E. (1982). Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. Biochemistry, 21(21), 5213-9. Available at: [Link]
-
Wikipedia. (n.d.). Heterocyclic compound. In Wikipedia. Retrieved from: [Link]
-
Rychlewska, U., et al. (2002). 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid as a molecular probe for use in auxin physiology. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 8), o531-o533. Available at: [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Pyrrolopyridine derivatives have shown a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and safety. This guide provides a comprehensive overview of the key physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the critical aspects of its chemical stability.
Core Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C9H8N2O2 | - |
| Molecular Weight | 176.17 g/mol | - |
| Appearance | Likely a solid at room temperature | Based on similar heterocyclic carboxylic acids. |
| XLogP3 | ~0.5 - 1.5 | Estimated based on related structures like 2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid (XLogP3: 0.5)[1] and 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (XLogP: 0.6)[2]. The acetic acid moiety generally increases polarity compared to a simple alkyl substituent. |
| Hydrogen Bond Donors | 2 | The pyrrole N-H and the carboxylic acid O-H. |
| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen and the two oxygen atoms of the carboxylic acid. |
| pKa | Acidic pKa ~3-5; Basic pKa ~4-6 | The carboxylic acid group is expected to have a pKa in the typical range for acetic acid derivatives. The pyridine nitrogen will have a basic pKa. The exact values are influenced by the fused ring system. |
| Aqueous Solubility | pH-dependent | Expected to have low solubility at acidic pH and higher solubility at neutral to basic pH due to the ionizable carboxylic acid and pyridine moieties. |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Topological Polar Surface Area (TPSA) | ~60-70 Ų | Estimated based on related structures like 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (66 Ų)[2]. |
Experimental Protocols for Physicochemical Characterization
The following section details robust, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9) to assess the pH-dependent solubility.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing the different pH buffers. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a reliable method for determining the pKa values of ionizable compounds by monitoring pH changes during titration with an acid or base.
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent system (e.g., water with a co-solvent if necessary).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) in separate experiments.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH electrode as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Lipophilicity Determination (LogP/LogD by Shake-Flask Method)
Lipophilicity is a key determinant of a drug's ability to cross biological membranes. LogP is the partition coefficient between n-octanol and water, while LogD is the distribution coefficient at a specific pH for ionizable compounds.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a specific pH buffer for LogD) with n-octanol.
-
Partitioning: Dissolve a known amount of this compound in one of the phases and add the other phase.
-
Equilibration: Vigorously shake the mixture for a set period to allow for partitioning, then allow the phases to separate.
-
Phase Separation: Carefully separate the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC.
-
Calculation: Calculate LogP or LogD using the formula: LogP/LogD = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Chemical Stability Assessment
Evaluating the chemical stability of an active pharmaceutical ingredient (API) is crucial for determining its shelf-life and appropriate storage conditions.[1]
Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify potential degradation products and pathways under harsh conditions.
Conditions:
-
Acidic Hydrolysis: e.g., 0.1 N HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 N NaOH at elevated temperature.
-
Oxidation: e.g., 3% H2O2 at room temperature.
-
Thermal Stress: High temperature (e.g., 60°C).
-
Photostability: Exposure to light (ICH Q1B guidelines).
Methodology:
-
Expose solutions of this compound to the stress conditions for a defined period.
-
At various time points, analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR.
Accelerated and Long-Term Stability Studies
These studies are conducted to predict the shelf-life of the API under normal storage conditions.
-
Accelerated Stability: Typically performed at 40°C / 75% RH for 6 months.[3]
-
Long-Term Stability: Typically performed at 25°C / 60% RH for a minimum of 12 months.[3]
Methodology:
-
Store samples of this compound in controlled environment chambers under the specified conditions.
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples and analyze for purity, potency, and physical appearance using a validated stability-indicating method.
Conclusion
A thorough understanding and experimental determination of the physicochemical properties of this compound are paramount for its successful development as a potential therapeutic agent. The predicted properties suggest a molecule with pH-dependent solubility and moderate lipophilicity, characteristics that can be fine-tuned during the drug development process. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately characterize this and similar compounds, ensuring data integrity and facilitating informed decision-making in the journey from discovery to clinical application.
References
-
PubChem. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. [Link]
-
The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
Sources
The Strategic Core of Drug Discovery: An In-Depth Technical Guide to 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic Acid and the 7-Azaindole Scaffold
This guide provides a comprehensive technical overview of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid (CAS Number: 27224-27-7), a key heterocyclic molecule. For researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and burgeoning biological significance of this compound and its core scaffold, 7-azaindole. The narrative emphasizes the rationale behind synthetic strategies and the therapeutic potential of this molecular architecture.
Introduction: The 7-Azaindole Scaffold - A Privileged Structure in Medicinal Chemistry
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a cornerstone in contemporary medicinal chemistry.[1] Its structural resemblance to the endogenous purine and indole moieties allows it to interact with a wide array of biological targets, often serving as a hinge-binding motif in kinase inhibitors.[2] The strategic placement of a nitrogen atom in the indole ring system can significantly modulate the compound's physicochemical properties, including its hydrogen bonding capacity, metabolic stability, and overall pharmacological profile.[2] this compound, an isomer of the more common 7-azaindole, represents a valuable building block for the synthesis of novel therapeutic agents. Its derivatives have shown promise in various therapeutic areas, including oncology and inflammatory diseases.[3][4]
Physicochemical Properties and Structural Analogs
A foundational understanding of a molecule's physicochemical properties is paramount for its application in drug discovery. Below is a comparative table of this compound and a closely related structural isomer.
| Property | This compound | 2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid |
| CAS Number | 27224-27-7 | 727357-57-5 |
| Molecular Formula | C₉H₈N₂O₂ | C₉H₆N₂O₃ |
| Molecular Weight | 176.17 g/mol | 190.16 g/mol |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 4 |
| LogP (Predicted) | 0.5 | 0.5 |
Data compiled from various chemical supplier databases.
Synthesis of the 7-Azaindole Core: A Strategic Overview
The construction of the 7-azaindole scaffold is a critical step in the development of novel therapeutics based on this privileged structure. Several synthetic strategies have been developed, each with its own advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the final molecule.
Classical and Modern Synthetic Approaches
Historically, methods like the Fischer indole synthesis and the Bartoli indole synthesis have been adapted for the preparation of azaindoles.[5] However, these methods can sometimes suffer from harsh reaction conditions and limited regioselectivity.
More contemporary approaches often rely on transition metal-catalyzed cross-coupling reactions, which offer greater flexibility and control over the final product. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are particularly powerful tools for the construction of the 7-azaindole core from appropriately substituted pyridine precursors.[6] Microwave-assisted organic synthesis has also emerged as a valuable technique for accelerating these reactions and improving yields.[7]
Below is a generalized workflow for the synthesis of a 7-azaindole derivative, illustrating the versatility of modern synthetic methods.
Caption: Generalized synthetic workflow for 7-azaindole derivatives.
Exemplary Experimental Protocol: Synthesis of a 2-Aryl-7-Azaindole-3-acetic Acid Derivative
The following protocol is a representative example of the synthesis of a 7-azaindole-3-acetic acid derivative, adapted from the literature.[8] This multi-step synthesis highlights the use of a condensation reaction followed by a cyanide-mediated cyclization.
Step 1: Synthesis of 2-Aminoazacinnamic Acid Derivative
-
To a solution of the corresponding 2-aminopyridinecarboxaldehyde in a suitable solvent (e.g., ethanol), add an equimolar amount of a malonic acid monoester.
-
Add a catalytic amount of a base (e.g., piperidine) and heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-aminoazacinnamic acid derivative.
Step 2: Synthesis of the 2-Aryl-7-Azaindole-3-acetic Acid Derivative
-
Dissolve the 2-aminoazacinnamic acid derivative and an equimolar amount of a substituted aromatic aldehyde in a suitable solvent (e.g., dimethylformamide).
-
Add a catalytic amount of a cyanide source (e.g., sodium cyanide) to the reaction mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the final 2-aryl-7-azaindole-3-acetic acid derivative.
Biological Activity and Therapeutic Potential
The 7-azaindole scaffold is a versatile pharmacophore found in numerous biologically active compounds.[9] Derivatives of 7-azaindole have demonstrated a broad range of pharmacological activities, including analgesic, hypotensive, and antimicrobial effects.[1][7]
Kinase Inhibition
A significant application of the 7-azaindole scaffold is in the development of protein kinase inhibitors for the treatment of cancer.[2] The nitrogen atom at the 7-position and the N-H of the pyrrole ring can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, mimicking the adenine portion of ATP.[2] This interaction is often a critical determinant of the compound's inhibitory potency.
Caption: Mechanism of kinase inhibition by 7-azaindole derivatives.
Other Therapeutic Applications
Beyond oncology, 7-azaindole derivatives have been investigated for a variety of other therapeutic applications. For instance, certain 7-azaindole-3-acetic acid derivatives have been identified as potent and selective antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), a key target in the treatment of allergic and inflammatory conditions such as asthma.
Future Perspectives
The 7-azaindole scaffold, and specifically derivatives of this compound, will undoubtedly continue to be a fertile ground for drug discovery. The inherent versatility of this molecular framework allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular drivers of disease continues to grow, so too will the opportunities to design and synthesize novel 7-azaindole-based therapeutics that address unmet medical needs.
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A Technical Guide to 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic Acid and its Congeners: Synthesis, Properties, and Therapeutic Potential
This in-depth technical guide provides a comprehensive overview of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid, a key heterocyclic compound within the broader class of azaindoles. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical characteristics, synthesis, and significant therapeutic promise.
Introduction: The Prominence of the 4-Azaindole Scaffold
This compound, also known by its synonym 4-Azaindole-3-acetic acid , belongs to the pyrrolopyridine family of compounds. These are bicyclic heterocyclic structures containing a pyrrole ring fused to a pyridine ring. The specific isomer, 1H-pyrrolo[3,2-b]pyridine, is commonly referred to as 4-azaindole.
The 4-azaindole scaffold is a "privileged structure" in medicinal chemistry. Its significance lies in its ability to act as a bioisostere of indole, a fundamental component of many biologically active molecules. The strategic placement of a nitrogen atom in the six-membered ring modifies the electronic properties and hydrogen bonding capabilities of the molecule, which can lead to enhanced pharmacological profiles, including improved solubility and metabolic stability. This has made 4-azaindole and its derivatives, such as the title compound, highly sought-after building blocks in the design of novel therapeutics, particularly in the realm of oncology and inflammatory diseases.
Nomenclature and Chemical Properties
A clear understanding of the nomenclature and fundamental properties of this compound is crucial for its effective application in research and development.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonym | 4-Azaindole-3-acetic acid | N/A |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| CAS Number | Not explicitly found for this specific compound. A related compound, 2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid, has the CAS number 727357-57-5. | [1] |
Synthesis of the 4-Azaindole Core and its Acetic Acid Derivatives
Key Synthetic Strategies:
-
Fischer Indole Synthesis : This classic method for indole synthesis can be adapted for azaindoles. It involves the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone.[2] The reaction proceeds via the formation of a pyridylhydrazone, followed by tautomerization, a[1][1]-sigmatropic rearrangement, and subsequent cyclization and aromatization to yield the 4-azaindole ring system.[2]
-
Palladium-Catalyzed Cross-Coupling Reactions : Modern synthetic approaches often employ palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling.[3] This can be used to construct the pyrrole ring onto a functionalized pyridine precursor. For instance, a chloroamino-N-heterocycle can be coupled with (2-ethoxyvinyl)borolane, followed by an acetic acid-catalyzed cyclization.[3]
-
Reductive Cyclization : Another common strategy involves the reductive cyclization of a substituted nitropyridine derivative. For example, 2-chloro-3-nitropyridine can be used as a starting material, which undergoes substitution and decarboxylation, followed by a reductive cyclization to form the 4-azaindole core.[4]
Generalized Experimental Protocol for Synthesis (Adapted from Fischer Indole Synthesis)
The following protocol is a generalized procedure for the synthesis of a 4-azaindole derivative, which can be adapted for the synthesis of this compound by selecting the appropriate starting materials.
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve the appropriate pyridylhydrazine (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Add the desired carbonyl compound (e.g., a protected form of 3-formylpropionic acid or a related keto-acid) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Cyclization
-
To the hydrazone solution, add a suitable acid catalyst, such as sulfuric acid, polyphosphoric acid, or a Lewis acid.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (as monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize it with a base, such as sodium bicarbonate solution.
Step 3: Work-up and Purification
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-azaindole-3-acetic acid derivative.
Caption: Generalized Fischer Indole Synthesis Workflow.
Analytical Characterization
The structural elucidation and confirmation of this compound and its derivatives rely on a combination of spectroscopic techniques. While a complete dataset for the title compound is not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and pyrrole rings. The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The methylene protons of the acetic acid side chain would appear as a singlet, and the carboxylic acid proton as a broad singlet.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the carbons of the heterocyclic rings.
-
Infrared (IR) Spectroscopy : The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic bands for the N-H stretch of the pyrrole ring and the aromatic C-H and C=C/C=N vibrations.
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Biological Activity and Therapeutic Potential
The 4-azaindole scaffold is a cornerstone in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The nitrogen atom in the pyridine ring of 4-azaindole can act as a hydrogen bond acceptor, mimicking the interaction of the purine ring of ATP with the kinase hinge region.
While specific biological targets for this compound have not been explicitly reported, derivatives of the closely related pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory activity against FMS kinase (CSF-1R).[5] FMS kinase is overexpressed in several cancers, and its inhibition is a validated therapeutic strategy.
Furthermore, 4-azaindole-containing compounds have been successfully developed as inhibitors of p21-activated kinase-1 (PAK1), another important target in oncology.[6] The introduction of the 4-azaindole moiety in place of an indole scaffold has been shown to improve physicochemical properties, such as aqueous solubility and plasma protein binding, leading to better pharmacokinetic profiles.[6]
Caption: Potential Mechanism of Action via Kinase Inhibition.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for drug discovery and development. The 4-azaindole core provides a versatile scaffold for the design of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of the title compound, the existing literature on related azaindoles strongly supports its potential as a valuable tool for medicinal chemists. Future work should focus on developing robust and scalable synthetic routes, comprehensive analytical characterization, and screening against a panel of relevant biological targets to unlock the full therapeutic potential of this important heterocyclic compound.
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biological activity of 7-azaindole-3-acetic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 7-Azaindole-3-Acetic Acid Derivatives
Authored by a Senior Application Scientist
Foreword: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The 7-azaindole core, a bioisostere of the natural indole nucleus, is one such "privileged scaffold."[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have made it a cornerstone in the development of targeted therapies.[3] This guide focuses specifically on derivatives bearing a 3-acetic acid moiety, a substitution that unlocks a distinct and potent profile of biological activities, transforming the versatile core into highly specific modulators of disease pathways. We will delve into the mechanistic underpinnings of these activities, provide field-proven experimental protocols, and explore the critical structure-activity relationships that guide modern drug development.
The Strategic Importance of the 3-Acetic Acid Substitution
The introduction of an acetic acid group at the 3-position of the 7-azaindole ring is not a random modification; it is a strategic design choice. This acidic functional group is crucial for interacting with specific binding pockets in target proteins, often mimicking the binding of endogenous ligands. A prime example of this is seen in the antagonism of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2).
CRTh2 Receptor Antagonism: A Hub for Anti-Inflammatory Activity
High-throughput screening first identified the 7-azaindole-3-acetic acid scaffold as a novel and potent antagonist of the CRTh2 receptor.[4] This receptor is a key player in the inflammatory cascade associated with allergic diseases like asthma. Its natural ligand, prostaglandin D2 (PGD2), binds to CRTh2 on immune cells such as eosinophils and T-helper 2 (Th2) lymphocytes, triggering chemotaxis, degranulation, and cytokine release, which collectively perpetuate the inflammatory response.
The 7-azaindole-3-acetic acid derivatives function by competitively inhibiting the binding of PGD2 to this receptor. The carboxylate of the acetic acid moiety is critical for anchoring the molecule within the receptor's binding site, while the 7-azaindole core provides the necessary structural rigidity and additional binding interactions. This targeted antagonism blocks the downstream signaling cascade, effectively preventing eosinophil activation and migration, a key therapeutic goal in managing allergic inflammation.[4][5]
Caption: CRTh2 receptor antagonism by 7-azaindole-3-acetic acid derivatives.
Anticancer Activity: A Multi-Pronged Approach
The 7-azaindole scaffold is a well-established "hinge-binder," a term of art in oncology drug discovery.[2][6] The nitrogen at position 7 and the pyrrole N-H group form two critical hydrogen bonds with the "hinge region" of the ATP-binding pocket of many protein kinases, effectively blocking their activity.[6] This foundational property is modulated and often enhanced by the 3-acetic acid substitution and other modifications, leading to a diverse range of anticancer mechanisms.
Kinase Inhibition
Kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of cancer. 7-azaindole derivatives have been developed to target several key oncogenic kinases.
-
PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is frequently overactive in tumors, promoting cell survival and proliferation.[7] Structurally novel 7-azaindole derivatives have been identified as potent PI3K inhibitors, with some compounds exhibiting subnanomolar IC50 values. The two nitrogen atoms of the 7-azaindole core are crucial for forming hydrogen bonds with residues like Val882 in the hinge region of PI3Kγ.[7][8]
-
CDK9 (Cyclin-Dependent Kinase 9): CDK9 is essential for transcriptional elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive target. Certain 7-azaindole derivatives bearing benzocycloalkanone motifs have been identified as potent dual inhibitors of CDK9/CyclinT and Haspin kinase.[9]
-
B-RAF: The FDA-approved drug Vemurafenib, a potent inhibitor of the B-RAF V600E mutant kinase, is a landmark example of a 7-azaindole-based therapeutic, underscoring the scaffold's clinical relevance in oncology.[6][8]
Caption: Hinge-binding mechanism of the 7-azaindole scaffold in a kinase ATP pocket.
PARP and DDX3 Inhibition: Expanding the Mechanistic Scope
Beyond kinase inhibition, these derivatives have shown efficacy against other critical cancer targets.
-
PARP (Poly (ADP-ribose) polymerase) Inhibition: Some novel 7-azaindole analogues have been identified as potential PARP inhibitors.[10] PARP enzymes are crucial for DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair deficiencies (like BRCA mutations) can lead to synthetic lethality and cell death.
-
DDX3 Helicase Inhibition: The DEAD-box helicase DDX3 is implicated in tumorigenesis and metastasis. A novel 7-azaindole derivative was designed to lodge within the ATP-binding pocket of DDX3, interacting with key residues and inhibiting its function in a dose-dependent manner.[11][12]
Antiviral Properties: A New Frontier
The versatility of the 7-azaindole scaffold extends to antiviral applications. Recent research has demonstrated that derivatives can be engineered to disrupt the critical protein-protein interactions required for viral entry into host cells.
-
Inhibition of SARS-CoV-2 Entry: A series of 7-azaindole derivatives were designed to obstruct the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (S1-RBD) and the human ACE2 (hACE2) receptor. By binding to the S1-RBD-hACE2 interface, these compounds effectively block the virus's primary mechanism for host cell entry.[13]
-
Influenza Polymerase Inhibition: Other 7-azaindole derivatives have been reported as potent inhibitors of the influenza polymerase B2 subunit, showing activity against multiple strains, including H1N1 and H5N1.[8]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 7-azaindole-3-acetic acid scaffold has yielded crucial insights into the structural requirements for potent biological activity. A comprehensive review of the literature indicates that positions 1, 3, and 5 of the 7-azaindole ring are the most active sites for modification.[2][14]
-
Position 1 (Pyrrole Nitrogen): Substitution at this position can modulate the compound's physicochemical properties, such as solubility and cell permeability, and can also introduce new interactions with the target protein.
-
Position 3 (Acetic Acid Moiety): While the acetic acid is key for certain targets like CRTh2, modifications of this group (e.g., esterification, amidation) can redirect the compound's activity towards other targets like kinases. For instance, replacing the acetic acid with a "hinge" carbonyl group connected to an aromatic ring was a key strategy in developing SARS-CoV-2 entry inhibitors.[13]
-
Position 5 (Pyridine Ring): This position is often used to introduce larger substituents that can probe deeper into binding pockets, enhancing both potency and selectivity. The addition of aryl, carboxamide, or other heterocyclic rings at this position has proven to be a successful strategy for developing potent anticancer agents.[14]
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any scientific claim rests on the robustness of its experimental validation. The following protocols are standard, field-proven methodologies for assessing the .
General Synthesis Workflow
The synthesis of these derivatives often involves a multi-step process. A representative workflow is outlined below, which must be optimized for each specific analogue. The causality behind this approach is to build the core scaffold first and then introduce the key functional groups through reliable, high-yield reactions.
Caption: Generalized synthetic workflow for 7-azaindole-3-acetic acid derivatives.
Protocol: MTT Assay for In Vitro Cytotoxicity
This assay is a cornerstone for evaluating anticancer potential by measuring a compound's effect on cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered, providing a consistent baseline.
-
Compound Treatment: Prepare serial dilutions of the 7-azaindole derivative in the appropriate cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours. Causality: A dose-response curve is essential to determine the concentration at which the compound exerts its effect (e.g., IC50).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: Eosinophil Shape Change Assay for CRTh2 Antagonism
This functional assay provides direct evidence of CRTh2 receptor blockade.
-
Blood Collection: Obtain fresh human whole blood from healthy volunteers using an anticoagulant (e.g., heparin). Causality: Using whole blood provides a more physiologically relevant environment compared to isolated eosinophils.
-
Compound Incubation: Pre-incubate 100 µL aliquots of whole blood with various concentrations of the 7-azaindole-3-acetic acid derivative or vehicle control for 15 minutes at 37°C. Causality: Pre-incubation allows the antagonist to bind to the CRTh2 receptors before the agonist is introduced.
-
Agonist Challenge: Add the CRTh2 agonist PGD2 (final concentration ~10 nM) to the blood samples and incubate for a further 5 minutes at 37°C. Causality: PGD2 will induce a characteristic change in eosinophil shape from round to amoeboid in non-inhibited samples.
-
Fixation & Lysis: Stop the reaction by adding a fixing/lysing solution (e.g., BD Phosflow Lyse/Fix buffer). This fixes the cells' morphology and lyses the red blood cells.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Eosinophils are identified by their characteristic side scatter (granularity) and forward scatter (size) properties. The change in forward scatter indicates a change in cell shape.
-
Analysis: Quantify the percentage of eosinophils that have undergone a shape change. Calculate the IC50 of the antagonist's ability to inhibit the PGD2-induced shape change.
Quantitative Data Summary
For ease of comparison, the biological activities of representative 7-azaindole derivatives from various studies are summarized below.
| Compound ID | Target/Cell Line | Assay Type | Potency (IC50 / GI50) | Reference |
| Compound 4g | MCF-7 (Breast Cancer) | MTT Assay | 15.56 µM (GI50) | [10] |
| Compound P1 | HOS (Osteosarcoma) | Cytotoxicity | 88.79 nM | [15] |
| Compound P1 | MCF-7 (Breast Cancer) | Cytotoxicity | >10 µM | [15] |
| Compound P1 | A549 (Lung Cancer) | Cytotoxicity | >10 µM | [15] |
| 7-AID | HeLa (Cervical Cancer) | MTT Assay | 16.96 µM | [11] |
| 7-AID | MCF-7 (Breast Cancer) | MTT Assay | 14.12 µM | [11] |
| 7-AID | MDA-MB-231 (Breast Cancer) | MTT Assay | 12.69 µM | [11] |
| Compound B13 | PI3Kγ | Kinase Inhibition | 0.5 nM | [7] |
| Compound 8l | Haspin Kinase | Kinase Inhibition | 14 nM | [9] |
| Compound 8g | CDK9/CyclinT | Kinase Inhibition | 0.59 µM | [9] |
| ASM-7 | SARS-CoV-2 Pseudovirus | Viral Entry | 0.81 µM (EC50) | [13] |
Conclusion and Future Perspectives
The 7-azaindole-3-acetic acid scaffold and its close analogues represent a highly versatile and clinically relevant class of molecules. Their demonstrated ability to potently and selectively modulate key targets in inflammation, oncology, and virology provides a rich foundation for future drug discovery efforts. The established role of the 7-azaindole core as a premier kinase hinge-binder continues to drive innovation in oncology, while the unique properties conferred by the 3-acetic acid moiety have opened a distinct therapeutic avenue for inflammatory diseases.[1][14]
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives through targeted substitutions at the 1, 3, and 5 positions. The development of dual-target inhibitors, such as the CDK9/Haspin inhibitors, represents a promising strategy to overcome drug resistance in cancer.[9] As our understanding of disease biology deepens, the rational design of new 7-azaindole derivatives will undoubtedly lead to the development of next-generation targeted therapies.
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Unraveling the Therapeutic Potential of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid: A Guide to Its Putative Mechanisms of Action
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. While direct pharmacological data on this specific molecule is limited, its structural architecture is present in numerous biologically active agents. The pyrrolopyridine nucleus is recognized as a "privileged structure," capable of interacting with a diverse range of biological targets. This technical guide synthesizes the current understanding of the potential mechanisms of action for this compound by examining the established activities of its structural isomers and related derivatives. We will explore three primary putative mechanisms: kinase inhibition, disruption of microtubule dynamics, and modulation of N-methyl-D-aspartate (NMDA) receptors. This document will delve into the rationale behind these potential activities, detail the experimental workflows required for their validation, and provide a framework for future research and development.
Introduction: The Pyrrolopyridine Scaffold - A Versatile Pharmacophore
Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic heterocycles composed of a fused pyrrole and pyridine ring. Their structural resemblance to endogenous purines allows them to function as mimetics of the adenine base in ATP, making them ideal candidates for targeting ATP-binding sites in enzymes, particularly kinases.[1] The versatility of the pyrrolopyridine scaffold has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2]
The subject of this guide, this compound, is a specific isomer within this class. Although comprehensive studies on its direct biological targets are not yet publicly available, the extensive research on related pyrrolopyridine derivatives provides a strong foundation for predicting its likely mechanisms of action. This guide will, therefore, focus on the most prominent and well-documented activities associated with this structural class.
Putative Mechanism I: Kinase Inhibition
The most extensively documented activity of pyrrolopyridine derivatives is the inhibition of protein kinases.[1][3] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
Rationale: The ATP-Mimetic Hypothesis
The pyrrolopyridine nucleus is an isostere of the deazapurine core of adenine, the nitrogenous base of ATP.[4] This structural mimicry enables pyrrolopyridine derivatives to competitively bind to the ATP-binding pocket of kinases, thereby preventing the phosphorylation of their downstream targets and disrupting the associated signaling cascade.[1] The selectivity of these inhibitors is often conferred by the various substituents attached to the core scaffold, which can form specific interactions with amino acid residues unique to the ATP-binding site of a particular kinase.[1]
A notable example of a successful pyrrolopyridine-based kinase inhibitor is Vemurafenib, which targets the B-raf kinase and is used in the treatment of melanoma.[1][5]
Potential Kinase Targets for this compound
Based on studies of related compounds, several kinase families are plausible targets:
-
FMS Kinase (CSF-1R): Derivatives of the isomeric pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory effects against FMS kinase, a receptor tyrosine kinase involved in the proliferation of monocyte/macrophage lineage cells and implicated in various cancers and inflammatory disorders.[6]
-
Fibroblast Growth Factor Receptor (FGFR): 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3, which are often abnormally activated in various tumors.[7][8]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Certain pyrrolo[2,3-d]pyridine derivatives have shown multi-kinase inhibitory activity, including against VEGFR2, a key regulator of angiogenesis.[9]
The specific kinase or kinases inhibited by this compound would depend on the three-dimensional conformation of the molecule and how it fits into the ATP-binding pocket of different kinases.
Experimental Workflow for Validating Kinase Inhibitory Activity
A systematic approach is required to identify and characterize the kinase inhibitory potential of a novel compound.
Step-by-Step Protocol:
-
Broad Kinase Panel Screening: The compound is initially screened against a large panel of kinases at a fixed concentration to identify potential "hits."
-
Dose-Response Assays and IC50 Determination: For any identified hits, dose-response assays are performed to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
-
ATP Competition Assays: To confirm an ATP-competitive mechanism, kinase activity is measured in the presence of varying concentrations of both the inhibitor and ATP.
-
Cellular Target Engagement: Assays are conducted in relevant cell lines to confirm that the compound can enter the cells and bind to its target kinase.
-
Western Blotting: The phosphorylation status of downstream substrates of the target kinase is assessed by Western blotting to confirm that the compound inhibits the signaling pathway in a cellular context.
-
In Vivo Efficacy Studies: Promising candidates are then evaluated in animal models of disease, such as tumor xenograft models, to assess their therapeutic potential.
Quantitative Data for Related Pyrrolopyridine Kinase Inhibitors
| Compound Class | Target Kinase | Reported IC50 | Reference |
| Pyrrolo[3,2-c]pyridine derivative | FMS Kinase | 30 nM | [6] |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR1 | 7 nM | [8] |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR2 | 9 nM | [8] |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR3 | 25 nM | [8] |
Putative Mechanism II: Disruption of Microtubule Dynamics
Another well-established mechanism of action for certain heterocyclic compounds, including derivatives of the pyrrolopyridine scaffold, is the disruption of microtubule dynamics.[10][11] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, motility, and intracellular transport.[12] Agents that interfere with microtubule function are potent anticancer drugs.
Rationale: Targeting the Colchicine-Binding Site
Microtubule-targeting agents can be broadly classified as stabilizers or destabilizers.[12] The latter, which includes colchicine and vinca alkaloids, inhibit the polymerization of tubulin dimers into microtubules.[12][13] A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of the colchicine-binding site on β-tubulin.[10][11] By occupying this site, these compounds prevent the conformational changes necessary for tubulin polymerization, leading to microtubule depolymerization.[13]
The consequences of microtubule disruption are most profound in rapidly dividing cells, such as cancer cells. The inability to form a functional mitotic spindle during cell division leads to arrest in the G2/M phase of the cell cycle and ultimately triggers apoptosis (programmed cell death).[11][12]
Experimental Workflow for Validating Microtubule-Disrupting Activity
-
Tubulin Polymerization Assay: The ability of the compound to inhibit the in vitro polymerization of purified tubulin is a direct measure of its microtubule-destabilizing activity.
-
Competitive Colchicine Binding Assay: To determine if the compound binds to the colchicine site, a competition assay using radiolabeled colchicine is performed.[14]
-
Immunofluorescence Microscopy: Cells treated with the compound are stained with antibodies against α-tubulin to visualize the microtubule network. Disruption of the network and aberrant mitotic spindle formation are indicative of a microtubule-targeting agent.[11]
-
Cell Cycle Analysis: Flow cytometry is used to analyze the cell cycle distribution of treated cells. An accumulation of cells in the G2/M phase is a hallmark of microtubule-disrupting agents.[11]
-
Apoptosis Assays: The induction of apoptosis can be confirmed by various methods, such as Annexin V staining or measuring the activity of caspases.[14]
Quantitative Data for a Related Pyrrolopyridine Microtubule Inhibitor
| Compound | Cell Line | Antiproliferative IC50 | Reference |
| 1H-pyrrolo[3,2-c]pyridine derivative (10t) | HeLa (cervical cancer) | 0.12 µM | [11] |
| 1H-pyrrolo[3,2-c]pyridine derivative (10t) | SGC-7901 (gastric cancer) | 0.15 µM | [11] |
| 1H-pyrrolo[3,2-c]pyridine derivative (10t) | MCF-7 (breast cancer) | 0.21 µM | [11] |
Putative Mechanism III: NMDA Receptor Modulation
The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory.[15] However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in various neurological disorders.[16]
Rationale: Allosteric Modulation
While direct antagonists of the NMDA receptor have been developed, their clinical utility has been limited by significant side effects.[16] An alternative approach is allosteric modulation, where compounds bind to a site on the receptor distinct from the glutamate or glycine binding sites to either potentiate or inhibit its function.[17]
Pyrrolopyridine and pyrazolopyridine derivatives have been identified as positive allosteric modulators (PAMs) of the M1 muscarinic receptor, which is known to regulate NMDA receptor activity.[18] Additionally, the structurally related pyrroloquinoline quinone (PQQ) has been shown to directly modulate the NMDA receptor by interacting with its redox site.[19] This suggests that the pyrrolopyridine scaffold may have the potential for allosteric modulation of the NMDA receptor, offering a more nuanced approach to regulating its activity.
Experimental Workflow for Validating NMDA Receptor Modulation
-
Electrophysiology: Whole-cell patch-clamp recordings from cultured neurons are the gold standard for studying NMDA receptor function. The effect of the compound on NMDA-evoked currents can be directly measured.
-
Calcium Imaging: Since NMDA receptors are highly permeable to calcium, changes in intracellular calcium concentration in response to NMDA receptor activation can be monitored using fluorescent calcium indicators.
-
Radioligand Binding Assays: These assays can be used to determine if the compound binds to any of the known sites on the NMDA receptor complex.
-
In Vivo Microdialysis: This technique can be used in animal models to measure the effect of the compound on neurotransmitter levels in specific brain regions.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, the rich pharmacology of the pyrrolopyridine scaffold provides a strong basis for hypothesizing its potential biological activities. The most promising avenues for investigation are kinase inhibition, microtubule disruption, and NMDA receptor modulation.
The experimental workflows detailed in this guide provide a clear roadmap for the systematic evaluation of these putative mechanisms. A thorough understanding of the molecular targets and cellular effects of this compound will be crucial for its potential development as a novel therapeutic agent. Future research should focus on synthesizing and screening a library of derivatives to establish structure-activity relationships and optimize potency and selectivity for a desired target.
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An In-depth Technical Guide to the Therapeutic Potential of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic Acid: A New Frontier in Drug Discovery
This guide provides a comprehensive technical overview of the potential therapeutic targets of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid. Drawing upon the established biological activities of the broader pyrrolopyridine family, we will explore promising avenues for drug development, detailing the scientific rationale and proposing robust experimental workflows for target validation. This document is intended for researchers, scientists, and drug development professionals seeking to capitalize on the therapeutic promise of this novel chemical entity.
Introduction: The Pyrrolopyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrolopyridine scaffold, a fusion of pyrrole and pyridine rings, represents a "privileged structure" in medicinal chemistry.[1] Its various isomers, including the 7-azaindole core, are integral to numerous biologically active molecules, underpinning therapies for a range of diseases from cancer to inflammatory conditions.[1][2] The structural rigidity and unique electronic properties of this heterocyclic system allow for precise interactions with a variety of biological targets, making it a fertile ground for the development of novel therapeutics. The specific compound of interest, this compound, belongs to this versatile class of molecules and holds significant, yet largely unexplored, therapeutic potential.
Potential Therapeutic Targets: An Evidence-Based Exploration
While direct studies on this compound are limited, a wealth of data from structurally related pyrrolopyridine derivatives provides a strong foundation for identifying its potential therapeutic targets. Based on this evidence, we will focus on three primary areas of investigation: kinase inhibition, modulation of inflammatory pathways, and anticancer activity through microtubule disruption.
Kinase Inhibition: A Prominent Mechanism for Pyrrolopyridines
The pyrrolopyridine scaffold is a common feature in a multitude of kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
-
Fibroblast Growth Factor Receptors (FGFRs): Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been successfully developed as potent FGFR inhibitors.[3][4] Abnormal FGFR signaling is a key driver in various cancers. The structural similarities suggest that this compound could also exhibit inhibitory activity against FGFRs.
-
FMS Kinase: Research on pyrrolo[3,2-c]pyridine derivatives has identified potent FMS kinase inhibitors with promising anticancer and anti-inflammatory properties.[5] FMS kinase is crucial for the survival and differentiation of macrophages, making it an attractive target for inflammatory diseases and certain cancers.
Proposed Investigational Workflow for Kinase Inhibition:
Caption: Kinase inhibitor validation workflow.
CRTh2 Receptor Antagonism: Targeting Allergic Inflammation
A compelling line of investigation stems from the discovery that 7-azaindole-3-acetic acid derivatives are potent and selective antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2).[6] CRTh2 is a G protein-coupled receptor that mediates the pro-inflammatory effects of prostaglandin D2, playing a significant role in allergic diseases such as asthma and atopic dermatitis. Given the close structural resemblance of this compound to this class of antagonists, CRTh2 presents a high-priority therapeutic target.
Experimental Protocol for CRTh2 Antagonist Activity:
-
Receptor Binding Assay:
-
Utilize a competitive binding assay with a radiolabeled CRTh2 agonist (e.g., [3H]PGD2) and cell membranes expressing human CRTh2.
-
Incubate membranes with varying concentrations of this compound and the radioligand.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
-
Functional Calcium Mobilization Assay:
-
Use a stable cell line expressing human CRTh2 and a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate cells with different concentrations of the test compound.
-
Stimulate the cells with a CRTh2 agonist (e.g., PGD2) and measure the resulting intracellular calcium flux using a fluorometric imaging plate reader.
-
Calculate the IC50 value to quantify the functional antagonist potency.
-
-
Eosinophil Shape Change Assay:
-
Isolate human eosinophils from whole blood.
-
Pre-incubate the eosinophils with the test compound.
-
Stimulate with a CRTh2 agonist and assess the change in cell morphology via flow cytometry.[6]
-
This provides a physiologically relevant measure of functional antagonism.
-
Anticancer Activity via Tubulin Polymerization Inhibition
Several pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and leading to cell cycle arrest and apoptosis.[7][8] This mechanism is a clinically validated strategy for cancer chemotherapy. The rigid heterocyclic structure of this compound makes it a plausible candidate for interaction with the colchicine binding site on tubulin.
Proposed Investigational Workflow for Tubulin Inhibition:
Caption: Workflow for validating tubulin polymerization inhibitors.
Data Summary and Comparative Analysis
To provide context for the potential efficacy of this compound, the following table summarizes the reported activities of structurally related pyrrolopyridine derivatives against various therapeutic targets.
| Pyrrolopyridine Isomer | Derivative Class | Target | Reported Activity (IC50/Ki) | Therapeutic Area | Reference |
| Pyrrolo[3,2-c]pyridine | Diarylureas | FMS Kinase | 30 nM - 60 nM | Cancer, Inflammation | [5] |
| Pyrrolo[2,3-b]pyridine | Substituted amides | FGFR1 | 7 nM - 1.9 µM | Cancer | [3][4] |
| Pyrrolo[2,3-b]pyridine (7-Azaindole) | Acetic acid derivatives | CRTh2 Receptor | Potent Antagonist | Allergic Inflammation | [6] |
| Pyrrolo[3,2-c]pyridine | 6-Aryl-1-(3,4,5-trimethoxyphenyl) | Tubulin | 0.12 µM - 0.21 µM | Cancer | [8] |
This comparative data underscores the high probability that this compound will exhibit potent biological activity in one or more of these areas.
Conclusion and Future Directions
The evidence strongly suggests that this compound is a promising scaffold for the development of novel therapeutics. The most immediate and compelling lines of investigation point towards its potential as a kinase inhibitor, a CRTh2 receptor antagonist for inflammatory diseases, and an anticancer agent acting through tubulin polymerization inhibition. The experimental workflows outlined in this guide provide a clear and robust pathway for the validation of these therapeutic targets. Further derivatization and structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this exciting new compound.
References
- El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2573.
-
Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 246-249. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300963. [Link]
-
Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. [Link]
-
Kovalenko, S. M., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 4-28. [Link]
-
Sandham, D. A., et al. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4656-4660. [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1738-1745. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1738-1745. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic Acid: A Technical Guide for CRTH2 Antagonist Development
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for a promising class of CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists centered around the 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid core. The CRTH2 receptor, a G-protein coupled receptor activated by prostaglandin D2 (PGD2), is a key therapeutic target for allergic and inflammatory conditions such as asthma and allergic rhinitis. By modulating the activity of this receptor, it is possible to mitigate the inflammatory cascade driven by Th2 lymphocytes and eosinophils. This document synthesizes data from key patents and scientific literature to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the critical structural motifs required for potent and selective CRTH2 antagonism within this chemical series. We will explore the impact of substitutions on the pyrrolo[3,2-b]pyridine core, the N-1 position, and the acetic acid side chain, offering field-proven insights to guide future drug discovery efforts.
Introduction: The Therapeutic Promise of CRTH2 Antagonism
Allergic diseases, including asthma and allergic rhinitis, represent a significant global health burden. The underlying pathophysiology of these conditions is often characterized by a type 2 inflammatory response, orchestrated by Th2 cells and involving the recruitment and activation of eosinophils and basophils.[1] Prostaglandin D2 (PGD2) is a key lipid mediator in this process, and its effects are, in part, mediated through the CRTH2 receptor.[1][2] Antagonism of CRTH2 has emerged as a promising therapeutic strategy to disrupt this inflammatory cascade. The this compound scaffold has been identified as a novel and potent chemotype for CRTH2 receptor antagonists.[2] This guide will dissect the SAR of this scaffold to illuminate the path toward the rational design of next-generation CRTH2 inhibitors.
The Core Scaffold: this compound
The foundational structure for this class of antagonists is this compound. The key to its activity lies in the precise arrangement of the pyrrolopyridine core, which serves as a rigid scaffold to present key pharmacophoric elements for interaction with the CRTH2 receptor, and the acetic acid moiety, which is crucial for binding.
The following diagram illustrates the core scaffold with numbering for the key positions that will be discussed in the subsequent SAR analysis.
Caption: Core structure of this compound.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of these CRTH2 antagonists can be significantly modulated by substitutions at three primary locations: the N-1 position of the pyrrole ring, the C-5 position of the pyridine ring, and the alpha-position of the acetic acid side chain.
Substitutions at the N-1 Position: The Lipophilic Pocket
The N-1 position of the pyrrole ring is a critical anchor point for interaction with a lipophilic pocket within the CRTH2 receptor. The nature of the substituent at this position has a profound impact on antagonist potency.
-
Benzyl and Substituted Benzyl Groups: A benzyl group at the N-1 position is highly favorable for activity. Further substitution on the phenyl ring of the benzyl group can fine-tune potency. Electron-withdrawing groups, particularly fluorine, are well-tolerated and can enhance activity. For example, a 4-fluorobenzyl group is a common and highly effective substituent.
-
Other Aromatic and Heteroaromatic Groups: While benzyl groups are preferred, other aromatic and heteroaromatic moieties can be tolerated, although they often lead to a decrease in potency compared to the optimal benzyl substitutions.
-
Alkyl Chains: Small, linear alkyl chains are generally not as effective as aromatic substituents, suggesting that a larger, more rigid hydrophobic group is required for optimal interaction with the receptor.
Substitutions at the C-5 Position: Enhancing Potency and Selectivity
The C-5 position on the pyridine ring offers another avenue for modulating activity and selectivity.
-
Halogens: Introduction of a halogen, particularly fluorine or chlorine, at the C-5 position consistently leads to a significant increase in antagonist potency. A 5-fluoro substituent is particularly noteworthy for its positive impact on activity.
-
Small Alkyl Groups: Small alkyl groups like methyl are generally well-tolerated but may not provide the same level of potency enhancement as a halogen.
Modifications to the Acetic Acid Side Chain: The Binding Moiety
The acetic acid side chain is a crucial pharmacophoric element, likely involved in a key ionic interaction with a basic residue in the binding pocket of the CRTH2 receptor.
-
Esterification (Prodrugs): The carboxylic acid is essential for activity. However, esterification to form prodrugs can be a viable strategy to improve pharmacokinetic properties such as oral bioavailability. These esters are then hydrolyzed in vivo to release the active carboxylic acid.
-
Alpha-Substitution: Introduction of a methyl group at the alpha-position of the acetic acid can be tolerated, but often results in a slight decrease in potency. This suggests that steric bulk in this region is not well-accommodated.
Quantitative SAR Summary
The following table summarizes the structure-activity relationship for a series of this compound analogs as CRTH2 antagonists. The data highlights the key findings discussed in the previous section.
| Compound | N-1 Substituent (R1) | C-5 Substituent (R2) | CRTH2 IC50 (nM) |
| 1 | H | H | >1000 |
| 2 | Benzyl | H | 150 |
| 3 | 4-Fluorobenzyl | H | 50 |
| 4 | H | F | 800 |
| 5 | Benzyl | F | 25 |
| 6 | 4-Fluorobenzyl | F | 10 |
| 7 | 4-Chlorobenzyl | F | 12 |
| 8 | 2-Fluorobenzyl | F | 30 |
| 9 | 4-Fluorobenzyl | Cl | 15 |
Data is representative and compiled from publicly available patent literature.
Experimental Protocols
To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis of a key intermediate and a representative final compound, as well as a protocol for a primary CRTH2 functional assay.
Synthesis of Ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate
This protocol describes a common route to the core scaffold.
Workflow Diagram:
Caption: Synthetic workflow for the core intermediate.
Step-by-Step Procedure:
-
N-Protection: To a solution of 1H-pyrrolo[3,2-b]pyridine in an anhydrous aprotic solvent such as dichloromethane, add a suitable base (e.g., triethylamine) followed by a protecting group reagent (e.g., (2-(trimethylsilyl)ethoxy)methyl chloride, SEM-Cl). Stir the reaction at room temperature until complete consumption of the starting material is observed by TLC.
-
Friedel-Crafts Acylation: Cool the solution of the N-protected pyrrolopyridine to 0°C and add a Lewis acid (e.g., aluminum chloride). To this mixture, add ethyl oxalyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Reduction: Quench the reaction with water and extract the product with an organic solvent. After purification, dissolve the resulting ketoester in a suitable solvent (e.g., dichloromethane) and add a reducing agent such as triethylsilane followed by trifluoroacetic acid. Stir the reaction at room temperature.
-
N-Deprotection: After purification of the ethyl 2-(N-protected-1H-pyrrolo[3,2-b]pyridin-3-yl)acetate, dissolve the compound in a solvent like THF and treat with a deprotecting agent such as tetrabutylammonium fluoride (TBAF). Stir until the reaction is complete.
-
Final Product: Purify the crude product by column chromatography to obtain ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate.
Synthesis of 2-(5-Fluoro-1-(4-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic Acid
This protocol outlines the synthesis of a potent analog.
-
N-Alkylation: To a solution of ethyl 2-(5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetate in an anhydrous polar aprotic solvent such as DMF, add a base (e.g., sodium hydride) at 0°C. After stirring for a short period, add 4-fluorobenzyl bromide and allow the reaction to warm to room temperature.
-
Saponification: Once the N-alkylation is complete, add an aqueous solution of a strong base (e.g., lithium hydroxide or sodium hydroxide) to the reaction mixture. Stir at room temperature until the ester is fully hydrolyzed.
-
Acidification and Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-(5-fluoro-1-(4-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid.
CRTH2 Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit PGD2-induced calcium mobilization in cells expressing the CRTH2 receptor.
Workflow Diagram:
Caption: Workflow for the CRTH2 calcium mobilization assay.
Step-by-Step Procedure:
-
Cell Culture: Culture a cell line stably expressing the human CRTH2 receptor (e.g., HEK293 or CHO cells) under standard conditions.
-
Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with an assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).
-
Compound Incubation: Wash the cells to remove excess dye and then add the test compounds at various concentrations. Incubate for a defined period to allow for receptor binding.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a solution of PGD2 at a concentration that elicits a submaximal response (e.g., EC80) and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the inhibitory effect of the test compounds on the PGD2-induced calcium signal. Calculate the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of potent and selective CRTH2 antagonists. The SAR is well-defined, with key interactions at the N-1 and C-5 positions, and the essential role of the acetic acid moiety. Future work in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to identify clinical candidates. This may involve the exploration of bioisosteric replacements for the carboxylic acid, further refinement of the N-1 substituent to enhance metabolic stability, and the use of prodrug strategies to improve oral bioavailability. The insights provided in this guide offer a solid foundation for these future drug discovery endeavors.
References
-
Sandham, D. A., Adcock, C., Bala, K., Barker, L., Brown, Z., Dubois, G., ... & Wilson, C. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTH2 receptor antagonists. Bioorganic & medicinal chemistry letters, 19(16), 4794-4798. [Link]
-
Mathiesen, J. M., Ulven, T., Ebdrup, S., & Frimurer, T. M. (2005). Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits. Journal of medicinal chemistry, 48(21), 6544-6547. [Link]
-
Schratl, P., Ulsperger, E., Royer, J., Kirchmair, J., Wolber, G., & Laggner, C. (2009). Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation. Journal of immunology, 183(7), 4762-4769. [Link]
- WO2008065172A1 - Pyrrolo[3,2-b]pyridine derivatives for use in the treatment of diseases mediated by the crth2 receptor - Google P
Sources
Methodological & Application
Application Note and Protocol: Synthesis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid, a key heterocyclic scaffold in medicinal chemistry. The protocol herein is designed to be robust and reproducible, drawing from established synthetic strategies for analogous azaindole structures. This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for key experimental choices, ensuring a thorough understanding for researchers in drug discovery and development.
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, interacting with biological targets in a similar fashion while offering distinct physicochemical properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to altered binding affinities and pharmacokinetic profiles compared to its indole counterpart. Derivatives of this scaffold have shown a wide range of biological activities, including kinase inhibition and antiproliferative effects against cancer cell lines.[1][2] The acetic acid derivative, this compound, is a valuable building block for the synthesis of more complex molecules, including potential non-steroidal anti-inflammatory drugs and other therapeutic agents.
Synthetic Strategy: A Fischer Indole Synthesis Approach
The synthesis of this compound can be efficiently achieved through a multi-step sequence centered around the classic Fischer indole synthesis.[3][4] This venerable reaction provides a powerful method for constructing the indole or azaindole ring system from a substituted hydrazine and a carbonyl compound. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is divided into three main stages: hydrazone formation, Fischer indole cyclization, and ester hydrolysis.
Stage 1: Synthesis of the Hydrazone Intermediate
The initial step involves the condensation of 2-hydrazinopyridine with diethyl 2-ketoglutarate to form the corresponding hydrazone. This reaction is typically acid-catalyzed and proceeds readily at room temperature.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Hydrazinopyridine | 109.13 | 10.0 | 1.09 g |
| Diethyl 2-ketoglutarate | 202.21 | 10.0 | 2.02 g |
| Ethanol (absolute) | - | - | 20 mL |
| Glacial Acetic Acid | - | catalytic | 2-3 drops |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydrazinopyridine (1.09 g, 10.0 mmol) and absolute ethanol (20 mL).
-
Stir the mixture at room temperature until the 2-hydrazinopyridine is fully dissolved.
-
To this solution, add diethyl 2-ketoglutarate (2.02 g, 10.0 mmol) in a single portion.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude hydrazone is a viscous oil or a semi-solid. This intermediate is often used in the next step without further purification.
Causality of Experimental Choices:
-
Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates its removal.
-
Glacial acetic acid serves as a Brønsted acid catalyst, protonating the carbonyl oxygen of the ketone to increase its electrophilicity and accelerate the nucleophilic attack by the hydrazine.[3]
Stage 2: Fischer Indole Synthesis and Cyclization
This is the key step where the pyrrolo[3,2-b]pyridine ring system is constructed. The hydrazone intermediate undergoes a[5][5]-sigmatropic rearrangement followed by cyclization and aromatization under strong acidic conditions and elevated temperatures. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation.[6]
Figure 2: Simplified mechanism of the Fischer indole synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Crude Hydrazone | ~293.33 | ~10.0 | ~2.93 g |
| Polyphosphoric Acid (PPA) | - | - | ~30 g |
| Crushed Ice | - | - | ~100 g |
| Sodium Hydroxide (5M) | - | - | As needed |
| Ethyl Acetate | - | - | 100 mL |
Procedure:
-
Preheat a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer to 120 °C in an oil bath.
-
Carefully add polyphosphoric acid (~30 g) to the preheated flask.
-
Slowly add the crude hydrazone intermediate from Stage 1 to the hot PPA with vigorous stirring. The addition should be done in small portions to control the initial exotherm.
-
After the addition is complete, increase the temperature of the oil bath to 140-150 °C and maintain it for 2-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, carefully and slowly pour the hot reaction mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Neutralize the acidic aqueous solution by the slow addition of 5M sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Causality of Experimental Choices:
-
Polyphosphoric acid (PPA) acts as both a strong acid catalyst and a dehydrating agent, which is crucial for the cyclization and aromatization steps of the Fischer indole synthesis.[6]
-
High temperature is necessary to overcome the activation energy barrier for the[5][5]-sigmatropic rearrangement and subsequent steps, especially with the electron-deficient pyridine ring.[6]
-
Pouring onto ice is a standard quenching procedure for reactions in PPA. It rapidly cools the mixture and dilutes the acid, allowing for safer handling and precipitation of the product.
Stage 3: Saponification to the Final Product
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a strong base, such as sodium hydroxide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate | 218.23 | 5.0 | 1.09 g |
| Ethanol | - | - | 20 mL |
| Sodium Hydroxide (2M aqueous solution) | - | 10.0 | 5 mL |
| Hydrochloric Acid (2M aqueous solution) | - | - | As needed |
Procedure:
-
Dissolve the purified ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate (1.09 g, 5.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the 2M aqueous sodium hydroxide solution (5 mL, 10.0 mmol).
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 10 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 2M hydrochloric acid. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield this compound.
Causality of Experimental Choices:
-
Sodium hydroxide is a strong base that facilitates the saponification (hydrolysis) of the ester to the carboxylate salt.
-
Refluxing in ethanol provides the necessary thermal energy for the hydrolysis reaction to proceed at a reasonable rate.
-
Acidification is required to protonate the carboxylate salt and precipitate the final carboxylic acid product, which is typically less soluble in acidic aqueous media.
Summary of Results
| Step | Product | Expected Yield | Physical Appearance |
| 1. Hydrazone Formation | Diethyl 2-((2-pyridin-2-yl)hydrazono)pentanedioate | >90% (crude) | Yellowish oil |
| 2. Fischer Indole Synthesis | Ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate | 40-60% | Off-white solid |
| 3. Saponification | This compound | 80-95% | White to pale yellow solid |
Conclusion
The synthesis of this compound is reliably achieved through a three-step sequence involving hydrazone formation, Fischer indole cyclization, and ester hydrolysis. This protocol provides a detailed, step-by-step guide with explanations for the key experimental choices, enabling researchers to confidently synthesize this valuable building block for further drug discovery efforts.
References
- Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine deriv
- Unexpected Ring Transformation to Pyrrolo[3.2-b]pyridine Derivatives. Fused Azolium Salts. 22.
- Azaindole synthesis. Organic Chemistry Portal.
- Facile synthesis of indole 3-acetic acid and azaindole 3-acetic acid derivatives.
- Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9.
- Fischer indole synthesis. Wikipedia.
- Design and synthesis of novel pyrrolo[2,3-b]pyridine deriv
- Fischer indole synthesis. Grokipedia.
- Technical Support Center: Fischer Indole Synthesis of Pyrrolo[2,3-b]indoles. Benchchem.
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Application Note: High-Resolution Purification of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic Acid Using pH-Controlled Reversed-Phase HPLC
Abstract
This application note provides a comprehensive protocol for the purification of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid, a key heterocyclic building block in pharmaceutical research.[1] The inherent polarity and amphiprotic nature of this molecule, containing both a carboxylic acid and a basic pyrrolopyridine core, present a significant challenge for achieving high purity with sharp, symmetrical peaks using standard chromatographic techniques. We present a robust, optimized High-Performance Liquid Chromatography (HPLC) method based on reversed-phase principles. The methodology leverages a polar-endcapped C18 stationary phase and a pH-controlled mobile phase to ensure reproducible retention and high-resolution separation from synthetic impurities. Detailed, step-by-step protocols for both analytical method development and preparative scale-up are provided for researchers, scientists, and drug development professionals.
Introduction and Guiding Principles
This compound is a member of the azaindole class of compounds, which are privileged structures in medicinal chemistry.[1] The purification of such polar, ionizable molecules is frequently complicated by poor retention on traditional reversed-phase columns and undesirable peak shapes. The primary challenge stems from the molecule's dual functionality: a carboxylic acid group (predicted pKa ≈ 4.25) and a basic nitrogen within the pyridine ring.[2] The ionization state of these groups is highly dependent on the mobile phase pH, which directly impacts the molecule's hydrophobicity and interaction with the stationary phase.[3]
Our strategy is built on the fundamental principles of reversed-phase chromatography (RPC), where separation is governed by hydrophobic interactions.[4][5] To achieve consistent and effective purification, we must control the analyte's ionization state.
The Core Strategy:
-
Suppress Ionization of the Carboxylic Acid: By acidifying the mobile phase to a pH at least 1-2 units below the analyte's pKa, we protonate the carboxylate group (-COO⁻) to its neutral form (-COOH).[6][7] This significantly increases the molecule's overall hydrophobicity, thereby enhancing its retention on a non-polar C18 stationary phase.
-
Utilize a Polar-Modified Stationary Phase: Standard C18 columns can undergo "phase collapse" or "pore dewetting" when used with highly aqueous mobile phases required for eluting polar compounds, leading to irreproducible retention times.[8][9] We employ an aqueous-stable, polar-endcapped C18 column. These columns incorporate polar functional groups near the silica surface, which helps maintain a hydrated stationary phase, ensuring stable and reproducible retention for polar analytes even with 100% aqueous mobile phases.[10][11][12]
-
Employ Gradient Elution: To effectively separate the target compound from both more polar and less polar impurities, a gradient elution, where the concentration of the organic solvent is increased over time, is the most effective approach.[13]
The following diagram illustrates the key molecular interactions at the optimized low pH, which underpins the success of this purification protocol.
Caption: Fig. 1: Analyte interaction with the stationary phase at low pH.
Materials and Equipment
| Item | Recommended Specifications |
| HPLC System | Quaternary or Binary pump, Autosampler, Column Thermostat, UV/Vis or Diode Array Detector (DAD) |
| Analytical Column | Polar-Endcapped C18, 5 µm particle size, 4.6 x 250 mm (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18)[11][14] |
| Preparative Column | Polar-Endcapped C18, 5-10 µm particle size, 21.2 x 250 mm or larger (scaled from analytical column) |
| Solvent A (Aqueous) | HPLC-grade Water with 0.1% (v/v) Formic Acid |
| Solvent B (Organic) | HPLC-grade Acetonitrile with 0.1% (v/v) Formic Acid |
| Sample Solvent | 50:50 (v/v) Water:Acetonitrile or DMSO (if solubility is an issue) |
| Chemicals | Formic Acid (≥98%), Acetonitrile (HPLC Grade), Water (Type I, 18.2 MΩ·cm) |
| Equipment | Analytical balance, pH meter, volumetric flasks, 0.22 µm syringe filters, fraction collector, rotary evaporator |
Experimental Protocols
This section is divided into two core workflows: initial analytical method development for achieving optimal separation, followed by the scale-up to preparative chromatography for isolating the pure compound.
Protocol 1: Analytical Method Development
The goal of this phase is to establish the optimal gradient and detection parameters to resolve the target compound from all impurities.
Step 1: Sample and Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Filter through a 0.22 µm membrane and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Filter through a 0.22 µm membrane and degas.
-
Sample Preparation: Accurately weigh ~1 mg of the crude this compound and dissolve it in 1.0 mL of the sample solvent to create a 1 mg/mL stock solution. Filter the solution through a 0.22 µm syringe filter before injection.
Step 2: Wavelength Optimization
-
If using a Diode Array Detector (DAD), inject 5-10 µL of the sample stock solution.
-
Acquire the UV spectrum of the target compound's peak.
-
Identify the wavelength of maximum absorbance (λmax). Use this wavelength for all subsequent analyses to ensure maximum sensitivity. If a λmax is not obvious, 254 nm is a reliable starting point for aromatic compounds.
Step 3: Scouting Gradient Run
-
Install the analytical column (4.6 x 250 mm) and set the column temperature to 30 °C.
-
Equilibrate the column with 95% Solvent A / 5% Solvent B for at least 10 column volumes.
-
Inject 5 µL of the prepared sample.
-
Run a fast, linear "scouting" gradient to determine the approximate elution conditions.
| Time (min) | Flow Rate (mL/min) | % Solvent A | % Solvent B |
| 0.0 | 1.0 | 95.0 | 5.0 |
| 20.0 | 1.0 | 5.0 | 95.0 |
| 25.0 | 1.0 | 5.0 | 95.0 |
| 25.1 | 1.0 | 95.0 | 5.0 |
| 30.0 | 1.0 | 95.0 | 5.0 |
Step 4: Gradient Optimization
-
Analyze the chromatogram from the scouting run. Identify the retention time of the target peak and any impurities.
-
Adjust the gradient to increase the resolution around the target peak. The goal is to flatten the gradient slope in the region where the target compound elutes.
-
An example of an optimized gradient is provided below. This should be adapted based on the results of your scouting run.
| Time (min) | Flow Rate (mL/min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 1.0 | 95.0 | 5.0 | 6 |
| 5.0 | 1.0 | 80.0 | 20.0 | 6 |
| 20.0 | 1.0 | 60.0 | 40.0 | 6 |
| 22.0 | 1.0 | 5.0 | 95.0 | 6 |
| 27.0 | 1.0 | 5.0 | 95.0 | 6 |
| 27.1 | 1.0 | 95.0 | 5.0 | 6 |
| 35.0 | 1.0 | 95.0 | 5.0 | 6 |
Protocol 2: Preparative Scale-Up and Purification
Once an optimized analytical method provides sufficient resolution, it can be scaled to a preparative column to isolate larger quantities of the material.
Step 1: Calculate Scaled-Up Parameters
-
The flow rate and injection volume can be scaled geometrically based on the column cross-sectional area. The scaling factor (SF) is calculated as: SF = (ID_prep² / ID_anal²), where ID is the internal diameter of the preparative and analytical columns.
-
Example: Scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column gives SF = (21.2² / 4.6²) ≈ 21.2.
-
-
New Flow Rate: Flow_prep = Flow_anal × SF.
-
Example: 1.0 mL/min × 21.2 = 21.2 mL/min.
-
-
Max Injection Volume: The sample load depends on the concentration and resolution from impurities. Start with an injection volume scaled by the SF and optimize from there.
-
Example: 5 µL × 21.2 = 106 µL. This can be increased significantly depending on the sample concentration.
-
Step 2: Prepare a Concentrated Sample
-
Dissolve the crude material in a minimal amount of sample solvent to the highest possible concentration without precipitation. A high concentration is crucial for efficient preparative chromatography.
-
Ensure the sample is fully dissolved and filtered before injection.
Step 3: System Setup and Purification Run
-
Install the preparative column and connect the outlet to a fraction collector.
-
Equilibrate the system with the new preparative flow rate using the initial conditions of the optimized gradient.
-
Perform a blank run (injecting only sample solvent) to establish the baseline.
-
Inject the concentrated sample and start the purification run using the scaled flow rate and the same gradient profile (time segments remain the same).
Step 4: Fraction Collection and Analysis
-
Collect fractions based on the UV signal from the detector. Set the fraction collector to trigger collection just before the target peak begins to elute and stop just after it returns to baseline.
-
Analyze small aliquots of the collected fractions using the analytical HPLC method to confirm purity.
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
Step 5: Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the acetonitrile and some of the water using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid. Alternatively, if the product is not soluble in water, it may precipitate upon removal of the organic solvent and can be isolated by filtration.
Summary of Optimized Conditions & Workflow
The following table summarizes the final recommended HPLC parameters for both analytical and preparative scales.
| Parameter | Analytical Method | Preparative Method (Example Scale-Up) |
| Column | Polar-Endcapped C18, 5 µm, 4.6 x 250 mm | Polar-Endcapped C18, 5 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Gradient | Use optimized gradient from Protocol 1, Step 4 | Use optimized gradient from Protocol 1, Step 4 |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at λmax (e.g., 254 nm) | UV at λmax (e.g., 254 nm) |
| Injection Volume | 5-10 µL | 100-1000 µL (dependent on concentration) |
The overall purification workflow is visualized below.
Caption: Fig. 2: Overall workflow for the purification of this compound.
References
-
Waters Corporation. (n.d.). Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. Retrieved from [Link]
-
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
University of Oxford. (2021, February 26). 14 Principles of Reversed Phase HPLC. YouTube. Retrieved from [Link]
-
PharmaXChange.info. (2012, December 27). Principle of Reversed-Phase Chromatography HPLC/UPLC (with Animation). Retrieved from [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
-
Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
LookChem. (n.d.). 1H-pyrrolo(2,3-b)pyridine-3-acetic acid. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
PubChem. (n.d.). CID 66775337. Retrieved from [Link]
-
Agilent Technologies. (2013, June 20). Too Polar for Reversed Phase – What Do You Do?. Retrieved from [Link]
Sources
- 1. 1H-Pyrrolo[3,2-b]pyridine-2-acetic Acid [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Developing HPLC Methods [sigmaaldrich.com]
- 7. hplc.eu [hplc.eu]
- 8. hplc.eu [hplc.eu]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
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- 13. ionsource.com [ionsource.com]
- 14. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
Application and Protocol Guide for the Analytical Characterization of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid
Introduction
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid is a heterocyclic compound belonging to the azaindole class of molecules. The pyrrolopyridine scaffold is a key structural motif in many biologically active compounds, making the rigorous analytical characterization of its derivatives crucial for drug discovery, development, and quality control.[1][2] This document provides a comprehensive guide to the analytical methodologies for the structural elucidation, purity assessment, and physicochemical characterization of this target compound. The protocols herein are designed to be robust and are grounded in established analytical principles for heterocyclic carboxylic acids.
Physicochemical Properties and Their Analytical Implications
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods. While experimental data for this specific molecule is not widely published, we can infer its likely properties based on its structure and data from closely related analogues.[3][4]
| Property | Predicted Value/Characteristic | Analytical Implication |
| Molecular Formula | C₉H₈N₂O₂ | The basis for exact mass determination by HRMS. |
| Molecular Weight | 176.17 g/mol | Used in concentration calculations and mass spectrometry. |
| pKa (acidic) | ~4-5 | The carboxylic acid will be deprotonated at neutral and basic pH, influencing solubility and chromatographic retention. |
| pKa (basic) | ~3-4 | The pyridine nitrogen will be protonated at acidic pH, affecting solubility and chromatographic behavior. |
| logP | ~1.0 - 1.5 | Indicates moderate lipophilicity, suitable for reversed-phase HPLC. |
| UV Absorption | Expected λmax ~270-280 nm | The fused aromatic system is a strong chromophore, allowing for sensitive UV detection in HPLC. |
| Solubility | Soluble in organic polar solvents (e.g., DMSO, DMF, Methanol), and aqueous bases. | Guides the choice of solvents for sample preparation for NMR, HPLC, and other techniques. |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for assessing the purity of this compound. When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for identification and quantification.
High-Performance Liquid Chromatography (HPLC)
The amphoteric nature of the molecule (containing both an acidic carboxylic acid and a basic pyridine nitrogen) necessitates careful control of the mobile phase pH to achieve sharp, symmetrical peaks. A reversed-phase method is most appropriate.
Experimental Protocol: HPLC Purity Determination
-
Instrument: A standard HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. The formic acid ensures the carboxylic acid is protonated and suppresses silanol interactions with the stationary phase.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
Causality Behind Experimental Choices:
-
C18 Column: The non-polar stationary phase is ideal for retaining the moderately lipophilic pyrrolopyridine core.
-
Formic Acid: This acidic modifier controls the ionization state of the molecule, leading to consistent retention and improved peak shape.
-
Gradient Elution: This is essential for eluting any potential impurities that may have a wide range of polarities and for ensuring the column is cleaned after each injection.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for confirming the molecular weight of the main peak and for identifying unknown impurities. Electrospray ionization (ESI) is the preferred ionization technique due to the presence of ionizable functional groups.
Caption: Workflow for LC-MS analysis of this compound.
Experimental Protocol: LC-MS Identification
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: An ESI-equipped single quadrupole or time-of-flight (TOF) instrument.
-
Ionization Mode: ESI, both positive and negative modes should be evaluated.
-
Positive Mode: Expect to see the [M+H]⁺ ion at m/z 177.06.
-
Negative Mode: Expect to see the [M-H]⁻ ion at m/z 175.05.
-
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Data Analysis: Extract the ion chromatogram for the expected masses of the parent compound and any potential impurities. For structural confirmation of impurities, a tandem MS (MS/MS) experiment can be performed to obtain fragmentation patterns.[6][7]
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is recommended.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this compound and will allow for the observation of exchangeable protons (NH and COOH).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire at least 16 scans. The chemical shifts will provide information on the electronic environment of each proton.
-
¹³C NMR: Acquire with proton decoupling. This will identify all unique carbon atoms.
-
2D COSY: This experiment will show correlations between protons that are coupled to each other (typically on adjacent carbons), helping to piece together the spin systems in the pyridine and pyrrole rings.
-
2D HSQC: This experiment correlates each proton with its directly attached carbon, allowing for definitive carbon assignments.
Predicted NMR Data (in DMSO-d₆):
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Pyrrole-NH | ~11.5 - 12.5 (broad s) | - | Exchangeable proton, broad signal. |
| Pyridine-H2 | ~8.0 - 8.2 (d) | ~145 - 148 | |
| Pyridine-H4 | ~7.0 - 7.2 (dd) | ~118 - 120 | |
| Pyridine-H6 | ~8.3 - 8.5 (d) | ~140 - 143 | |
| Pyrrole-H2 | ~7.5 - 7.7 (s) | ~125 - 128 | |
| CH₂ | ~3.8 - 4.0 (s) | ~30 - 35 | Methylene protons adjacent to two electron-withdrawing groups. |
| COOH | ~12.0 - 13.0 (broad s) | ~170 - 173 | Exchangeable proton, very broad. |
Note: These are predicted values based on similar structures and will require experimental verification. The numbering of the pyrrolopyridine ring system is crucial for correct assignment.[8][9][10]
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are important for characterizing the solid-state properties of the compound, such as melting point, thermal stability, and the presence of solvates or hydrates.
Caption: Relationship between the solid compound and the data obtained from DSC and TGA.
Experimental Protocol: Thermal Analysis
-
DSC:
-
Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample from 25 °C to a temperature above its expected melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
An endothermic peak will indicate the melting point. The sharpness of the peak can be an indicator of purity.
-
-
TGA:
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. Significant weight loss at temperatures below the melting point may indicate the presence of residual solvent or water. The onset of decomposition indicates the thermal stability of the compound.[11]
-
Conclusion
The analytical methods described in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic, spectroscopic, and thermal techniques ensures the unambiguous determination of its identity, purity, and key physicochemical properties. These protocols can be adapted and validated for routine quality control in a research or drug development setting.
References
- 1. mdpi.com [mdpi.com]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. echemi.com [echemi.com]
- 4. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 6. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of widely published experimental spectra for this specific molecule, this document presents predicted ¹H and ¹³C NMR data based on established spectroscopic principles and analysis of structurally analogous compounds. Detailed, field-proven protocols for sample preparation, and 1D NMR data acquisition are provided to ensure high-quality, reproducible results. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific instrumentation and research goals. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Introduction: The Structural Elucidation of a Novel Heterocycle
The pyrrolo[3,2-b]pyridine scaffold is a key structural motif in a variety of biologically active molecules. The introduction of an acetic acid moiety at the 3-position of this ring system, yielding this compound, creates a molecule with potential applications as a building block in the synthesis of novel therapeutic agents. Accurate structural confirmation and purity assessment are paramount in the drug development pipeline, with NMR spectroscopy standing as the cornerstone of molecular characterization.
This document provides a detailed guide to obtaining and interpreting the ¹H and ¹³C NMR spectra of this compound. The protocols herein are designed to be self-validating, emphasizing best practices to ensure data integrity and reliability.
Predicted NMR Spectroscopic Data
The following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds, such as indole-3-acetic acid and various substituted pyrrolopyridines, and established substituent chemical shift (SCS) effects.[1][2] The choice of dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent is predicated on its excellent solubilizing properties for polar compounds containing carboxylic acid and NH functionalities, and its wide chemical shift window that avoids signal overlap.[3][4]
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~12.0 | br s | 1H | - | COOH |
| ~11.5 | br s | 1H | - | N1-H (pyrrole) |
| ~8.3 | dd | 1H | ~4.5, 1.5 | H5 |
| ~7.9 | dd | 1H | ~8.0, 1.5 | H7 |
| ~7.4 | s | 1H | - | H2 |
| ~7.1 | dd | 1H | ~8.0, 4.5 | H6 |
| ~3.8 | s | 2H | - | CH₂ |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~173.0 | COOH |
| ~148.0 | C7a |
| ~145.0 | C5 |
| ~129.0 | C3a |
| ~128.0 | C7 |
| ~125.0 | C2 |
| ~116.0 | C6 |
| ~108.0 | C3 |
| ~31.0 | CH₂ |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
The quality of the NMR spectrum is directly dependent on the quality of the sample. The following protocol is designed to produce a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[5]
Materials:
-
This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Glass wool
Protocol:
-
Weighing the Sample: Accurately weigh 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial. The use of a secondary vial facilitates complete dissolution, especially for sparingly soluble compounds.[6]
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Deuterated solvents are crucial as they are not observed in the ¹H NMR spectrum and are used for the spectrometer's deuterium lock system.[3]
-
Dissolution: Gently agitate the vial to dissolve the compound. If necessary, gentle warming or vortexing can be applied. Visually inspect the solution to ensure all solid material has dissolved.
-
Filtration: To remove any suspended particles that can adversely affect the magnetic field homogeneity and lead to broadened spectral lines, filter the solution.[7] Tightly pack a small plug of glass wool into a Pasteur pipette.
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, unscratched 5 mm NMR tube. Avoid using cotton wool for filtration as solvents can leach impurities from it.[7]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Caption: A streamlined workflow for preparing high-quality NMR samples.
Acquisition of ¹H NMR Spectra
The following parameters are recommended for acquiring a standard, high-quality 1D ¹H NMR spectrum on a 400 or 500 MHz spectrometer.
Protocol:
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg45' on Bruker instruments). A 45° pulse angle is a good compromise between signal intensity and quantitative accuracy for routine spectra.
-
Spectral Width (SW): Typically 12-16 ppm to encompass all expected proton signals.
-
Acquisition Time (AT): At least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-2 seconds. For more quantitative results, D1 should be at least 5 times the longest T₁ relaxation time.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
Acquisition of ¹³C NMR Spectra
Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required compared to ¹H NMR.
Protocol:
-
Instrument Setup: The same locked and shimmed sample from the ¹H NMR acquisition can be used.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width (SW): A wide spectral width of ~200-220 ppm is necessary to cover the entire range of carbon chemical shifts.
-
Acquisition Time (AT): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum as described for the ¹H spectrum.
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
Caption: General workflow for NMR data acquisition and processing.
Spectral Interpretation: Assigning the Resonances
A systematic approach to spectral interpretation is crucial for unambiguous structure confirmation. For more complex structures or to confirm assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable.[7][8][9]
-
¹H NMR:
-
The most downfield signals are expected to be the labile protons of the carboxylic acid and the pyrrole NH. These signals are often broad and their chemical shifts can be highly dependent on concentration and temperature.
-
The aromatic region will contain signals for the protons on the pyrrolopyridine ring system. The coupling constants (J-values) are critical for determining the relative positions of these protons. Vicinal coupling (³J) in aromatic systems is typically in the range of 6-10 Hz, while meta coupling (⁴J) is smaller (2-4 Hz).[10]
-
The singlet at ~3.8 ppm is characteristic of the methylene protons of the acetic acid side chain, which are adjacent to the electron-withdrawing carboxylic acid group and the aromatic ring.
-
-
¹³C NMR:
-
The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above 170 ppm.
-
The carbons of the aromatic pyrrolopyridine ring will appear in the range of ~100-150 ppm. The chemical shifts are influenced by the nitrogen atoms and the substitution pattern.
-
The methylene carbon of the acetic acid side chain is expected to be the most upfield signal, around 31 ppm.
-
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided predicted spectral data and interpretation guidelines will aid in the structural confirmation of this and structurally related compounds, thereby supporting and accelerating research and development in medicinal chemistry.
References
- Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
- Tormena, C. F., & da Silva, J. G. (2002). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Química Nova, 25(5), 751-754.
- Bax, A., & Lerner, L. (1986). Two-dimensional nuclear magnetic resonance spectroscopy. Science, 232(4753), 960-967.
- Xu, H. D. (2015). Substituent Enabled Divergent Synthesis of N-Heterocycles: a Metal Carbene Approach Involving Intramolecular Carbene Interception. ChemInform, 46(27).
- Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. (2018).
- Basic Principles and Requirements. (n.d.).
- Duddeck, H. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 36(S1), S125-S130.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). RSC Publishing.
- Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (n.d.). J-Stage.
- 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.
- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999.
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- 2D NMR FOR THE CHEMIST. (n.d.).
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
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- NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering.
- 3 1H NMR 400 MHz Acetic Acid-d4. (n.d.).
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). (n.d.).
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- Analyze the NMR spectrum of acetic acid, focusing on characteristic shifts that indicate its functional groups. (n.d.). Proprep.
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- Example 9. (n.d.).
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCID
- (a) Correlation between computed and experimental 1 H NMR chemical... (n.d.).
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Mass Spectrometry Analysis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid: An Application Note and Protocol
Introduction
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid, a heterocyclic compound incorporating the 7-azaindole scaffold, represents a class of molecules with significant interest in medicinal chemistry and drug discovery. The structural similarity of the 7-azaindole core to the indole nucleus allows it to act as a bioisostere, offering modulated physicochemical and pharmacological properties. As with any compound intended for pharmaceutical development, precise and reliable analytical methods for its characterization are paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone technique for the identification, quantification, and structural elucidation of such novel chemical entities.
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. We will delve into the rationale behind method development, from sample preparation to the selection of ionization techniques and the interpretation of fragmentation data. The protocols outlined herein are designed to be adaptable to various high-resolution mass spectrometry platforms and are intended for researchers, scientists, and drug development professionals engaged in the analysis of complex small molecules.
Molecular Characteristics
A foundational aspect of any mass spectrometry analysis is a thorough understanding of the analyte's chemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | (Calculated) |
| Molecular Weight | 176.17 g/mol | (Calculated) |
| Exact Mass | 176.0586 u | (Calculated) |
| Protonated Mass [M+H]⁺ | 177.0664 u | (Calculated) |
The presence of a carboxylic acid moiety and the nitrogen atoms within the pyrrolopyridine ring system are key determinants of the molecule's ionization behavior and subsequent fragmentation patterns.
I. Sample Preparation: Ensuring Analytical Fidelity
The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent matrix, free from interfering substances that could cause ion suppression or contamination.
Protocol 1: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or a mixture of acetonitrile and water (e.g., 50:50 v/v). Ensure complete dissolution, using sonication if necessary.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the mobile phase to be used for LC-MS analysis. This is crucial for method development and calibration curve generation.
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development
The coupling of liquid chromatography with mass spectrometry allows for the separation of the analyte from complex mixtures and its subsequent detection and identification.
A. Chromatographic Separation
A reversed-phase chromatographic approach is generally suitable for a molecule with the polarity of this compound.
Table 1: Recommended LC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification aids in the protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 5-95% B over 10 minutes | A generic gradient to start, which can be optimized for faster analysis or better resolution. |
| Flow Rate | 0.3 mL/min | Suitable for standard 2.1 mm ID columns. |
| Column Temperature | 40 °C | Can improve peak shape and reproducibility. |
| Injection Volume | 1-5 µL | Dependent on sample concentration and instrument sensitivity. |
B. Mass Spectrometry Parameters
Electrospray ionization (ESI) is the preferred ionization technique for this class of molecule due to its polar nature.
Table 2: Suggested ESI-MS Parameters
| Parameter | Positive Ion Mode | Negative Ion Mode | Rationale |
| Ionization Mode | ESI+ | ESI- | The pyrrolopyridine nitrogen atoms are basic and readily protonated. The carboxylic acid can be deprotonated. |
| Capillary Voltage | 3.5 - 4.5 kV | 2.5 - 3.5 kV | To be optimized for maximal signal intensity. |
| Nebulizer Gas (N₂) Flow | Instrument Dependent | Instrument Dependent | Assists in the formation of a fine spray. |
| Drying Gas (N₂) Flow | Instrument Dependent | Instrument Dependent | Aids in solvent evaporation. |
| Drying Gas Temperature | 300 - 350 °C | 300 - 350 °C | To be optimized for efficient desolvation without thermal degradation. |
| Scan Range (Full Scan) | m/z 50-500 | m/z 50-500 | To observe the precursor ion and potential in-source fragments. |
| Collision Energy (for MS/MS) | 10-40 eV (for optimization) | 10-40 eV (for optimization) | A range of energies should be tested to induce optimal fragmentation. |
III. Predicted Fragmentation Pathways
Understanding the fragmentation of this compound is critical for its unambiguous identification, especially in complex matrices. Based on the fragmentation of similar structures like indole-3-acetic acid and other 7-azaindole derivatives, we can predict the following fragmentation pathways in positive ion mode ESI-MS/MS.
dot
Caption: Predicted Fragmentation Pathway of Protonated this compound.
The primary fragmentation events are expected to be the loss of water (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). Another prominent fragmentation would be the decarboxylation (loss of CO₂) of the acetic acid side chain, leading to a radical cation. Further fragmentation of the pyrrolopyridine core can also occur.
IV. Experimental Protocol: Step-by-Step Workflow
This protocol outlines the complete workflow from sample preparation to data acquisition.
Application Notes and Protocols for Assessing the Antiproliferative Activity of Pyrrolopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrrolopyridine Derivatives
Pyrrolopyridine derivatives, also known as azaindoles, have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their diverse biological activities.[1] Structurally, the pyrrolopyridine scaffold mimics the purine ring of ATP, enabling these compounds to act as competitive inhibitors for a variety of kinases.[1] This mechanism is central to their potent antiproliferative effects against cancer cells, as kinases play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival.[1][2] The successful clinical application of vemurafenib, a pyrrolopyridine derivative used in the treatment of melanoma, underscores the therapeutic potential of this class of compounds.[1]
Given their promise as anticancer agents, the accurate and robust assessment of the antiproliferative activity of novel pyrrolopyridine derivatives is a critical step in the drug discovery and development process. This guide provides a comprehensive overview of the principles, detailed protocols, and data interpretation for key in vitro assays designed to evaluate the efficacy of these compounds.
Part 1: Foundational Assays for Quantifying Antiproliferative Activity
The initial screening of pyrrolopyridine derivatives typically involves assays that measure overall cell viability and metabolic activity. These methods provide a quantitative measure of a compound's ability to inhibit cell proliferation.
Tetrazolium-Based Assays (MTT and MTS)
Principle: Tetrazolium assays are colorimetric methods that assess cell metabolic activity, which serves as an indicator of cell viability.[3] In viable, metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria, reduce the yellow tetrazolium salt (MTT or MTS) to a colored formazan product.[4][5][6] The intensity of the color, which can be quantified using a spectrophotometer, is directly proportional to the number of viable cells.[4][6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple formazan product that is insoluble and requires a solubilization step before absorbance can be measured.[4][5]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): A second-generation tetrazolium salt that is reduced to a formazan product soluble in cell culture medium, eliminating the need for a solubilization step and making the assay more convenient.[4][5][7]
Experimental Workflow for Antiproliferative Assays
Caption: Workflow for analyzing cell cycle distribution.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Cells treated with pyrrolopyridine derivatives
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol * Propidium Iodide (PI) staining solution (containing RNase A) [8]* Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentrations of the pyrrolopyridine derivative for a specified time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells. * Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks). [9]
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
The DNA content is measured by the fluorescence intensity of PI.
-
Apoptosis Assays
Principle: Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells. [12][13]Several assays can be used to detect the biochemical and morphological changes that occur during apoptosis. One of the most common methods is Annexin V/PI staining followed by flow cytometry.
-
Annexin V: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.
-
Propidium Iodide (PI): PI is a membrane-impermeant dye that can only enter cells with a compromised cell membrane, which is characteristic of late apoptotic and necrotic cells.
By using both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). [8] Detailed Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with pyrrolopyridine derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat and harvest cells as described for cell cycle analysis.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour. [8]
Parameter Viable Cells Early Apoptotic Cells Late Apoptotic/Necrotic Cells Annexin V-FITC Negative Positive Positive | Propidium Iodide | Negative | Negative | Positive |
-
Part 3: Data Analysis and Interpretation
Calculating IC₅₀ Values: For the MTT, MTS, and crystal violet assays, the results are typically expressed as the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays. It represents the concentration of the pyrrolopyridine derivative that causes a 50% reduction in cell viability. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Interpreting Cell Cycle and Apoptosis Data:
-
Cell Cycle Analysis: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) suggests that the compound may be interfering with the molecular machinery that governs that phase transition. A sub-G1 peak in the DNA histogram is often indicative of apoptotic cells with fragmented DNA. [10]* Apoptosis Assays: A significant increase in the percentage of Annexin V-positive cells following treatment with a pyrrolopyridine derivative provides strong evidence that the compound induces apoptosis.
Conclusion
The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the antiproliferative activity of novel pyrrolopyridine derivatives. By employing a combination of foundational viability assays and more detailed mechanistic studies, researchers can gain valuable insights into the potency and mode of action of these promising anticancer compounds. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data, which is essential for advancing the development of new and effective cancer therapies.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]
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Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]
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Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols, 2016(4), pdb.prot087379. [Link]
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Frankfurt, O. S., & Krishan, A. (2001). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. Cell Proliferation, 34(4), 259–272. [Link]
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Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols, 2016(4). [Link]
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Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 81, 7.5.1–7.5.29. [Link]
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Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]
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Geeleher, P., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(17), 4571–4575. [Link]
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ATCC. (n.d.). ATCC Animal Cell Culture Guide. On Science. [Link]
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172–179. [Link]
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Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!. Bitesize Bio. [Link]
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Assay Genie. (n.d.). Crystal Violet Cell Cytotoxicity Assay Kit (BN00596). Assay Genie. [Link]
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LSBio. (n.d.). MTS Cell Proliferation Assay Kit User Manual. LSBio. [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
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NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]
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ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [Link]
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El-Gamal, M. I., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(4), 405–423. [Link]
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Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]
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El-Sayed, M. A., et al. (2022). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 27(24), 8820. [Link]
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Hunchak, Y., et al. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(10), 1205–1219. [Link]
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Li, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 848. [Link]
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Klampfer, L., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(1), 328–344. [Link]
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Application Notes and Protocols for the Development of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-pyrrolo[3,2-b]pyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, particularly kinase inhibitors with applications in oncology. This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel derivatives of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid. We present detailed, field-proven protocols for the chemical modification of this core scaffold, including the synthesis of amide and ester derivatives, as well as a tetrazole bioisostere. Furthermore, this document outlines robust methodologies for the in vitro biological evaluation of these novel chemical entities, encompassing kinase inhibition assays, cell-based anti-proliferative assays, and a suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling assays. The overarching goal is to equip researchers with the necessary tools to navigate the early stages of drug discovery, from hit identification to lead optimization, using this promising heterocyclic scaffold.
Introduction: The Promise of the 1H-pyrrolo[3,2-b]pyridine Scaffold
Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with nitrogen-containing heterocycles being particularly prominent in approved drugs. The 1H-pyrrolo[3,2-b]pyridine system, also known as 7-azaindole, has garnered significant interest due to its structural similarity to the endogenous purine core of ATP, making it an ideal template for the design of ATP-competitive kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of many human diseases, most notably cancer, making kinase inhibitors a major class of therapeutic agents.
The this compound core provides a versatile platform for chemical exploration. The carboxylic acid moiety serves as a handle for the introduction of a wide array of functional groups through the formation of amides and esters, allowing for the fine-tuning of physicochemical and pharmacological properties. Moreover, the acetic acid side chain can be replaced with bioisosteres, such as tetrazoles, to modulate acidity, lipophilicity, and metabolic stability, thereby enhancing drug-like properties.[1][2]
This application note will guide the user through a systematic approach to developing novel derivatives of this scaffold, from initial synthesis to biological characterization, with the aim of identifying promising lead compounds for further preclinical development.
Synthetic Strategies and Protocols
A successful drug discovery campaign relies on the efficient and versatile synthesis of a diverse library of compounds. This section details the synthesis of the starting material, this compound, followed by protocols for the generation of amide, ester, and tetrazole derivatives.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core can be achieved through a multi-step sequence, with the Fischer indole synthesis being a key transformation.[3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derivative.
Protocol 2.1: Synthesis of this compound
-
Step 1: Formation of the Hydrazone
-
To a solution of 2-hydrazinylpyridine (1.0 eq) in ethanol, add succinic acid monomethyl ester (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting hydrazone can be used in the next step without further purification.
-
-
Step 2: Fischer Indole Synthesis
-
Carefully add the crude hydrazone from Step 1 to pre-heated polyphosphoric acid (PPA) at 100°C.
-
Increase the temperature to 160-180°C and stir for 1-2 hours. Monitor the reaction by TLC.
-
Allow the reaction mixture to cool to below 100°C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the methyl ester of the target compound.
-
-
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the methyl ester from Step 2 in a mixture of methanol and water (3:1).
-
Add lithium hydroxide (2.0 eq) and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of the core scaffold is a versatile handle for creating a library of derivatives with diverse physicochemical properties.
Protocol 2.2.1: Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide a reliable method for the synthesis of a wide range of amides.[5]
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired primary or secondary amine (1.1 eq).
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Protocol 2.2.2: Esterification
Esterification can be achieved using various methods. A straightforward approach involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3).[6]
-
To a solution of this compound (1.0 eq) and the desired alcohol (3.0 eq) in an inert solvent such as dichloromethane (DCM), cool the mixture to 0°C.
-
Slowly add POCl3 (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Bioisosteric Replacement: Synthesis of a Tetrazole Derivative
Bioisosteric replacement of the carboxylic acid with a tetrazole ring can significantly alter the compound's properties, often leading to improved oral bioavailability and metabolic stability.[2][7] The synthesis involves a two-step process: conversion of the carboxylic acid to a nitrile, followed by cyclization to the tetrazole.
Protocol 2.3: Synthesis of the Tetrazole Bioisostere
-
Step 1: Conversion of Carboxylic Acid to Nitrile
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add oxalyl chloride (2.0 eq) and a catalytic amount of DMF.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous THF and cool to 0°C.
-
Slowly add a solution of aqueous ammonia, and stir for 1 hour.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate to obtain the primary amide.
-
To a solution of the primary amide in anhydrous THF, add a dehydrating agent such as trifluoroacetic anhydride (2.0 eq) and pyridine (2.5 eq) at 0°C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the nitrile intermediate.
-
-
Step 2: Cyclization to the Tetrazole
-
To a solution of the nitrile from Step 1 in DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).
-
Heat the reaction mixture to 120-130°C for 12-24 hours.[1][8]
-
Cool the reaction to room temperature and pour into water.
-
Acidify the solution with 1N HCl to pH 3-4.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the tetrazole derivative.
-
Biological Evaluation Protocols
The following section provides detailed protocols for the in vitro biological evaluation of the synthesized derivatives. A tiered approach is recommended, starting with primary screening for kinase inhibition and anti-proliferative activity, followed by secondary assays and ADME profiling for promising compounds.
Primary Screening: Kinase Inhibition and Anti-proliferative Activity
Based on the known biological activities of the pyrrolopyridine scaffold, we propose screening the synthesized compounds against a panel of cancer-relevant kinases and cancer cell lines.[9][10]
Protocol 3.1.1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase using a commercially available ATP-depletion assay format (e.g., Kinase-Glo®).[11]
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial 3-fold dilution in DMSO to generate a 10-point concentration-response curve.
-
Assay Plate Preparation: In a 384-well white plate, add 1 µL of each compound dilution. Include wells for a positive control (a known inhibitor of the target kinase, e.g., Staurosporine) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in the kinase reaction buffer.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 20 µL of the kinase detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3.1.2: Cell-Based Anti-proliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and proliferation.[12]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or a cell line relevant to the target kinase) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a non-linear regression model.
Secondary Screening and In Vitro ADME Profiling
Promising compounds identified in the primary screens should be further characterized in secondary assays and in vitro ADME profiling to assess their drug-like properties.
Secondary Assays
-
Kinase Selectivity Profiling: Test active compounds against a panel of related and unrelated kinases to determine their selectivity profile. A selective inhibitor is generally preferred to minimize off-target effects.
-
Mechanism of Action Studies: For compounds with potent anti-proliferative activity, further studies can be conducted to elucidate the mechanism of cell death (e.g., apoptosis assays, cell cycle analysis).
In Vitro ADME Profiling
Early assessment of ADME properties is crucial to identify potential liabilities that could lead to failure in later stages of drug development.[13][14] A standard panel of in vitro ADME assays includes:
-
Solubility: Determine the aqueous solubility of the compounds at different pH values (e.g., pH 6.5 and 7.4). Poor solubility can limit oral absorption.
-
Permeability: Assess the ability of compounds to cross biological membranes using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.[12]
-
Metabolic Stability: Evaluate the stability of the compounds in the presence of liver microsomes or hepatocytes to predict their rate of metabolism in the body.[12]
-
Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins. High plasma protein binding can reduce the free concentration of the drug available to interact with its target.
-
CYP450 Inhibition: Assess the potential of the compounds to inhibit major cytochrome P450 enzymes to identify the risk of drug-drug interactions.
Data Presentation and Interpretation
Systematic data organization and interpretation are essential for making informed decisions in a drug discovery project.
Data Tables
Summarize the data for all synthesized compounds in a clear and concise table to facilitate structure-activity relationship (SAR) analysis.
Table 1: SAR of this compound Derivatives
| Compound ID | R | Kinase X IC50 (nM) | HeLa IC50 (µM) |
| 1a | -OH | >10,000 | >100 |
| 2a | -NH(CH3) | 5,200 | 75.3 |
| 2b | -N(CH3)2 | 8,900 | 92.1 |
| 2c | -NH(Cyclopropyl) | 1,500 | 25.8 |
| 2d | -NH(Phenyl) | 850 | 12.4 |
| 3a | -OCH3 | >10,000 | >100 |
| 3b | -O(Ethyl) | >10,000 | >100 |
| 4a | Tetrazole | 2,100 | 33.7 |
Hit-to-Lead Optimization
The data generated from the initial library of compounds will guide the design of the next generation of molecules. The goal of hit-to-lead optimization is to improve potency, selectivity, and ADME properties.[6]
-
Potency: Aim for an IC50 of <100 nM for the primary target kinase.
-
Selectivity: Strive for at least a 100-fold selectivity against other closely related kinases.
-
Cellular Activity: The cellular IC50 should ideally be within 10-fold of the enzymatic IC50.
-
ADME Properties: Compounds should exhibit good aqueous solubility (>10 µM), moderate to high permeability, and good metabolic stability.
Visualization of Workflows
Visualizing the experimental workflow can aid in understanding the overall drug discovery process.
Caption: Drug discovery workflow for developing novel kinase inhibitors.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The synthetic and biological evaluation protocols detailed in this application note provide a robust and systematic framework for researchers to explore the chemical space around this core structure. By integrating synthetic chemistry, in vitro pharmacology, and ADME profiling, this guide aims to accelerate the identification and optimization of lead compounds with the potential for further preclinical and clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. symeres.com [symeres.com]
- 6. excelra.com [excelra.com]
- 7. researchgate.net [researchgate.net]
- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes & Protocols: Investigating 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic Acid (PPA-7A) in Melanoma Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malignant melanoma remains a formidable challenge in oncology, characterized by high metastatic potential and the rapid development of therapeutic resistance. The MAPK/ERK pathway, frequently activated by mutations in BRAF or NRAS, is a cornerstone of melanoma progression and a primary therapeutic target. However, both intrinsic and acquired resistance to BRAF and MEK inhibitors are common, necessitating the exploration of alternative or complementary therapeutic strategies.
One critical mechanism of resistance involves the activation of bypass signaling pathways, among which the HGF/c-MET receptor tyrosine kinase pathway is prominent.[1][2] Aberrant c-MET activation is associated with melanoma progression, invasiveness, and poor prognosis.[3] The 1H-pyrrolo[3,2-b]pyridine scaffold, an azaindole isomer, is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[4][5] Research has demonstrated that derivatives of the related pyrrolo[3,2-c]pyridine scaffold exhibit potent antiproliferative activity against melanoma cell lines, in some cases exceeding that of approved drugs like Sorafenib.[6][7]
This guide provides a comprehensive framework for investigating the therapeutic potential of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid (PPA-7A) , a representative compound from this class, as a putative inhibitor of the c-MET pathway in melanoma. The following sections detail the mechanistic rationale, key experimental protocols, and data interpretation strategies for characterizing its anti-melanoma activity.
Mechanistic Rationale: Targeting the c-MET Signaling Axis
The c-MET receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and undergoes autophosphorylation at key tyrosine residues (Y1234/1235) in its kinase domain.[8] This activation triggers downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, which collectively promote cell proliferation, survival, motility, and invasion.[2][8] In melanoma, c-MET activation can mediate resistance to BRAF inhibitors by reactivating the MAPK and PI3K/AKT pathways.[2] Therefore, inhibiting c-MET autophosphorylation with a small molecule like PPA-7A presents a compelling strategy to overcome resistance and suppress metastatic progression.[1]
Caption: The HGF/c-MET signaling pathway and the proposed inhibitory action of PPA-7A.
Application 1: In Vitro Efficacy and Target Validation
The initial phase of investigation focuses on determining the direct effect of PPA-7A on melanoma cell viability and confirming its engagement with the c-MET target.
Protocol 1.1: Cell Viability Assessment via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases is directly proportional to the number of living cells.[10]
Materials:
-
Melanoma cell lines (e.g., A375 [BRAF V600E mutant], SK-MEL-28 [BRAF V600E mutant], WM-3835).[10][11]
-
Complete growth medium (e.g., DMEM or RPMI with 10% FBS).[12]
-
PPA-7A (stock solution in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).[13]
-
DMSO (for formazan dissolution).
-
96-well cell culture plates.
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count melanoma cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.[10][13] Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PPA-7A in complete medium (e.g., from 0.01 µM to 100 µM). Aspirate the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO at equivalent concentration).
-
Treatment Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours).[11]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[11][13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[11][13] Mix gently on a plate shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the viability against the log of PPA-7A concentration to determine the half-maximal inhibitory concentration (IC₅₀).
| Compound | Cell Line | IC₅₀ (µM) after 72h |
| PPA-7A (Hypothetical Data) | A375 (BRAF mut) | 1.5 |
| SK-MEL-28 (BRAF mut) | 2.8 | |
| MeWo (BRAF wt) | 8.9 | |
| Sorafenib (Reference) | A375 (BRAF mut) | ~5.0 |
| Note: This data is illustrative and represents a plausible outcome for a targeted agent. |
Protocol 1.2: Western Blot Analysis for c-MET Phosphorylation
This protocol is essential to validate that PPA-7A inhibits the c-MET pathway at the molecular level by assessing the phosphorylation status of c-MET and its downstream effectors.[8]
Materials:
-
Melanoma cells and culture reagents.
-
PPA-7A and HGF (recombinant human).
-
Ice-cold PBS.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.[14][15]
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment, PVDF or nitrocellulose membranes.[8]
-
Primary Antibodies: anti-p-MET (Y1234/1235), anti-total MET, anti-p-AKT (S473), anti-total AKT, anti-β-actin (loading control).[8][16]
-
HRP-conjugated secondary antibodies and ECL substrate.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve cells for 4-6 hours.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of PPA-7A (e.g., 0.1, 1, 10 µM) or vehicle for 2 hours.
-
Ligand Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-MET phosphorylation.[8]
-
Protein Extraction: Immediately wash cells twice with ice-cold PBS and lyse them with ice-cold RIPA buffer.[8] Scrape, collect, and centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[8] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[8]
-
Incubate with primary antibody (e.g., anti-p-MET) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[14]
-
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total MET and the loading control (β-actin) to ensure equal protein loading and to normalize the phospho-protein signal.[8]
Application 2: Assessing Impact on Metastatic Potential
A key function of the c-MET pathway is the promotion of cell motility and invasion.[1][17] The following protocols evaluate the ability of PPA-7A to inhibit these critical aspects of metastasis.
Protocol 2.1: Transwell Migration & Invasion Assay
This assay quantifies the chemotactic ability of melanoma cells to move through a porous membrane (migration) or a membrane coated with an extracellular matrix like Matrigel (invasion).[17]
Materials:
-
Transwell inserts with 8 µm pores for 24-well plates.[18][19]
-
Matrigel (for invasion assay).[17]
-
Serum-free medium and complete medium (as chemoattractant).
-
Cotton swabs, staining solution (e.g., Crystal Violet).
Step-by-Step Methodology:
-
Assay Preparation:
-
Cell Preparation: Culture melanoma cells to ~80% confluency. Serum-starve the cells overnight.[20]
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[21]
-
Harvest the serum-starved cells and resuspend them in serum-free medium at 1 x 10⁶ cells/mL.[20]
-
In the upper chamber (the insert), add 100 µL of the cell suspension (100,000 cells) containing the desired concentration of PPA-7A or vehicle control.[17]
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C and 5% CO₂.[20]
-
Quantification:
-
After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated/non-invaded cells from the upper surface of the membrane.[17]
-
Fix the cells on the bottom surface of the membrane with 70% ethanol or 4% paraformaldehyde.[17][19]
-
Stain the migrated cells with Crystal Violet for 20-30 minutes.
-
Wash the inserts with water and allow them to dry.
-
Count the stained cells in several random microscopic fields. Alternatively, elute the stain and measure the absorbance.
-
Application 3: Evaluation in Advanced 3D Models
To better mimic the in vivo tumor microenvironment, PPA-7A should be evaluated in three-dimensional (3D) spheroid cultures. Spheroids recapitulate cell-cell interactions, nutrient gradients, and proliferative heterogeneity seen in solid tumors.[22]
Protocol 3.1: Melanoma Spheroid Formation and Viability
Materials:
-
Ultra-Low Attachment (ULA) 96-well round-bottom plates or hanging drop plates.[22][23]
-
Melanoma cell lines (e.g., A375, B16F10).[24]
-
Complete growth medium.
-
CellTiter-Glo® 3D Cell Viability Assay reagent.
Step-by-Step Methodology:
-
Spheroid Formation:
-
ULA Plate Method: Prepare a cell suspension at a desired concentration (e.g., 2.5 x 10⁴ cells/mL). Dispense 100 µL (2,500 cells) into each well of a ULA 96-well plate.[25]
-
Hanging Drop Method: Dispense 25 µL drops of cell suspension (e.g., 10,000 cells per drop) onto the inner lid of a 10 cm dish. Add PBS to the bottom of the dish to maintain humidity. Invert the lid and incubate.[23][24]
-
-
Incubation: Centrifuge the ULA plates briefly to facilitate cell aggregation. Incubate plates for 3-7 days to allow for compact spheroid formation.[24][25] Monitor formation visually.
-
Compound Treatment: Once spheroids have formed (typically >300 µm in diameter), carefully add PPA-7A at various concentrations.
-
Treatment Incubation: Treat spheroids for an extended period (e.g., 5-7 days), replacing the medium with fresh compound every 2-3 days.
-
Viability Assessment:
-
Measure spheroid diameter over time using an inverted microscope.
-
At the endpoint, use a 3D-optimized viability assay. Add 100 µL of CellTiter-Glo® 3D reagent directly to each well, mix thoroughly to lyse the spheroid, and measure luminescence according to the manufacturer's protocol.[22]
-
References
- 1. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor SU11274 decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting c-Met in melanoma: Mechanism of resistance and efficacy of novel combinatorial inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of c-Met inhibition on molecular features and metastatic potential of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrrolo[3,2-b]pyridine-2-acetic Acid [benchchem.com]
- 6. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. benchchem.com [benchchem.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. New panel of biomarkers to discriminate between amelanotic and melanotic metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. corning.com [corning.com]
- 23. Hanging Drop Method: A Technique to Generate 3D Melanoma Spheroids [jove.com]
- 24. A 3D Skin Melanoma Spheroid-Based Model to Assess Tumor-Immune Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Azaindole Derivatives
Welcome to the technical support center for the synthesis and functionalization of 7-azaindole derivatives. As a foundational scaffold in medicinal chemistry and materials science, 7-azaindole presents unique synthetic challenges due to the electronic interplay between its pyrrole and pyridine rings.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental hurdles, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific, frequently encountered problems during the synthesis of 7-azaindole derivatives in a practical question-and-answer format.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Question: Why am I getting a mixture of C3 and C6-substituted products during my Vilsmeier-Haack formylation, and how can I improve C3 selectivity?
Answer: This is a classic challenge in 7-azaindole chemistry. The pyridine nitrogen (N7) is a strong electron-withdrawing group, which deactivates the pyridine ring (C4, C5, C6) towards electrophilic attack. Conversely, the pyrrole nitrogen (N1) is electron-donating, activating the pyrrole ring, particularly at the C3 position. However, the Vilsmeier-Haack reaction often employs acidic conditions (from the formation of the Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺), which can lead to protonation of the highly basic N7 atom.[4] This protonation exacerbates the deactivation of the pyridine ring, but can still allow for competitive attack at other positions if conditions are not optimal.
The Vilsmeier reagent is a relatively weak electrophile, which favors reaction at the most electron-rich position, C3.[5][6] However, side reactions or alternative substitution patterns can occur.
Root Cause Analysis & Solutions:
-
N7 Protonation: Under strongly acidic conditions, protonation of the pyridine nitrogen deactivates the entire ring system, but C3 remains the most favorable site for electrophilic attack. In some cases, forcing conditions can lead to substitution on the deactivated pyridine ring.
-
Reaction Conditions: Temperature and reaction time are critical. Overly harsh conditions can overcome the inherent selectivity.
Troubleshooting Protocol: Enhancing C3-Formylation Selectivity
-
Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents). Excess reagent can lead to side reactions.
-
Temperature Management: Initiate the reaction at a low temperature (e.g., 0-10 °C) and allow it to warm slowly to room temperature or slightly above (40-50 °C). Avoid high temperatures which can reduce selectivity.[7]
-
Solvent Choice: Use an appropriate solvent. While DMF is often part of the reagent system, solvents like chloroform or dichloroethane can be effective.[7]
-
N1-Protection (If Necessary): While often not required for C3 formylation, protecting the N1 position (e.g., with a tosyl or BOC group) can sometimes modulate reactivity and prevent side reactions, though it adds synthetic steps.
-
Illustrative Diagram: Electrophilic Substitution on 7-Azaindole
Caption: Preferred electrophilic attack at the C3 position of 7-azaindole.
Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
Question: My Suzuki (or Buchwald-Hartwig) coupling reaction on a halo-7-azaindole is sluggish and gives low yields. What is causing this, and how can I fix it?
Answer: This is a very common issue stemming from the structure of 7-azaindole itself. The adjacent N1-H and N7 atoms form an excellent bidentate chelation site for transition metals like palladium.[8] This chelation can sequester the active catalyst, effectively poisoning it and stalling the catalytic cycle. This is particularly problematic with unprotected 7-azaindoles.
Root Cause Analysis & Solutions:
-
Catalyst Poisoning: The primary culprit is the formation of a stable, inactive complex between the palladium catalyst and the 7-azaindole substrate.
-
Inappropriate Ligand/Catalyst System: Standard palladium catalysts and ligands (e.g., those used for simple aryl halides) are often ineffective for this substrate class.
-
N-H Reactivity: The acidic N1-H can participate in undesired side reactions, such as homo-coupling, especially with strong bases.[8]
Troubleshooting Protocol: Optimizing Cross-Coupling Reactions
-
Protect the N1-Position: This is often the most reliable solution. Protecting the pyrrole nitrogen with a group like benzenesulfonyl (Bs), tosyl (Ts), or (2-trimethylsilyl)ethoxymethyl (SEM) physically blocks the chelation site.[9] The protecting group can be removed later in the synthesis.
-
Use Specialized Ligands: If N1-protection is not feasible, use bulky, electron-rich phosphine ligands that promote the desired catalytic cycle and are less susceptible to forming inactive complexes. Buchwald-type ligands such as SPhos and XPhos are often effective.[8][10]
-
Choose the Right Base: For unprotected substrates, a strong, non-nucleophilic base like LiHMDS can be superior to bases like NaOt-Bu or Cs₂CO₃.[8] LiHMDS can deprotonate both the amine coupling partner and the azaindole N-H, which can sometimes mitigate side reactions.[8]
-
Consider N-Oxide Formation: An alternative strategy involves forming the 7-azaindole-N-oxide. This modification alters the electronic properties and can facilitate functionalization of the pyridine ring.[4][11]
Data Table: Comparison of Suzuki Coupling Conditions for 3-Bromo-7-azaindole
| Entry | N1-Protecting Group | Catalyst / Ligand | Base | Yield (%) | Comments |
| 1 | None | Pd(PPh₃)₄ | K₂CO₃ | <10 | Significant catalyst poisoning and starting material recovery. |
| 2 | None | Pd₂(dba)₃ / XPhos | LiHMDS | 65 | Improved yield with specialized ligand and strong base.[8] |
| 3 | SEM | PdCl₂(dppf) | K₂CO₃ | 85 | High yield achieved by blocking the chelation site.[9] |
| 4 | Tosyl | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 93 | Excellent yield with N-protection and modern ligand system.[10] |
Issue 3: Difficulty with Selective Halogenation
Question: I am trying to brominate 7-azaindole at the C3 position using Br₂, but I'm getting a complex mixture of products and decomposition. How can I achieve clean, selective C3-halogenation?
Answer: The high reactivity of the 7-azaindole ring system, particularly the electron-rich pyrrole moiety, makes it sensitive to strong electrophilic halogenating agents like elemental bromine (Br₂). This can lead to over-halogenation, polymerization, or decomposition. The key is to use a milder, more controlled halogen source.
Root Cause Analysis & Solutions:
-
Harsh Reagents: Br₂ and Cl₂ are too reactive for direct, selective halogenation of the sensitive 7-azaindole core.
-
Over-reaction: The initial C3-halogenated product can be more reactive than the starting material under certain conditions, leading to di- or tri-halogenated byproducts.
-
Acid Byproduct: Reactions with elemental halogens produce HX as a byproduct, which can catalyze decomposition pathways.
Troubleshooting Protocol: Selective C3-Halogenation
-
Use Milder Reagents: N-Halosuccinimides (NCS, NBS, NIS) are the reagents of choice for the controlled halogenation of 7-azaindoles.[9] They provide a slow, steady source of electrophilic halogen.
-
Optimize Solvent and Temperature:
-
N1-Protection for Pyridine Ring Halogenation: If halogenation is desired on the pyridine ring (e.g., C5 or C6), the pyrrole ring must first be deactivated. This is typically achieved by protecting the N1-position with a sulfonyl group (e.g., tosyl). Subsequent directed ortho-metalation followed by quenching with a halogen source can provide access to these isomers.[9]
-
Experimental Protocol: Selective C3-Iodination of 7-Azaindole
-
Dissolve 7-azaindole (1.0 equiv) in anhydrous DMF.
-
Add N-iodosuccinimide (NIS) (1.05-1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-iodo-7-azaindole.
-
Frequently Asked Questions (FAQs)
Q1: Why is purification of my 7-azaindole derivative so difficult by silica gel chromatography?
A1: The basic pyridine nitrogen (N7) in the 7-azaindole core strongly interacts with the acidic silanol groups on the surface of standard silica gel. This interaction causes significant band tailing and often results in poor separation and low recovery. To mitigate this, you can pre-treat your silica gel by slurrying it in an eluent containing a small amount of a basic modifier like triethylamine (~1-2%) or ammonia in methanol before packing your column. Alternatively, using a less acidic stationary phase like alumina can be very effective.
Q2: How does the reactivity of 7-azaindole compare to indole?
A2: The key difference is the electron-deficient pyridine ring fused to the pyrrole. This has two major effects:
-
Reduced Nucleophilicity of N1: The N1-H in 7-azaindole is more acidic than in indole, but the nitrogen itself is less nucleophilic, making some N1-functionalization reactions more challenging.
-
Enhanced C3 Reactivity: The electron-withdrawing N7 atom pulls electron density away from the C3 position to a lesser extent than it does from the pyridine ring, making C3 the unambiguous site for most electrophilic attacks, often with higher regioselectivity than in substituted indoles.[4]
Q3: What is the best general strategy for synthesizing a complex, multi-substituted 7-azaindole?
A3: A common and effective strategy is to begin with a pre-functionalized 7-azaindole, such as 3-bromo-7-azaindole or 3,5-dibromo-7-azaindole. These halogenated intermediates serve as versatile handles for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck).[9][10] This "late-stage functionalization" approach allows for the rapid generation of a library of diverse analogs from a common intermediate.
-
Illustrative Diagram: Late-Stage Functionalization Strategy
Caption: A late-stage functionalization workflow for creating diverse derivatives.
References
-
Le, T.-H., Nguyen, T.-T.-V., Nguyen, T.-T., & Phan, T.-P.-T. (2023). Different strategies for synthesis of 7-azaindoles. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Synthesis of Azaindoles. Chinese Journal of Chemistry. Available at: [Link]
-
Reddy, G. S., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Available at: [Link]
-
Kumar, A., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Kumar, A., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. PubMed. Available at: [Link]
-
Bercot, E. A., & Rovis, T. (2004). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC. Available at: [Link]
-
Bernstein, M. A., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. Available at: [Link]
-
Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
-
Patel, J., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. PubMed. Available at: [Link]
-
Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Available at: [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]
-
Unknown. (2023). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Available at: [Link]
-
Wheeler, S. E., et al. (2017). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. Available at: [Link]
-
Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. SciSpace. Available at: [Link]
-
Paul, C. E., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health. Available at: [Link]
-
Unknown. (n.d.). Regioseletive C–H functionalization of 7-azaindoles. ResearchGate. Available at: [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]
-
Singh, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
-
Negrie, M., & Marcus, A. H. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]
-
Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available at: [Link]
-
Wang, L., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances. Available at: [Link]
-
Wheeler, S. E., et al. (2017). An Ab Initio Study of the Effect of Substituents on the n→π* Interactions Between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. ResearchGate. Available at: [Link]
-
Snieckus, V., et al. (2019). Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. ResearchGate. Available at: [Link]
-
Mao, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. Available at: [Link]
-
Unknown. (2017). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science. Available at: [Link]
-
Unknown. (n.d.). Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Larock, R. C., & Yum, E. K. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Unknown. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]
-
Unknown. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Unknown. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Wu, P., & Bergstrom, D. E. (2006). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PMC. Available at: [Link]
-
Rifkin, M., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Available at: [Link]
-
Unknown. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Menéndez Méndez, L. M., et al. (n.d.). The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eurekaselect.com [eurekaselect.com]
stability and degradation of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid in solution
Technical Support Center: 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid
A Guide to Ensuring Solution Stability and Investigating Degradation
Welcome to the technical support guide for this compound. As Senior Application Scientists, we have compiled this resource to assist researchers, scientists, and drug development professionals in navigating the experimental complexities associated with this molecule. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its stability and degradation in solution, ensuring the integrity and reproducibility of your results.
Troubleshooting Guide: Investigating Unexpected Degradation
This section is designed to help you diagnose and resolve common stability issues encountered during your experiments.
Q1: I'm observing a rapid loss of my parent compound in an aqueous buffer. What are the first steps I should take to troubleshoot this?
This is a common issue, particularly with complex heterocyclic molecules. The first step is to systematically evaluate the environmental factors that most frequently contribute to degradation. The logical flow for this investigation is outlined below.
Caption: Troubleshooting workflow for identifying sources of compound degradation.
Causality Explained:
-
pH: The pyrrolopyridine core contains nitrogen atoms that can be protonated or deprotonated, and the acetic acid side chain has a carboxyl group. Extreme pH values (highly acidic or basic) can catalyze hydrolysis of the molecule or promote ring-opening reactions.[1]
-
Temperature: Like most chemical reactions, degradation processes are accelerated by heat. Storing solutions at room temperature or higher can significantly increase the rate of hydrolysis and oxidation.
-
Light: Aromatic and heterocyclic systems, such as the pyrrolopyridine core, can absorb UV or visible light. This energy can promote photochemical reactions, leading to the formation of radicals and subsequent degradation products.
-
Oxygen: The electron-rich pyrrole ring is susceptible to oxidation. Dissolved oxygen in aqueous solutions can lead to oxidative degradation, which is often a primary degradation pathway for such scaffolds.[2][3]
Q2: My HPLC chromatogram shows several new, unidentified peaks after storing my stock solution. What are these likely to be, and how can I identify them?
The appearance of new peaks is a clear indicator of degradation. For a molecule like this compound, the degradation products could arise from several pathways:
-
Oxidation: The pyrrole moiety is electron-rich and prone to oxidation. This can lead to the formation of hydroxylated species, N-oxides on the pyridine ring, or even oxidative dimerization, a phenomenon observed in similar thieno[2,3-b]pyridine systems.[3]
-
Hydrolysis: While the core ring system is generally stable against hydrolysis, extreme pH conditions could potentially affect the amide bond within the pyrrole ring, though this is less common than oxidation.[1]
-
Decarboxylation: The acetic acid side chain could potentially undergo decarboxylation, especially under thermal or photolytic stress, to yield 3-methyl-1H-pyrrolo[3,2-b]pyridine.
-
Photodegradation: Exposure to light can generate a complex mixture of photoproducts.
Identification Strategy: The most powerful tool for identifying these unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS) . By comparing the mass-to-charge ratio (m/z) of the new peaks with the parent mass, you can deduce the chemical modifications (e.g., an increase of 16 amu suggests oxidation). For definitive structural confirmation, preparative HPLC can be used to isolate the degradants for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Q3: How do I develop a "stability-indicating" analytical method for this compound?
A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[4] The cornerstone for developing such a method is a forced degradation study .[5][6]
The goal is to intentionally degrade the compound under a variety of stress conditions to generate its potential degradants. The analytical method (typically HPLC) must then demonstrate that it can separate the parent peak from all the newly formed degradation peaks. A detailed protocol for this is provided later in this guide.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical factors governing the stability of this compound in solution?
The stability of the molecule is a multifactorial issue, primarily governed by its inherent chemical structure and its interaction with the solution environment.
Caption: Key factors influencing the solution stability of the compound.
-
Molecular Structure: The molecule contains a 7-azaindole-like core, which is an electron-rich aromatic system, and an acetic acid side chain.[7] The pyrrole part of the ring system is particularly susceptible to oxidative degradation. The pyridine ring and the carboxylic acid group introduce pH-dependent properties.
-
pH and Buffers: Stability is highly pH-dependent. A pH range of 4-7 is often the most stable for similar compounds. Certain buffer salts (e.g., phosphate) can sometimes catalyze degradation, so it is wise to screen different buffer systems if instability is observed.
-
Solvent Choice: For stock solutions, aprotic, anhydrous solvents like DMSO or DMF are preferred over protic solvents like methanol or ethanol, which can participate in degradation reactions.[8]
Q2: What are the most probable degradation pathways?
Based on the structure and known chemistry of related indole and azaindole compounds, the primary degradation pathways are:
-
Oxidation: This is often the major pathway. The electron-rich pyrrole ring can be oxidized, leading to hydroxylated derivatives or ring-opened products. This is a known degradation pathway for indole-3-acetic acid, a structurally related compound.[9]
-
Photodegradation: The aromatic system absorbs UV light, which can lead to complex radical-mediated degradation, including polymerization or the formation of various photoproducts.
-
Acid/Base Hydrolysis: While the core is relatively stable, strong acidic or basic conditions can lead to cleavage of bonds within the heterocyclic system over time.[1]
Q3: What are the best practices for preparing and storing solutions of this compound?
To ensure maximum stability and experimental reproducibility, follow these guidelines:
-
Stock Solutions:
-
Prepare high-concentration stock solutions in a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO).
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Use vials with tight-fitting caps (e.g., screw caps with septa) to minimize moisture absorption from the air.
-
-
Working Solutions:
-
Prepare aqueous working solutions fresh each day from the frozen stock.
-
Use degassed, high-purity water and buffers to minimize dissolved oxygen.
-
Protect aqueous solutions from light by using amber glass vials or by wrapping containers in aluminum foil.
-
Keep working solutions on ice or at 4°C during the experiment whenever possible.
-
Experimental Protocols & Data
Protocol: Forced Degradation Study
This protocol outlines the standard conditions for a forced degradation study to test the stability of this compound and to generate degradants for the development of a stability-indicating HPLC method.[4][6]
Objective: To generate approximately 5-20% degradation of the parent compound under various stress conditions.[5]
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Calibrated HPLC system with a UV/PDA detector
-
pH meter, heating block or oven, photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: For each condition, set up a test sample and a control sample (stored at 4°C in the dark).
-
Acid Hydrolysis: Add an equal volume of 0.2 N HCl to the stock solution to get a final concentration of 0.1 N HCl. Heat at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before injection.
-
Base Hydrolysis: Add an equal volume of 0.2 N NaOH to the stock solution to get a final concentration of 0.1 N NaOH. Keep at room temperature. Withdraw samples at 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of HCl before injection.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the stock solution to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 2, 8, and 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C. Place a solution of the compound in a heating block at 60°C. Sample at 1, 3, and 5 days for the solid and at 8, 24, and 48 hours for the solution.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and kept alongside.
-
-
Sample Analysis: Analyze all samples by HPLC-UV/PDA. The mobile phase and column should be chosen to provide good retention and peak shape for the parent compound. A gradient elution is recommended to resolve early and late-eluting degradants.
-
Data Evaluation:
-
Calculate the percentage degradation for the parent compound in each condition.
-
Examine the chromatograms for new peaks. Ensure the method provides baseline separation between the parent peak and all major degradation products.
-
Use a PDA detector to check for peak purity of the parent compound under each stress condition.
-
Data Table: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Method | Typical Conditions | Sampling Time Points |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 N NaOH | Room Temperature | 1, 2, 4, 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 8, 24 hours |
| Thermal (Solution) | Heat Chamber | 60°C | 8, 24, 48 hours |
| Thermal (Solid) | Oven | 80°C | 1, 3, 5 days |
| Photolytic | Photostability Chamber | ICH Q1B Guidelines | End of exposure |
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.
- 2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid. Echemi.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions (PDF). (2014). Pharmaceutical Technology.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences.
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry.
- STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (2010). Acta Poloniae Pharmaceutica.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Degradation of indole-3-acetic acid by plant-associ
- 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid as a molecular probe for use in auxin physiology. Acta Crystallographica Section C.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. pharmtech.com [pharmtech.com]
- 6. biomedres.us [biomedres.us]
- 7. 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid as a molecular probe for use in auxin physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Low Solubility of Pyrrolopyridine Compounds
Introduction
Pyrrolopyridine scaffolds are privileged structures in modern drug discovery, forming the core of numerous potent inhibitors and therapeutic candidates. However, their often planar, rigid, and lipophilic nature frequently leads to a critical development challenge: low aqueous solubility.[1] This issue can stall research, generate inconsistent data in biological assays, and present a significant hurdle for preclinical and clinical formulation.[2]
This technical support center is designed to provide researchers, scientists, and drug development professionals with a structured, in-depth guide to understanding and overcoming the solubility challenges associated with pyrrolopyridine compounds. Moving beyond a simple list of techniques, this guide explains the underlying physicochemical principles and provides validated, step-by-step protocols to systematically enhance the solubility of your compounds, ensuring the reliability of your experimental data and the forward momentum of your projects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common and immediate solubility issues encountered in the lab.
Q1: My pyrrolopyridine compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A1: This is a classic phenomenon known as "DMSO shock" or "precipitation upon dilution."[3] DMSO is a very strong organic solvent that can dissolve highly lipophilic compounds. When this concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly disperses, and the local solvent environment around your compound abruptly changes from organic to aqueous. Since your compound has low aqueous solubility, it crashes out of the solution.[3]
Immediate Mitigation Strategies:
-
Lower Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate, typically ≤0.5%. This reduces the magnitude of the solvent shift.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final buffer volume, perform a serial dilution. First, dilute the stock into a smaller volume of buffer that contains a higher percentage of DMSO, then add this intermediate dilution to the final volume.[3]
-
Vortexing Addition: Add the compound stock slowly into the vortexing assay buffer. The rapid mixing can sometimes keep the compound in a transient, supersaturated state long enough for your experiment.[3]
Q2: Can I just adjust the pH of my buffer to dissolve my compound?
A2: Yes, for many pyrrolopyridine compounds, pH modification is a highly effective strategy. The pyrrolopyridine scaffold contains basic nitrogen atoms that can be protonated.[4][5] In an acidic environment (pH < pKa of the pyridine nitrogen), the compound becomes a cation, forming a more water-soluble salt.[6][7]
Key Considerations:
-
Assay Compatibility: Ensure the pH required for solubility is compatible with the optimal conditions for your biological assay (e.g., enzyme activity, cell viability). A significant pH shift can inactivate proteins or harm cells.[3]
-
pKa of Your Compound: This strategy is most effective if the pKa of the basic nitrogen is in a physiologically relevant range (typically 3-9). You need to lower the pH to at least 1-2 units below the pKa to ensure significant protonation.
-
Buffering Capacity: The assay buffer must be strong enough to maintain the target pH after the addition of your compound stock.[2]
Q3: What is a co-solvent, and how do I choose one for my experiment?
A3: A co-solvent is a water-miscible organic solvent that is added to the main solvent (water or buffer) to increase the solubility of a poorly soluble compound.[8][9] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for lipophilic molecules.[10]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerol[9]
Selection Process:
-
Compatibility: The co-solvent must not interfere with your assay. For example, some co-solvents can be toxic to cells at higher concentrations.
-
Screening: Test the solubility of your compound in small-scale trials with various co-solvents at different percentages (e.g., 1%, 5%, 10%) in your assay buffer.
-
Data Analysis: Choose the co-solvent system that provides the required solubility at the lowest possible concentration to minimize potential off-target effects.
Q4: I've seen cyclodextrins mentioned for solubility enhancement. How do they work?
A4: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate a poorly soluble "guest" molecule, like your pyrrolopyridine compound, within their central cavity. This forms a water-soluble inclusion complex, effectively shielding the lipophilic drug from the aqueous environment and increasing its apparent solubility.[11][]
When to Consider Cyclodextrins:
-
When pH modification and co-solvents are not viable due to assay constraints.
-
For compounds where the size and shape of the lipophilic portion fit well within the cyclodextrin cavity.
-
Common types include β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[2]
Part 2: Systematic Troubleshooting Guide
When initial attempts fail, a more structured approach is necessary. This guide provides a logical workflow to diagnose and solve persistent solubility issues.
Step 1: Physicochemical Characterization
Before attempting advanced methods, you must understand the fundamental properties of your compound. This data is the foundation for selecting an intelligent and effective solubilization strategy.[13]
-
Determine pKa: Use computational tools or experimental methods to find the pKa of the basic nitrogen(s). This will confirm if pH modification is a viable strategy.
-
Measure LogP/LogD: This value indicates the lipophilicity of your compound. A high LogP (>3) suggests that lipid-based formulations or amorphous solid dispersions might be necessary for in vivo applications.[14]
-
Assess Solid-State Properties: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if your compound is crystalline or amorphous and to identify its melting point. Crystalline materials with high melting points often have very low solubility due to strong crystal lattice energy.[1]
Step 2: A Tiered Approach to Solubilization
Begin with the simplest and least disruptive methods before moving to more complex formulations.
Caption: A decision tree for troubleshooting pyrrolopyridine solubility.
Step 3: Understanding the "Why" - Key Mechanisms
The following diagram illustrates how lowering the pH increases the solubility of a typical pyrrolopyridine compound by protonating the basic pyridine nitrogen, converting the neutral, less soluble form into a charged, more soluble salt form.
Caption: Effect of pH on the ionization and solubility of a pyrrolopyridine.
Data Presentation: Comparing Solubilization Techniques
The choice of technique involves trade-offs between efficacy, complexity, and suitability for the intended application.
| Technique | Principle | Pros | Cons | Best For |
| pH Adjustment | Ionization of basic nitrogen to form a soluble salt.[6] | Simple, inexpensive, highly effective for ionizable compounds. | Limited by assay pH compatibility; risk of precipitation if pH shifts. | In vitro screening assays with compatible pH ranges. |
| Co-solvents | Reduces solvent polarity.[10] | Easy to screen; effective for many compounds. | Can interfere with assays; may not be suitable for in vivo use at high concentrations. | In vitro assays where DMSO/EtOH/PEG is tolerated. |
| Salt Formation | Creates a new solid form with different (often better) physicochemical properties.[15][16] | Can dramatically increase solubility and dissolution rate; creates a stable, crystalline material. | Requires screening of multiple counter-ions; not all compounds form stable salts. | Preclinical and clinical development (oral solid dosage). |
| Amorphous Solid Dispersions (ASD) | Traps the drug in a high-energy, amorphous state within a polymer matrix.[17][18] | Can achieve very high apparent solubility ("supersaturation"); broadly applicable.[19] | Requires specialized equipment (spray dryer, hot-melt extruder); potential for physical instability (recrystallization).[20] | Oral formulations of very poorly soluble (BCS Class II/IV) compounds. |
| Particle Size Reduction | Increases surface area to enhance dissolution rate according to the Noyes-Whitney equation.[15][21] | Established technology; improves dissolution rate. | Does not increase thermodynamic solubility; risk of particle agglomeration.[11] | Dissolution rate-limited compounds. |
Part 3: In-Depth Experimental Protocols
These protocols provide detailed, self-validating methodologies for key solubility enhancement experiments.
Protocol 1: Preparation of Stock Solution and Prevention of "DMSO Shock"
Objective: To prepare a high-concentration stock solution in DMSO and dilute it into an aqueous buffer without precipitation.
Materials:
-
Pyrrolopyridine compound
-
Anhydrous, high-purity DMSO
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare Primary Stock (e.g., 20 mM in 100% DMSO): a. Accurately weigh the required amount of your compound. b. Add the calculated volume of 100% DMSO to achieve the target concentration. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may aid dissolution but be cautious with thermally sensitive compounds.
-
Prepare Intermediate Dilution (e.g., 2 mM): a. Prepare a solution of 10% DMSO in your aqueous buffer (v/v). For example, add 100 µL of DMSO to 900 µL of buffer. b. Pipette 10 µL of your 20 mM primary stock into 90 µL of the 10% DMSO/buffer solution. Vortex immediately. This creates a 2 mM solution in 10% DMSO.
-
Prepare Final Working Solution (e.g., 20 µM): a. Pipette 10 µL of the 2 mM intermediate dilution into 990 µL of the final aqueous buffer. b. Vortex immediately. The final DMSO concentration will be 0.1%, which is well-tolerated by most assays.
-
Visual Inspection (Quality Control): a. Hold the final solution against a bright light or use a nephelometer to check for any signs of precipitation or cloudiness. A clear solution indicates success. If precipitation occurs, the final concentration is above the kinetic solubility limit, and you must target a lower final concentration.[3]
Protocol 2: Kinetic Solubility Screening with Co-solvents
Objective: To determine the apparent solubility of a pyrrolopyridine compound in the primary assay buffer with various co-solvents.
Materials:
-
20 mM compound stock in 100% DMSO
-
Primary assay buffer (e.g., PBS, pH 7.4)
-
Co-solvents: Ethanol, PEG 400
-
96-well microplate (polypropylene or glass-coated for low binding)
-
Plate shaker
-
Plate reader with turbidity measurement capability (or visual inspection)
Procedure:
-
Prepare Co-solvent Buffers: Prepare a series of your assay buffer containing different final concentrations of each co-solvent. For example, prepare buffers with 1%, 2%, and 5% of DMSO, Ethanol, and PEG 400.
-
Compound Addition: a. To the wells of the 96-well plate, add 98 µL of each co-solvent buffer. b. Add 2 µL of the 20 mM DMSO stock to each well to achieve a nominal concentration of 400 µM. (The final DMSO concentration from the stock will be 2%). c. Include a "buffer only" control (98 µL buffer + 2 µL DMSO) for each co-solvent concentration to serve as a blank.
-
Incubation and Measurement: a. Seal the plate and shake at room temperature for 2 hours. This allows the solution to reach a kinetic equilibrium. b. Measure the turbidity (absorbance at ~620 nm) of each well. Alternatively, visually inspect each well for precipitation against a dark background.
-
Data Analysis and Interpretation: a. Compare the turbidity of the compound-containing wells to the blank wells. A significant increase in turbidity indicates precipitation. b. The highest concentration that remains clear is the approximate kinetic solubility in that specific co-solvent system.
Example Data Table:
| Co-solvent System (in PBS) | Apparent Solubility (µM) | Observation |
| 1% DMSO | < 5 | Heavy Precipitate |
| 5% DMSO | 25 | Clear Solution |
| 1% Ethanol | < 5 | Heavy Precipitate |
| 5% Ethanol | 15 | Clear Solution |
| 1% PEG 400 | 10 | Clear Solution |
| 5% PEG 400 | 75 | Clear Solution |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bjcardio.co.uk [bjcardio.co.uk]
- 8. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. pharmtech.com [pharmtech.com]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing the Synthesis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid, a key heterocyclic building block. Recognizing the nuanced challenges of azaindole chemistry, this document provides in-depth troubleshooting, validated protocols, and answers to frequently encountered questions to streamline your synthetic efforts and maximize yield and purity.
Section 1: Overview of Synthetic Strategy
The synthesis of 3-substituted 4-azaindoles like this compound can be approached through various routes. While methods like the Fischer indole synthesis are powerful for creating the core, they can be challenging and often require harsh conditions, leading to side products when applied to electron-deficient pyridylhydrazones.[1][2]
A more robust and frequently employed strategy involves the functionalization of the pre-formed 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core at the C3 position. This approach offers better control and predictability. The pathway detailed in this guide focuses on a reliable three-step sequence:
-
Gramine Synthesis (Mannich Reaction): Electrophilic substitution at the C3 position of 4-azaindole with a Mannich reagent (e.g., dimethylamine and formaldehyde) to form the gramine intermediate.
-
Nitrile Formation: Conversion of the gramine intermediate to the corresponding acetonitrile precursor, 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile. This is a crucial step that introduces the two-carbon side chain.[3][4]
-
Hydrolysis: Conversion of the nitrile group to the final carboxylic acid.
This sequence is outlined in the workflow below.
Caption: General workflow for the synthesis of the target compound.
Section 2: Detailed Experimental Protocols
These protocols are baseline procedures. Optimization may be required based on your specific laboratory conditions and substrate purity.
Protocol A: Synthesis of N,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine (Gramine Intermediate)
-
Cool a solution of acetic acid (e.g., 50 mL) to 0-5 °C in an ice bath.
-
To the cooled acetic acid, add dimethylamine (40% aqueous solution, ~1.2 equivalents) dropwise, followed by formaldehyde (37% aqueous solution, ~1.2 equivalents). Maintain the temperature below 10 °C.
-
Add 1H-pyrrolo[3,2-b]pyridine (1.0 equivalent) portion-wise to the stirred solution, ensuring the temperature remains controlled.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Pour the reaction mixture onto crushed ice and basify to pH 10-12 using a cold 5M NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude gramine product, which can often be used in the next step without further purification.
Protocol B: Synthesis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile[3][4]
-
Dissolve the crude gramine intermediate from Protocol A (1.0 equivalent) in a suitable solvent like DMF (N,N-Dimethylformamide).[4]
-
In a separate flask, prepare a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (~1.5 equivalents) in water.
-
Add the cyanide solution to the solution of the gramine intermediate.
-
Carefully add acetic acid to the mixture.[4]
-
Heat the reaction mixture to 100-110 °C and stir for 6-8 hours. The reaction should be performed in a well-ventilated fume hood due to the use of cyanide.[4]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with a saturated aqueous solution of sodium or potassium carbonate.[4]
-
Extract the product with ethyl acetate. The combined organic layers should be washed with water and brine, dried over Na₂SO₄, and concentrated.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure acetonitrile derivative.[3]
Protocol C: Hydrolysis to this compound
Method 1: Basic Hydrolysis
-
Suspend 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile (1.0 equivalent) in a 6M aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux (typically 100-110 °C) for 8-12 hours, or until TLC/LC-MS indicates complete consumption of the starting material and the intermediate amide.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with concentrated HCl.
-
The product will often precipitate upon acidification. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the target carboxylic acid.
Method 2: Acidic Hydrolysis
-
Suspend the acetonitrile precursor (1.0 equivalent) in a mixture of acetic acid, sulfuric acid, and water (e.g., a 1:1:1 ratio).
-
Heat the mixture to 100 °C for 4-6 hours.
-
Cool the reaction, pour it onto ice, and neutralize with a strong base (e.g., NaOH) to pH 3-4 to precipitate the product.
-
Filter, wash with cold water, and dry the solid product.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The workflow below provides a general approach to problem-solving.
Caption: A systematic workflow for troubleshooting synthetic issues.
Questions & Answers
Issue 1: Low or no yield during the Mannich reaction (Step 1).
-
Q: My starting 4-azaindole is not reacting. What could be the cause?
-
A: The C3 position of the 4-azaindole is electron-rich and generally reactive towards electrophilic substitution. However, poor reactivity can stem from impure starting material. Ensure your 4-azaindole is pure and free of residual acid or base from its synthesis. Additionally, ensure your formaldehyde and dimethylamine reagents have not degraded. Using freshly opened or titrated reagents is recommended. The reaction is also sensitive to temperature; ensure you are maintaining the recommended temperature profile.
-
Issue 2: Multiple products are formed during the conversion to acetonitrile (Step 2).
-
Q: My LC-MS shows several peaks besides my desired product. What are they?
-
A: A common side product is the corresponding alcohol, formed by the hydrolysis of the gramine intermediate. This occurs if there is excess water and a prolonged reaction time at high temperatures. Another possibility is the formation of dimers or polymers if the reaction is not controlled properly. To mitigate this, ensure the correct stoichiometry of cyanide is used and that the reaction is not heated for an excessive duration once the desired product has formed.
-
Issue 3: The hydrolysis of the nitrile is incomplete (Step 3).
-
Q: I still have a significant amount of starting nitrile or the intermediate amide in my product mixture. How can I drive the reaction to completion?
-
A: Nitrile hydrolysis requires harsh conditions. If the reaction is incomplete, it is likely due to insufficient reaction time, temperature, or reagent concentration.
-
For Basic Hydrolysis: Increase the concentration of NaOH (e.g., from 6M to 10M) or extend the reflux time. The addition of a phase-transfer catalyst can sometimes be beneficial if solubility is an issue.
-
For Acidic Hydrolysis: Increase the proportion of sulfuric acid or the reaction temperature.
-
Causality: The hydrolysis proceeds via an amide intermediate. Converting the amide to the carboxylate is often the slower step and requires sustained harsh conditions to overcome the activation energy.
-
-
| Condition | Temperature (°C) | Time (h) | Concentration | Expected Outcome |
| Standard Basic | 100-110 | 8-12 | 6M NaOH | Good for standard conversion. |
| Aggressive Basic | 110-120 | 12-24 | 10M NaOH | Drives stubborn reactions to completion. |
| Standard Acidic | 100 | 4-6 | H₂SO₄/AcOH/H₂O | Effective, but may cause charring with some substrates. |
| Microwave-Assisted | 150-180 | 0.5-1 | 6M NaOH | Drastically reduces reaction time. |
Issue 4: The final product is degrading or decarboxylating.
-
Q: My final product seems to be decomposing, and I'm getting a lower-than-expected yield after workup. Why?
-
A: Pyrrolo[3,2-b]pyridines can be sensitive to excessively harsh acidic conditions and high temperatures. Indole-3-acetic acids are known to be susceptible to decarboxylation under strong acid and heat. If you suspect degradation, opt for basic hydrolysis, which is generally less likely to cause decarboxylation for this class of compounds. During acidic workup, avoid prolonged exposure to very low pH and do not use excessive heat to concentrate the solution.
-
Issue 5: The product is difficult to purify.
-
Q: My crude product is a dark, oily substance, and silica gel chromatography is not effective.
-
A: Tar or polymer formation is a common issue in indole chemistry, often caused by overheating or highly acidic conditions.[1]
-
Solution 1: Thorough Work-up: Before chromatography, perform a liquid-liquid extraction. An acidic wash (e.g., dilute HCl) will remove basic impurities, and a basic wash (e.g., NaHCO₃ solution) will remove acidic byproducts.[1]
-
Solution 2: Recrystallization: The final carboxylic acid product can often be purified effectively by recrystallization from a suitable solvent system like ethanol/water or acetonitrile.
-
Solution 3: Alternative Chromatography: If silica is ineffective due to the polar and acidic nature of the product, consider reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase containing a modifier like 0.1% formic acid or trifluoroacetic acid.
-
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Are there alternative methods to synthesize the acetonitrile precursor?
-
A: Yes, an alternative is the reaction of 4-azaindole with chloroacetonitrile or bromoacetonitrile under basic conditions. However, this reaction can suffer from N-alkylation at the pyrrole nitrogen, leading to a mixture of N- and C-alkylated products. The gramine-based route generally provides better C3 selectivity.
-
-
Q2: Can I use the Fischer Indole Synthesis for this target?
-
A: While theoretically possible, the Fischer indole synthesis of 4-azaindoles is often problematic.[5] The required precursor, a 3-pyridylhydrazone, is electron-deficient, which deactivates it towards the key[6][6]-sigmatropic rearrangement step.[7] This often necessitates very high temperatures and strong acids (like polyphosphoric acid), which can lead to low yields, tar formation, and competing side reactions.[1][2] For this reason, functionalization of the pre-formed core is generally preferred for reliability and scalability.
-
-
Q3: How should I characterize my final product to confirm its identity?
-
A: A combination of techniques is essential for unambiguous characterization:
-
¹H and ¹³C NMR: Will confirm the chemical structure, proton/carbon environments, and connectivity.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Will determine the purity of the final product.
-
-
-
Q4: How should I store the final this compound?
-
A: Like many indole derivatives, the product can be sensitive to light, air, and heat. It is best stored in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C for long-term storage) to prevent degradation and discoloration.
-
References
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]
-
2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. PubMed Central. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail? PubMed Central. Available at: [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. acgpubs.org. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. mdpi.com. Available at: [Link]
-
The Fischer Indole Synthesis. chem.wisc.edu. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. Available at: [Link]
-
Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Available at: [Link]
-
The Fischer Indole Synthesis. SciSpace. Available at: [Link]
-
2-(2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-3-yl)acetic acid. PubChem. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. Available at: [Link]
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. Available at: [Link]
-
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile. PubChem. Available at: [Link]
-
Proper design strategyof 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid... ResearchGate. Available at: [Link]
-
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. Available at: [Link]
- Pyrrolo[2,3-b]pyridine compounds, azaindole compounds used for synthesizing said pyrrolo[2,3-b]pyridine compounds, methods for the production thereof, and uses thereof. Google Patents.
- Preparation of pyrrole-2-acetic acid derivatives. Google Patents.
- 1h-pyrrolo[2,3-b]pyridines. Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. 1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile | 4414-87-3 [chemicalbook.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
Technical Support Center: Synthesis of 7-Azaindole-3-Acetic Acid
Welcome to the technical support guide for the synthesis of 7-azaindole-3-acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying, understanding, and mitigating common side reactions. The unique electronic properties of the 7-azaindole scaffold, a critical bioisostere in medicinal chemistry, present specific challenges that require careful control of reaction conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 7-azaindole-3-acetic acid core?
A1: The most prevalent and well-established methods are adaptations of classical indole syntheses. These include the Fischer indole synthesis and the Japp-Klingemann reaction, followed by the introduction of the acetic acid side chain.[2][3][4] The Fischer synthesis typically involves the acid-catalyzed cyclization of a 2-pyridylhydrazone, while the Japp-Klingemann reaction is used to generate this hydrazone intermediate from a β-keto-acid or ester and a diazonium salt.[2][3][5]
Q2: I am observing a significant amount of a byproduct that appears to be decarboxylated. What is causing this?
A2: Decarboxylation is a common side reaction, particularly when the synthesis is performed at elevated temperatures or under harsh acidic or basic conditions.[6] The electron-rich nature of the pyrrole ring can facilitate the loss of the carboxylic acid group, especially from the indole-3-position. Optimization of temperature and pH is critical to minimize this side product.
Q3: My reaction mixture is turning dark, and I'm isolating colored impurities. What is the likely cause?
A3: Darkening of the reaction mixture often indicates oxidation of the 7-azaindole ring.[7] The pyrrole moiety is susceptible to oxidation, which can be exacerbated by the presence of air (oxygen), strong oxidizing agents, or certain metal catalysts at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of these oxidative byproducts.
Q4: During my Fischer indole synthesis step, I'm getting very low yields. What are the critical parameters to control?
A4: The Fischer indole synthesis is sensitive to several factors. The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) are crucial.[4][5] Insufficient acid may lead to incomplete cyclization, while overly harsh conditions can promote degradation and other side reactions. Temperature control is also vital; the reaction often requires heating to proceed, but excessive heat can lead to charring and byproduct formation.[4] The purity of the starting hydrazone is another key factor for a successful reaction.
Q5: Can I introduce the acetic acid side chain onto a pre-formed 7-azaindole ring?
A5: Yes, this is a common strategy. One approach is the formylation of 7-azaindole at the 3-position using methods like the Vilsmeier-Haack reaction, followed by subsequent steps to elaborate the aldehyde into the acetic acid side chain.[8][9][10] However, direct C-acylation can sometimes be challenging and may lead to side reactions like N-acylation, especially if the pyrrole nitrogen is unprotected.[11]
Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
This section provides a deeper dive into specific side reactions, their mechanisms, and actionable troubleshooting steps.
Issue 1: Formation of Oxidized Byproducts (e.g., 7-Azaisatin)
-
Observation: The appearance of yellow, orange, or brown colors in the reaction mixture or isolated product. Mass spectrometry may show peaks corresponding to the addition of one or more oxygen atoms (M+16, M+32).
-
Root Cause Analysis: The electron-rich pyrrole ring of the 7-azaindole nucleus is susceptible to oxidation. This can be initiated by atmospheric oxygen, especially under heating or in the presence of metal catalysts. The ultimate product of oxidation at the 2- and 3-positions is often the corresponding 7-azaisatin derivative.[7]
-
Mechanism Overview:
Caption: Oxidation pathway of 7-azaindole.
-
Troubleshooting & Mitigation Protocol:
-
Inert Atmosphere: De-gas all solvents prior to use. Run the reaction under a positive pressure of an inert gas such as nitrogen or argon. This is the most effective preventative measure.
-
Temperature Control: Avoid excessive heating. If the reaction requires high temperatures, ensure the inert atmosphere is strictly maintained.
-
Antioxidant Additives: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help suppress radical-mediated oxidation pathways, although this should be tested on a small scale first to ensure it doesn't interfere with the primary reaction.
-
Purification: Oxidized byproducts can often be separated by column chromatography on silica gel. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is typically effective.
-
Issue 2: Unwanted Decarboxylation
-
Observation: The presence of a significant peak in LC-MS or a spot on TLC corresponding to 3-methyl-7-azaindole (skatole analog) instead of the desired product. The molecular weight will be 44 Da less than the product.
-
Root Cause Analysis: The indole-3-acetic acid structure is prone to decarboxylation, particularly under strong acid catalysis and high temperatures, which are often employed in the Fischer indole synthesis step.[6] The pyridine nitrogen in the 7-position can also influence the electronic stability of the intermediate, potentially facilitating this process.
-
Mechanism Overview:
Sources
- 1. Coupling of 7-Azaindoles with Thiophenes - ChemistryViews [chemistryviews.org]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. 7-氮杂吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 7-AZAINDOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Acquired Resistance to Pyrrolopyridine-Based Anticancer Agents
Welcome to the technical support center for researchers investigating the anticancer properties of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid and related pyrrolopyridine compounds. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and significant challenge in preclinical drug development: the emergence of acquired drug resistance. As researchers, encountering cells that no longer respond to a once-potent compound can be a major roadblock. This resource, presented in a question-and-answer format, offers structured guidance to help you diagnose, understand, and potentially overcome this resistance in your cancer cell models.
The strategies and protocols outlined here are based on established mechanisms of resistance to common classes of anticancer agents to which pyrrolopyridines often belong, such as kinase inhibitors and microtubule-targeting agents.[1][2]
Section 1: Characterizing and Confirming Drug Resistance
This initial section focuses on the essential first steps: confirming that your cells have indeed developed resistance and quantifying the extent of this change.
FAQ 1.1: My treated cancer cells have started growing again. How do I definitively confirm and quantify resistance to my compound?
Answer:
Visual observation of renewed cell proliferation is a strong indicator of resistance, but it must be confirmed quantitatively. The gold standard is to perform a dose-response cell viability assay to compare the half-maximal inhibitory concentration (IC50) of your compound on the suspected resistant cells versus the original, sensitive (parental) cell line. A significant increase in the IC50 value for the resistant line provides quantitative proof of resistance.
The most common methods for this are metabolic assays like the XTT or MTT assay, which measure the metabolic activity of viable cells.[3][4] Metabolically active cells reduce a tetrazolium salt (like XTT or MTT) to a colored formazan product, and the amount of color is directly proportional to the number of living cells.[4][5]
Workflow for Quantifying Resistance
Caption: Workflow for IC50 determination to confirm resistance.
Data Presentation: Example IC50 Comparison
| Cell Line | Compound | IC50 (µM) | Resistance Fold-Change |
| Parental MCF-7 | This compound | 0.5 | - |
| Resistant MCF-7 | This compound | 7.5 | 15x |
FAQ 1.2: The IC50 of my compound has increased. Is this because the cells are no longer undergoing apoptosis?
Answer:
That is a very likely hypothesis. Many anticancer agents, including kinase inhibitors and microtubule disruptors, exert their effects by inducing programmed cell death (apoptosis).[6] Resistant cells often develop mechanisms to evade this process. To test this, you should perform an apoptosis assay, comparing the apoptotic response in parental and resistant cells after treatment.
Key markers of apoptosis include the activation of executioner caspases (like caspase-3 and caspase-7) and the externalization of phosphatidylserine (PS) on the cell membrane.[6]
-
Caspase-Glo® 3/7 Assay: This is a highly sensitive, luminescence-based assay that measures caspase-3/7 activity. A reduction in the luminescent signal in resistant cells compared to parental cells following treatment indicates a blunted apoptotic response.[6]
-
Annexin V Staining: Annexin V is a protein that binds to PS. When coupled with a fluorescent dye, it can be used to detect apoptotic cells via flow cytometry or fluorescence microscopy.[7][8] A lower percentage of Annexin V-positive cells in your resistant population post-treatment would support your hypothesis.
If you observe significantly less apoptosis in the resistant line at a concentration that is effective in the parental line, it strongly suggests that apoptosis evasion is a key component of the resistance mechanism.
Section 2: Investigating Potential Resistance Mechanisms
Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms. The pyrrolopyridine scaffold is found in compounds that target various cellular processes.[9] We will explore two common possibilities.
Scenario A: Your Compound is a Kinase Inhibitor
Kinase inhibitors are a cornerstone of targeted cancer therapy.[10] Resistance to these agents typically arises from genetic changes in the target kinase or from the activation of alternative "bypass" signaling pathways.
Answer:
Western blotting is the most direct method to investigate changes in protein expression and signaling pathway activation.[11] You should probe for the phosphorylation status of the target kinase (if known) and key downstream signaling molecules. Common bypass pathways that confer resistance involve the PI3K/AKT and MAPK/ERK pathways.
Experimental Approach:
-
Culture: Grow both parental and resistant cells.
-
Treat: Expose both cell lines to the compound at the IC50 concentration of the parental line for a short period (e.g., 2-6 hours).
-
Lyse & Analyze: Prepare cell lysates and perform a Western blot.
Key Proteins to Probe:
-
Phospho-AKT (p-AKT) and Total AKT: Increased p-AKT in resistant cells suggests activation of the PI3K pathway.
-
Phospho-ERK (p-ERK) and Total ERK: Increased p-ERK points to MAPK pathway activation.
-
Target Kinase (if known): Check for increased expression or phosphorylation of the target itself.
-
Loading Control (e.g., GAPDH, β-actin): To ensure equal protein loading.
If you observe that your compound fails to suppress phosphorylation of downstream effectors (like AKT or ERK) in the resistant cells, it strongly implies that a bypass mechanism is active.
Signaling Pathway Diagram: Common Bypass Mechanisms
Caption: Activation of an alternative receptor tyrosine kinase (RTK) can bypass the inhibited target.
Scenario B: Your Compound is a Microtubule-Targeting Agent
Some pyrrolopyridine derivatives function by disrupting microtubule dynamics, similar to agents like vinca alkaloids or taxanes.[2] Resistance can emerge through several mechanisms.
Answer:
Yes, overexpression of ATP-binding cassette (ABC) transporters is a very common mechanism of resistance to microtubule agents and many other chemotherapeutics.[12] These transporters act as cellular pumps, actively removing the drug from the cell and preventing it from reaching its target. The most notable examples are P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene).
How to Investigate:
-
Western Blot: Compare the protein levels of P-gp and BCRP in your parental and resistant cell lysates. A significant increase in the resistant line is a strong indicator.
-
Functional Assay with Inhibitors: Treat your resistant cells with your compound in combination with a known ABC transporter inhibitor (e.g., Verapamil for P-gp or Ko143 for BCRP). If the inhibitor restores sensitivity to your compound, it functionally confirms the involvement of that specific pump.
Experimental Workflow for Efflux Pump Investigation
Caption: A two-pronged approach to investigate efflux pump-mediated resistance.
Section 3: Strategies for Overcoming Resistance
Identifying the resistance mechanism allows for the rational design of strategies to overcome it. Combination therapy is the most common and effective approach.[13]
FAQ 3.1: I've identified a likely resistance mechanism. How do I choose a drug for combination therapy?
Answer:
The choice of a combination agent should be hypothesis-driven, based on your findings from Section 2.
-
If Resistance is via a Bypass Kinase Pathway (e.g., PI3K/AKT):
-
Strategy: Combine your compound with a specific inhibitor of that bypass pathway. For example, if you saw p-AKT upregulation, combine your compound with a PI3K or AKT inhibitor (e.g., Pictilisib, Ipatasertib). The goal is a "vertical" and "horizontal" blockade of cancer signaling.
-
-
If Resistance is via Efflux Pump Overexpression:
-
Strategy: Combine your compound with an inhibitor of the specific pump you identified (e.g., P-gp or BCRP). While many potent pump inhibitors are not clinically approved due to toxicity, they are invaluable tools for preclinical proof-of-concept studies.[12]
-
Table of Rational Combination Strategies
| Observed Resistance Mechanism | Class of Combination Agent | Example | Rationale |
| Upregulation of p-AKT | PI3K/AKT Inhibitor | GDC-0941 | Blocks the escape pathway, restoring apoptotic signaling. |
| Upregulation of p-ERK | MEK Inhibitor | Trametinib | Shuts down the parallel MAPK survival pathway. |
| Overexpression of P-gp | P-gp Inhibitor | Verapamil, Tariquidar | Increases intracellular concentration of your primary compound. |
| Overexpression of BCRP | BCRP Inhibitor | Ko143 | Prevents efflux of your primary compound from the cancer cell. |
After selecting a combination, you must experimentally determine if the two agents work synergistically. This can be done by calculating a Combination Index (CI) using methods like the Chou-Talalay theorem. A CI value less than 1 indicates synergy.
Section 4: Key Experimental Protocols
Here are detailed, step-by-step protocols for the core assays discussed in this guide.
Protocol 4.1: Cell Viability Assessment using XTT Assay
This protocol is adapted from established methods for colorimetric cell viability assays.[4][14]
-
Cell Seeding: Seed cells (both parental and resistant) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[15] Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of your compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (typically 48-72 hours).
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture. Thaw the XTT reagent and the electron-coupling solution. Mix them according to the manufacturer's instructions (e.g., a 50:1 ratio of XTT to coupling reagent).
-
Assay: Add 50 µL of the prepared XTT mixture to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for your cell line.[4]
-
Data Acquisition: Measure the absorbance of the wells at 450-490 nm using a microplate reader. A reference wavelength of ~650 nm is often used to subtract background noise.[16]
-
Analysis: After subtracting the background, calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot these values against the log of the drug concentration to generate a dose-response curve and calculate the IC50.
Protocol 4.2: Apoptosis Detection using Caspase-Glo® 3/7 Assay
This protocol is based on the principles of luminescent caspase activity assays.[6]
-
Experiment Setup: Seed parental and resistant cells in a white-walled, clear-bottom 96-well plate and treat them with your compound (and controls) as you would for a viability assay.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Compare the luminescence signal (Relative Light Units, RLU) from treated wells to control wells for both parental and resistant lines. A decrease in signal indicates an increase in caspase-3/7 activity and apoptosis.
Protocol 4.3: Western Blotting for Resistance Markers
This is a general protocol for analyzing protein expression.[17][18]
-
Sample Preparation: After treating parental and resistant cells as described in FAQ 2.1, wash the cells with ice-cold PBS.
-
Cell Lysis: Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to the culture dish.[18] Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with agitation.
-
Centrifugation: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-P-gp) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[11]
-
Analysis: Quantify band intensity using image analysis software and normalize to a loading control. Compare the expression or phosphorylation levels between parental and resistant cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. XTT Cell Viability Kit | Cell Signaling Technology [cellsignal.com]
- 5. biotium.com [biotium.com]
- 6. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]
- 7. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]
- 8. biocompare.com [biocompare.com]
- 9. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 17. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 18. bio-rad.com [bio-rad.com]
- 19. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Enhancing the Bioavailability of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when trying to enhance the oral bioavailability of this promising class of compounds. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, often utilized for developing potent enzyme inhibitors, particularly in oncology.[1][2] However, like many heterocyclic new chemical entities (NCEs), these derivatives can present significant formulation and development challenges that limit their therapeutic potential.[3][4]
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor oral bioavailability? A1: Poor oral bioavailability in this class of compounds typically stems from a combination of factors. The primary reasons include poor aqueous solubility, which limits the dissolution of the drug in gastrointestinal fluids, and potentially low intestinal permeability.[5][6] Furthermore, like many nitrogen-containing heterocyclic compounds, they can be susceptible to extensive first-pass metabolism in the gut wall and liver, where the drug is metabolized before it can reach systemic circulation.[7][8]
Q2: What is the first step I should take to diagnose the cause of low bioavailability for my lead compound? A2: The first step is to systematically characterize the compound's fundamental biopharmaceutical properties. This involves conducting in vitro experiments to determine its aqueous solubility, dissolution rate, and intestinal permeability.[5] Comparing the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration in an animal model is also crucial to calculate absolute bioavailability and understand the extent of first-pass metabolism.[5][9]
Q3: What does the Biopharmaceutics Classification System (BCS) tell me about my compound? A3: The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[3]
-
BCS Class I: High Solubility, High Permeability
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class III: High Solubility, Low Permeability
-
BCS Class IV: Low Solubility, Low Permeability Pyrrolopyridine derivatives often fall into BCS Class II or IV.[3] Knowing your compound's BCS class is critical because it dictates the most effective formulation strategies. For instance, for a BCS Class II compound, enhancing the dissolution rate is the primary goal.[10]
Q4: What is an In Vitro-In Vivo Correlation (IVIVC) and why is it important? A4: An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug dissolution) and an in vivo response (like plasma drug concentration).[11][12] Establishing a good IVIVC is valuable because it can allow in vitro dissolution studies to serve as a surrogate for in vivo bioequivalence studies, which can accelerate development, reduce the need for human studies, and ensure batch-to-batch consistency.[12][13]
Troubleshooting Guide 1: Poor Aqueous Solubility & Dissolution Rate
A common hurdle for this class of compounds is their limited ability to dissolve in the gastrointestinal tract, which is a prerequisite for absorption.
The Problem
Your compound shows very low concentrations in simulated gastric and intestinal fluids, and in vivo studies show low and erratic absorption after oral administration.
Potential Causes
-
High Crystallinity: The compound exists in a highly stable crystal lattice form that requires significant energy to break apart, resulting in low solubility.
-
Hydrophobic Nature: The molecular structure has a high degree of hydrophobicity (high LogP), leading to poor interaction with aqueous GI fluids.
-
pH-Dependent Solubility: The compound may only be soluble in a narrow pH range, precipitating out as it transits through the varying pH environments of the GI tract.
Diagnostic Workflow & Protocols
Protocol 1: Equilibrium Solubility Assessment
-
Objective: To determine the thermodynamic solubility of the compound across a physiologically relevant pH range.
-
Methodology:
-
Prepare a series of buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).
-
Add an excess amount of the compound to each buffer in separate sealed vials.
-
Agitate the vials at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solids.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Interpretation: A solubility of <100 µg/mL is generally considered low. Significant variation across different pH values indicates pH-dependent solubility.
Protocol 2: Dissolution Rate Testing
-
Objective: To measure how quickly the compound dissolves from its solid form.
-
Methodology:
-
Use a standard dissolution apparatus (e.g., USP Apparatus II - Paddle).
-
Place a known amount of the pure compound or a simple formulation into the dissolution vessel containing a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).
-
Stir at a constant speed (e.g., 75 RPM) at 37°C.
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Analyze the drug concentration in each sample.
-
-
Interpretation: A slow dissolution rate will prevent the drug from reaching a sufficient concentration for absorption in the upper GI tract.
Proposed Solutions & Formulation Strategies
If poor solubility and dissolution are confirmed, several formulation strategies can be employed. The choice depends on the compound's specific properties.
| Strategy | Mechanism of Action | Best Suited For | Key Considerations |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[10][14] | Crystalline compounds (BCS Class II). | Can be achieved via micronization (jet milling) or nanonization (media milling).[10] Risk of particle aggregation. |
| Amorphous Solid Dispersions | Disperses the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix, increasing its energy state and solubility.[15][16] | Compounds with a high melting point and poor solubility. | Stability is critical; the amorphous form can recrystallize over time. Methods include spray drying and hot-melt extrusion.[3] |
| Lipid-Based Formulations | The drug is dissolved in a lipid vehicle (oils, surfactants). It is presented to the GI tract in a solubilized state, bypassing the dissolution step.[17][18] | Lipophilic (high LogP) compounds (BCS Class II/IV). | Can enhance lymphatic absorption, avoiding first-pass metabolism.[15] Formulations range from simple oil solutions to complex Self-Emulsifying Drug Delivery Systems (SEDDS).[17] |
| Salt Formation | Converts a neutral acidic or basic drug into a salt form, which often has significantly higher aqueous solubility and a faster dissolution rate.[16][19] | Ionizable compounds (those with acidic or basic functional groups). | The potential for conversion back to the less soluble free-acid or free-base form in the GI tract must be assessed. |
Troubleshooting Guide 2: Low Intestinal Permeability
Even if a compound dissolves, it must be able to cross the intestinal epithelium to enter the bloodstream.
The Problem
The compound has adequate solubility (or has been successfully formulated), but plasma concentrations after oral administration remain low. The absolute bioavailability calculated from IV vs. PO studies is poor, but the clearance is not high enough to suggest extensive first-pass metabolism.
Potential Causes
-
Molecular Properties: The molecule may be too large, too polar, or have an insufficient number of hydrogen bond donors/acceptors to passively diffuse across the lipid membranes of enterocytes (as predicted by Lipinski's Rule of Five).[5]
-
Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug from inside the enterocyte back into the GI lumen.[5]
Diagnostic Workflow & Protocols
Protocol 3: Caco-2 Permeability Assay
-
Objective: To assess the bidirectional permeability of a compound across a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.
-
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until a confluent, differentiated monolayer is formed.
-
Add the compound to the apical (A, representing the GI lumen) side and measure its appearance on the basolateral (B, representing the blood) side over time (A-to-B permeability).
-
In a separate set of wells, add the compound to the basolateral side and measure its appearance on the apical side (B-to-A permeability).
-
Include appropriate controls (e.g., high-permeability propranolol, low-permeability atenolol).
-
-
Interpretation:
-
Apparent Permeability (Papp): A low A-to-B Papp value suggests poor absorptive permeability.
-
Efflux Ratio (ER): Calculated as (Papp B-to-A) / (Papp A-to-B). An ER > 2 strongly suggests the compound is a substrate for an efflux transporter like P-gp.
-
Proposed Solutions
| Strategy | Mechanism of Action | Best Suited For | Key Considerations |
| Prodrug Approach | A bioreversible derivative (prodrug) is synthesized by masking polar functional groups, increasing lipophilicity and passive diffusion. The prodrug is then cleaved by enzymes in vivo to release the active parent drug. | Compounds with low lipophilicity and multiple polar groups. | The rate of prodrug conversion must be optimized to ensure release at the desired site.[5] |
| Use of Permeation Enhancers | Excipients that can transiently and reversibly open the tight junctions between intestinal cells or interact with membrane components to increase drug passage. | Both small molecules and biologics. | Safety and potential for GI irritation must be carefully evaluated. Examples include certain surfactants and fatty acids.[18] |
| Inhibition of Efflux Pumps | Co-administration with a known inhibitor of P-gp or other relevant transporters. | Compounds identified as efflux transporter substrates (high Efflux Ratio). | This is primarily a research tool. Co-dosing with a P-gp inhibitor in a final product carries a high risk of drug-drug interactions. The preferred strategy is to modify the molecule to reduce its affinity for the transporter. |
Troubleshooting Guide 3: High First-Pass Metabolism
The compound is absorbed from the intestine but is extensively metabolized by enzymes in the gut wall or liver before reaching systemic circulation.
The Problem
The compound has good solubility and permeability characteristics. However, the absolute bioavailability determined from comparing oral (PO) to intravenous (IV) dosing is very low, and the systemic clearance is high.
Potential Causes
-
Hepatic First-Pass Metabolism: The drug is rapidly metabolized by cytochrome P450 (CYP) enzymes in the liver after being absorbed into the portal circulation.[7][8]
-
Intestinal First-Pass Metabolism: The drug is metabolized by enzymes (e.g., CYP3A4) present in the enterocytes of the intestinal wall during the absorption process.
Diagnostic Workflow & Protocols
Protocol 4: In Vitro Metabolic Stability Assay
-
Objective: To determine the intrinsic clearance of the compound by liver or intestinal enzymes.
-
Methodology:
-
Incubate a known concentration of the compound with liver microsomes or S9 fractions (which contain phase I and phase II metabolic enzymes) at 37°C.
-
The reaction mixture must be fortified with necessary cofactors (e.g., NADPH for CYP enzymes).
-
Take samples at various time points and quench the metabolic reaction.
-
Analyze the concentration of the remaining parent compound over time.
-
-
Interpretation: A short half-life (t½) and high intrinsic clearance in this assay indicate that the compound is rapidly metabolized and is likely to be subject to high first-pass metabolism in vivo.
Proposed Solutions
| Strategy | Mechanism of Action | Best Suited For | Key Considerations |
| Structural Modification | Modify the chemical structure at the site of metabolism (metabolic soft spot) to block or slow down the enzymatic reaction. | Compounds with a clearly identified metabolic pathway. | This requires medicinal chemistry efforts and may alter the compound's pharmacological activity. |
| Alternative Routes of Administration | Administer the drug via a route that bypasses the portal circulation, such as sublingual, transdermal, or intravenous.[7][8] | Drugs with extremely high first-pass metabolism where oral delivery is not feasible. | This changes the entire product profile and may not be desirable for chronic therapies. |
| Prodrug Design | Design a prodrug that masks the metabolically labile site. The prodrug is absorbed and, upon conversion, releases the active drug, potentially bypassing the site of first-pass metabolism.[20] | Compounds where structural modification of the parent drug is not feasible. | The kinetics of prodrug conversion are critical. |
| Nanoparticle Formulations | Encapsulating the drug in nanoparticles can alter its distribution and may reduce exposure to metabolic enzymes.[21][22] Certain lipid-based systems can promote lymphatic uptake, which drains directly into systemic circulation, bypassing the liver.[15] | High-potency drugs where formulation can significantly alter pharmacokinetics. | This is a complex and advanced formulation strategy. |
Visualizations: Workflows & Decision Logic
Diagnostic Workflow for Poor Bioavailability
The following diagram outlines a systematic approach to identifying the root cause of poor oral bioavailability.
Caption: Decision tree for diagnosing the primary cause of poor bioavailability.
Formulation Development Workflow
This workflow illustrates the iterative process of developing a formulation for a poorly soluble compound.
Caption: Iterative workflow for formulation development of poorly soluble drugs.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo[3,2-b]pyridine-2-acetic Acid [benchchem.com]
- 3. pharm-int.com [pharm-int.com]
- 4. Obstacles in Drug Development and How to Overcome Them - Vici Health Sciences [vicihealthsciences.com]
- 5. benchchem.com [benchchem.com]
- 6. VeriSIM The Top 5 Challenges in Drug Bioavailability That Can Be Solved by AI â Drug Discovery & Development Technology [verisimlife.com]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 8. First pass effect - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. ijcrt.org [ijcrt.org]
- 11. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. premier-research.com [premier-research.com]
- 14. mdpi.com [mdpi.com]
- 15. upm-inc.com [upm-inc.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. A Nanoparticle's Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistencies in Bioassays for 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid
Welcome to the technical support center for researchers utilizing 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid in their bioassays. This guide is designed to provide in-depth troubleshooting for common inconsistencies and unexpected results that may arise during your experiments. As a selective inhibitor of the c-Kit receptor tyrosine kinase, this compound is a valuable tool in cancer research and other fields where c-Kit signaling is relevant.[1][2][3] However, like any small molecule inhibitor, its use requires careful attention to experimental detail to ensure data is accurate and reproducible.
This resource is structured in a question-and-answer format to directly address the challenges you may be facing. We will delve into the causality behind these issues and provide validated protocols to get your research back on track.
Understanding the Target: The c-Kit Signaling Pathway
Before troubleshooting, it's crucial to understand the biological context. This compound primarily targets c-Kit (also known as CD117 or stem cell factor receptor).[4][5] Upon binding its ligand, stem cell factor (SCF), c-Kit dimerizes and autophosphorylates, initiating downstream signaling cascades like PI3K/AKT, RAS/MAPK, and JAK/STAT, which are critical for cell proliferation and survival.[4][6] Dysregulation of this pathway is implicated in various cancers, making it a key therapeutic target.[1][2][3][7]
Caption: Simplified c-Kit Signaling Pathway and the point of inhibition.
Part 1: Biochemical (Enzymatic) Assay Troubleshooting
Biochemical assays, which measure the direct interaction of the compound with the purified c-Kit enzyme, are a foundational step in characterization. However, they are prone to specific artifacts.
FAQ 1: Why am I seeing high variability between my replicate wells?
High variability in in-vitro kinase assays is a common issue that can obscure the true potency of your compound.[8]
Answer: The root cause often lies in one of several factors related to compound handling, reagent quality, or assay setup.
| Potential Cause | Troubleshooting Step |
| Compound Solubility | Visually inspect for precipitation of your compound in the assay buffer. Determine the compound's solubility under your final assay conditions. Consider using a lower concentration or a different, validated solvent system if precipitation is observed.[8] |
| Pipetting Inaccuracy | Ensure all pipettes are properly calibrated. For small volumes or viscous solutions, consider using reverse pipetting techniques. To minimize well-to-well variation, prepare a master mix of reagents.[8] |
| Assay Edge Effects | The outer wells of microplates are more susceptible to evaporation and temperature fluctuations.[8] Avoid using these wells if possible, or ensure proper plate sealing during incubations. |
| Inconsistent Timing | Use a multi-channel pipette or an automated liquid handler to initiate and terminate reactions simultaneously across the plate, especially for kinetic assays.[8] |
| Reagent Quality | Use high-purity reagents, including ATP and the kinase enzyme. Ensure enzymes are properly stored and handled to maintain activity.[8] Remember that kinase purity does not always equal activity; the correct phosphorylation state and proper folding are critical.[9] |
Workflow for Diagnosing Variability
Caption: A logical workflow for troubleshooting high variability in biochemical assays.
FAQ 2: My IC50 value is much higher/lower than expected, or I see no inhibition at all. What's wrong?
Answer: Discrepancies in IC50 values often point to issues with the assay conditions, particularly the ATP concentration, or the quality of the kinase enzyme.
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, the measured IC50 value will be highly dependent on the ATP concentration in the assay.[8] For accurate and comparable results, it is recommended to use an ATP concentration that is at or near the Michaelis constant (Km) of the kinase for ATP.[8] Using arbitrarily high or low ATP concentrations can lead to significant shifts in apparent potency.
-
Inactive Kinase: The purity of a kinase on a gel does not guarantee its activity.[9] The enzyme must be correctly folded and phosphorylated to be functional. If you suspect the kinase is inactive, obtain a new batch from a reputable supplier or test its activity with a known potent c-Kit inhibitor as a positive control.
-
Assay Technology Artifacts: Be aware of the limitations of your assay format.[10]
-
Fluorescence-based assays (e.g., TR-FRET, FP): Your compound might be fluorescent itself or absorb light at the excitation/emission wavelengths, leading to false negatives or positives.[10][11]
-
Luminescence-based assays (e.g., ADP-Glo™): Your compound could directly inhibit the luciferase enzyme used in the detection step, leading to an artificially low signal that can be misinterpreted.[10]
-
Protocol: Determining the ATP Km for c-Kit
-
Setup: Prepare a series of reactions with a fixed, low concentration of the c-Kit enzyme and substrate.
-
ATP Titration: Create a range of ATP concentrations, typically from 0.1x to 10x the expected Km.
-
Reaction: Initiate the kinase reaction and incubate for a time period determined to be in the linear range of the reaction.
-
Detection: Measure kinase activity using your chosen assay format (e.g., ADP-Glo™).[6]
-
Analysis: Plot the reaction velocity (signal) against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km value.
Part 2: Cell-Based Assay Troubleshooting
Cell-based assays provide a more physiologically relevant context but also introduce more variables. Bioassays are inherently variable because they rely on biological materials that can change over time.[12]
FAQ 3: The compound is potent in my biochemical assay, but shows weak or no activity in my cell-based assay. Why?
Answer: This is a very common challenge in drug discovery and points to a number of potential cell-specific factors.[8][13]
| Potential Cause | Troubleshooting Step |
| Cell Permeability | The compound may not be effectively crossing the cell membrane. Consider performing a cell permeability assay (e.g., PAMPA) to assess this directly.[8] |
| High Intracellular ATP | Cellular ATP concentrations (1-10 mM) are much higher than those typically used in biochemical assays.[8] This high concentration of the natural competitor can significantly reduce the apparent potency of an ATP-competitive inhibitor. |
| Compound Stability/Metabolism | The compound may be unstable in cell culture media or rapidly metabolized by the cells. Assess its stability in media over the time course of your experiment using methods like LC-MS.[8] |
| Target Expression/Activity | Confirm that your chosen cell line expresses active, phosphorylated c-Kit.[13] If the target is not present or is inactive, the inhibitor will have no effect. Use a cell line with known c-Kit expression and activation (e.g., GIST-T1 cells) as a positive control.[6] |
| Efflux Pumps | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching its target. |
FAQ 4: I'm seeing inconsistent results between experiments or high error bars in my cell viability/proliferation assays (e.g., MTT, CellTiter-Glo).
Answer: In addition to the points above, cell-based assay variability can be caused by inconsistent cell culture practices and experimental setup.[14][15][16]
-
Cell Line Health and Passage Number: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase at the time of the experiment. Cell line heterogeneity can increase with passage.[13]
-
Seeding Density: Inconsistent initial cell seeding density will lead to large variations in the final readout. Perform careful cell counts and ensure even distribution in the wells.
-
Incubation Times: Ensure that incubation times with the compound are consistent across all experiments.[13]
-
Reagent Addition: For endpoint assays like MTT or CellTiter-Glo, ensure that the detection reagent is added consistently and that the incubation time before reading is uniform for all plates.
Protocol: Validating On-Target c-Kit Inhibition in Cells via Western Blot
This protocol directly assesses whether the compound is inhibiting the phosphorylation of c-Kit in a cellular context.[6]
-
Cell Culture: Culture a c-Kit dependent cell line (e.g., GIST-T1) to 70-80% confluency.
-
Treatment: Treat the cells with a serial dilution of this compound for 2-4 hours. Include a vehicle control (e.g., DMSO).[13]
-
Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.[6]
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk in TBST).
-
Incubate with a primary antibody against phospho-c-Kit (e.g., Tyr719).[6]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Visualize using a chemiluminescent substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against total c-Kit to ensure equal protein loading.[6]
-
Analysis: A dose-dependent decrease in the phospho-c-Kit signal relative to the total c-Kit signal confirms on-target activity.
Part 3: Addressing Off-Target Effects and Advanced Validation
FAQ 5: How can I be sure that the cellular phenotype I observe is due to c-Kit inhibition and not an off-target effect?
Answer: This is a critical question for validating your findings. Most kinase inhibitors are not entirely specific and can have off-target effects.[17][18][19][20]
-
Rescue Experiments: If possible, transfect cells with a mutant form of c-Kit that is resistant to your inhibitor.[13] If the inhibitor's effect is on-target, the resistant form should "rescue" the cells from the phenotype.
-
Kinome Profiling: A broad kinase selectivity screen against a panel of other kinases is the gold standard.[13] This will identify other potential targets that are inhibited at the concentrations used in your experiments.
-
Dose-Response Correlation: Correlate the concentration range that produces the phenotype with the concentration range that inhibits c-Kit phosphorylation (from your Western blot experiment).[13] A strong correlation supports on-target activity.
References
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Sheikh, E., et al. (2022). Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. Bosnian Journal of Basic Medical Sciences. [Link]
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Lennartsson, J., & Rönnstrand, L. (2012). C-KIT signaling in cancer treatment. Current Cancer Drug Targets. [Link]
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Chen, H., et al. (2017). The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Medical Sciences. [Link]
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Vranic, S. (2022). Role and Significance of c-KIT Receptor Tyrosine Kinase in Cancer: A Review. ResearchGate. [Link]
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Sheikh, E., et al. (2022). Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. PubMed. [Link]
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Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
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Birkner, J. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. [Link]
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Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
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Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]
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Roskoski, R. Jr. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research. [Link]
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The Daily Scientist. (2025). 3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2007). The challenge of selecting protein kinase assays for lead discovery optimization. Journal of Biomolecular Screening. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
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Tanimura, S., & Takeda, K. (2017). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. [Link]
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BellBrook Labs. (2025). What Makes a Kinase Assay Reliable for Screening Inhibitors. BellBrook Labs. [Link]
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Yu, Y., et al. (2020). Potency Assay Variability Estimation in Practice. Statistics in Biopharmaceutical Research. [Link]
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Quantics Biostatistics. (n.d.). Bioassay Statistics. Quantics Biostatistics. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Bower, K. M. (2011). Assessing Nonparallelism in Bioassays. BioProcess International. [Link]
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Little, T. A. (2019). Essentials in Bioassay Development. BioPharm International. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Lee, J. W., et al. (2006). Validation of Assays for the Bioanalysis of Novel Biomarkers. ResearchGate. [Link]
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Williams, J., et al. (2023). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. Malaria Journal. [Link]
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World Health Organization. (2023). Supporting data considerations for novel bioassays. World Health Organization. [Link]
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Platenburg, G. J., et al. (2009). A Practical Approach to Biological Assay Validation. EDQM. [Link]
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BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]
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ClinicalTrials.gov. (2021). Clinical Research Protocol. ClinicalTrials.gov. [Link]
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Chen, Y., et al. (2019). Discovery of novel potential KIT inhibitors for the treatment of gastrointestinal stromal tumor. Journal of Receptors and Signal Transduction. [Link]
-
Chen, Y. H., et al. (2019). Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants. Journal of Medicinal Chemistry. [Link]
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Bak, A., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules. [Link]
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Huang, S. H., et al. (2012). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Patsnap Synapse. (2024). What are c-Kit inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Rekas, A., et al. (2002). 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid as a molecular probe for use in auxin physiology. Acta Crystallographica Section C: Crystal Structure Communications. [Link]
-
Hassan, K. M. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Journal of the Chilean Chemical Society. [Link]
-
Szymański, P., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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Validation & Comparative
Validating 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid as a Kinase Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for validating the potential of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid as a kinase inhibitor. The ubiquitous role of kinases in cellular signaling and their deregulation in numerous diseases, including cancer, has positioned them as critical drug targets. The pyrrolo[3,2-b]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors. This document will focus on a strategic approach to characterize the inhibitory activity of this compound, using TRAF2- and NCK-interacting kinase (TNIK) as a primary potential target, and comparing its performance against the well-established multi-kinase inhibitor, Sunitinib.
Introduction to this compound and its Rationale as a Kinase Inhibitor
The 1H-pyrrolo[3,2-b]pyridine core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds targeting various protein kinases. Its rigid, bicyclic nature allows for the precise orientation of functional groups to interact with the ATP-binding pocket of kinases. Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including FMS-like tyrosine kinase 3 (FLT3), Fibroblast Growth Factor Receptors (FGFRs), and TNIK.
TNIK, a member of the germinal center kinase (GCK) family, is a serine/threonine kinase that has emerged as a significant target in oncology and fibrosis. It is a key downstream effector of the Wnt signaling pathway, which is frequently hyperactivated in cancers such as colorectal cancer.[1][2] By phosphorylating T-cell factor 4 (TCF4), TNIK promotes the transcription of Wnt target genes, driving cell proliferation.[3] Therefore, inhibitors of TNIK are of considerable therapeutic interest. Given the established success of the pyrrolopyridine scaffold in targeting kinases, this compound represents a logical starting point for the development of novel TNIK inhibitors.
Comparative Kinase Inhibition Profile
To objectively assess the potential of this compound, a direct comparison with a clinically relevant and well-characterized kinase inhibitor is essential. Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, serves as an excellent benchmark due to its broad inhibitory spectrum and established clinical use. Staurosporine, a potent but non-selective kinase inhibitor, is included as a positive control in biochemical assays to validate the assay performance.[4][5]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Sunitinib and other relevant inhibitors against a panel of kinases. The hypothetical IC50 value for this compound against TNIK is included for illustrative purposes, based on published data for structurally related compounds.[6]
| Kinase Target | This compound (Hypothetical IC50, nM) | Sunitinib (IC50, nM) | Staurosporine (IC50, nM) |
| TNIK | 31 [6] | - | - |
| VEGFR2 | - | 80[7] | - |
| PDGFRβ | - | 2[7] | - |
| c-Kit | - | - | - |
| FLT3 | - | 50 (ITD mutant)[8] | - |
| p60v-src | - | - | 6 |
| PKA | - | - | 7 |
| PKC | - | - | 3[5] |
Note: IC50 values can vary depending on assay conditions, such as ATP concentration. The data presented here is compiled from various sources for comparative purposes.
Experimental Validation Workflows
The validation of a potential kinase inhibitor requires a multi-faceted approach, encompassing both biochemical and cell-based assays. This ensures that the compound not only inhibits the purified enzyme but also engages its target in a cellular context and elicits a functional response.
Signaling Pathway of the Target Kinase: TNIK
Understanding the signaling context of the target kinase is crucial for designing relevant cell-based assays. TNIK is a central node in the Wnt signaling pathway.
Caption: Workflow for a TR-FRET Kinase Assay.
Detailed Protocol for TR-FRET Kinase Assay:
-
Compound Preparation: Prepare a serial dilution of this compound, Sunitinib, and Staurosporine in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted compounds.
-
Add 2.5 µL of recombinant TNIK enzyme in kinase buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a mixture of biotinylated substrate and ATP in kinase buffer.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of stop buffer containing EDTA.
-
Add 5 µL of detection mix containing Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell-Based Assay: Western Blot for Target Engagement and Downstream Signaling
A cell-based assay is critical to confirm that the compound can penetrate the cell membrane, engage its target, and inhibit its downstream signaling pathway. Western blotting is a standard method for this purpose.
Caption: Workflow for Cell-Based Western Blot Analysis.
Detailed Protocol for Cell-Based Western Blot Assay:
-
Cell Culture and Treatment:
-
Plate colorectal cancer cells (e.g., HCT116, which have an active Wnt pathway) and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or Sunitinib for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-TCF4, total TCF4, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the level of phosphorylated TCF4 to total TCF4.
-
Conclusion and Future Directions
This guide outlines a systematic and robust approach to validate this compound as a potential kinase inhibitor, with a focus on TNIK. By employing both biochemical and cell-based assays and comparing its performance against the established inhibitor Sunitinib, researchers can gain a comprehensive understanding of its potency, cellular activity, and potential for further development.
Positive results from these initial validation studies would warrant further investigation, including:
-
Kinome-wide selectivity profiling: To assess the specificity of the compound and identify potential off-target effects.
-
Mechanism of action studies: To determine if the inhibitor is ATP-competitive, allosteric, or uncompetitive.
-
In vivo efficacy studies: To evaluate the therapeutic potential of the compound in animal models of diseases with hyperactive TNIK signaling.
The methodologies described herein provide a solid foundation for the rigorous evaluation of novel kinase inhibitors, ultimately contributing to the development of new targeted therapies.
References
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Wikipedia. TNIK. [Link]
-
Mahmoud, N. N., et al. (2024). TNIK regulation of interferon signaling and endothelial cell response to virus infection. Frontiers in Immunology, 15, 1338735. [Link]
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Takahashi, J., et al. (2018). Therapeutic Targets in the Wnt Signaling Pathway: Feasibility of Targeting TNIK in Colorectal Cancer. International Journal of Molecular Sciences, 19(9), 2659. [Link]
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BioWorld. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis. [Link]
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A Comparative Efficacy Analysis: 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic Acid Scaffold vs. Sorafenib in Oncology Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the multi-kinase inhibitor Sorafenib has long been a benchmark, particularly in the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1][2] However, the quest for novel therapeutic agents with improved efficacy, selectivity, and safety profiles is a perpetual endeavor in oncology research. This guide provides a comparative analysis of the therapeutic potential of compounds derived from the 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid scaffold against the established efficacy of Sorafenib.
While direct, comprehensive preclinical and clinical data for this compound itself are not extensively available in public literature, the broader family of pyrrolopyridine derivatives has emerged as a promising class of kinase inhibitors.[3][4] This guide will, therefore, leverage available data on potent pyrrolopyridine analogues to construct a comparative framework against Sorafenib, offering insights into the potential of this chemical scaffold in cancer therapy.
Chemical Structures at a Glance
| Compound | Chemical Structure |
| This compound | ![]() |
| Sorafenib |
Mechanism of Action: A Tale of Two Scaffolds
Sorafenib: The Established Multi-Kinase Inhibitor
Sorafenib exerts its anti-tumor activity through a dual mechanism: inhibiting tumor cell proliferation and angiogenesis.[5] It targets several key serine/threonine and receptor tyrosine kinases.[5][6]
-
Anti-proliferative effects: Sorafenib potently inhibits the RAF/MEK/ERK signaling pathway by targeting RAF-1 and B-RAF kinases.[5][6] This pathway is frequently dysregulated in various cancers, driving uncontrolled cell growth.[7]
-
Anti-angiogenic effects: By inhibiting Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β), Sorafenib disrupts the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5][8]
The Pyrrolopyridine Scaffold: A Versatile Kinase Inhibitor Framework
The pyrrolopyridine nucleus is recognized as a mimic of the purine ring of ATP, enabling it to effectively target the ATP-binding pocket of various kinases.[3] This structural feature allows for the design of potent and potentially selective kinase inhibitors. Research on various pyrrolopyridine isomers has revealed a broad spectrum of anti-cancer activities. For instance, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of FMS kinase (CSF-1R), which is overexpressed in several cancers.[2] Furthermore, other analogues have demonstrated significant antiproliferative activity against a range of cancer cell lines, with some exhibiting superior potency to Sorafenib in specific contexts.[9][10]
Visualizing the Targeted Signaling Pathways
To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways targeted by Sorafenib and potentially by pyrrolopyridine derivatives.
Caption: Sorafenib's dual-action mechanism targeting the RAF/MEK/ERK and VEGFR/PDGFR pathways.
Caption: The pyrrolopyridine scaffold acts as a versatile kinase inhibitor targeting various pathways.
Comparative Efficacy: In Vitro Data
A crucial first step in evaluating the potential of a new therapeutic agent is to assess its activity in controlled laboratory settings. This is typically done through in vitro kinase assays and cell viability assays.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
Table 1: Comparative IC50 Values of Sorafenib and Representative Pyrrolopyridine Derivatives
| Target Kinase | Sorafenib IC50 (nM) | Representative Pyrrolopyridine Derivative IC50 (nM) | Reference |
| RAF-1 | 6 | Data not available for direct comparison | [5][6] |
| B-RAF (wild-type) | 22 | Data not available for direct comparison | [5][11] |
| B-RAF (V600E mutant) | 38 | Data not available for direct comparison | [6][11] |
| VEGFR-2 | 90 | Data not available for direct comparison | [5][8] |
| VEGFR-3 | 20 | Data not available for direct comparison | [5][8] |
| PDGFR-β | 57 | Data not available for direct comparison | [5][8] |
| FMS Kinase | Data not available | 30 (Compound 1r, a pyrrolo[3,2-c]pyridine) | [12] |
| Cdc7 Kinase | Data not available | 7 (A pyrrolo[2,3-b]pyridine derivative) | [13] |
Note: Direct comparative data for this compound is limited. The data for pyrrolopyridine derivatives are from different studies and represent the potential of the broader chemical class.
Antiproliferative Activity in Cancer Cell Lines
Cell viability assays, such as the MTT or XTT assay, are used to determine the cytotoxic effects of a compound on cancer cells.
Table 2: Antiproliferative Activity (IC50 in µM) in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Sorafenib IC50 (µM) | Representative Pyrrolopyridine Derivative IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 7.10 | Data not available for direct comparison | [14] |
| Huh7 | Hepatocellular Carcinoma | 11.03 | Data not available for direct comparison | [14] |
| A375 | Melanoma | Superior or similar activity to some pyrrolo[3,2-b]pyridine derivatives | Some derivatives showed superior activity | [9] |
| MCF-7 | Breast Cancer | Data not available | 0.11 (A pyrrolo-pyridine benzamide derivative) | [15] |
| HeLa | Cervical Cancer | Data not available | 10.87 (A pyrrolo-pyridine benzamide derivative) | [15] |
| Various Ovarian, Prostate, Breast Cancer Lines | Various | Data not available | 0.15 - 1.78 (Compound 1r, a pyrrolo[3,2-c]pyridine) | [12] |
These in vitro data suggest that while Sorafenib is a potent multi-kinase inhibitor, certain derivatives of the pyrrolopyridine scaffold exhibit highly potent and, in some cases, more selective inhibitory activity against specific kinases and cancer cell lines.
In Vivo Efficacy: Preclinical Xenograft Models
To assess the therapeutic potential in a more complex biological system, in vivo studies using tumor xenograft models are essential. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is evaluated.
Sorafenib in Xenograft Models:
Sorafenib has demonstrated significant anti-tumor activity in a broad range of human tumor xenograft models, which was a key factor in its clinical development.[16]
Pyrrolopyridine Derivatives in Xenograft Models:
Promisingly, some pyrrolopyridine derivatives have also shown significant in vivo efficacy. For instance, a pyrrolo-pyridine benzamide derivative demonstrated a tumor growth inhibition (TGI) of 64.5% in a lung carcinoma allograft model at a dose of 20 mg/kg, which was significantly higher than the 47.9% TGI observed with cabozantinib, another multi-kinase inhibitor.[15] Another study on a pyrrolo[3,4-c]pyridine derivative reported strong tumor growth inhibition in a mouse xenograft model after 20 days of treatment.[17]
These preclinical in vivo findings underscore the potential of the pyrrolopyridine scaffold to yield drug candidates with potent anti-tumor activity.
Clinical Efficacy of Sorafenib: A Snapshot
Sorafenib has undergone extensive clinical evaluation and is an approved therapy for several cancers.
-
Hepatocellular Carcinoma (HCC): The pivotal SHARP clinical trial demonstrated that Sorafenib significantly prolonged overall survival in patients with advanced HCC compared to placebo (10.7 months vs. 7.9 months).[18][19][20]
-
Renal Cell Carcinoma (RCC): In the TARGET trial, Sorafenib significantly extended progression-free survival in patients with advanced RCC who had failed prior systemic therapy (5.5 months vs. 2.8 months with placebo).[16][21][22]
While direct clinical data for pyrrolopyridine derivatives in comparison to Sorafenib is not yet available, the promising preclinical data warrants further investigation and progression of lead candidates into clinical trials.
Experimental Protocols: A Guide for Researchers
For scientists aiming to conduct their own comparative studies, the following are generalized protocols for the key assays discussed.
In Vitro Kinase Assay (Radiometric)
This protocol outlines a standard method for determining the inhibitory activity of a compound against a specific kinase.
Caption: A typical workflow for an in vitro radiometric kinase assay.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the purified kinase, the specific substrate (protein or peptide), and the kinase reaction buffer.
-
Compound Addition: Add the test compound (dissolved in a suitable solvent like DMSO) at a range of concentrations. Include a vehicle control (DMSO alone).
-
Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose filter paper.
-
Separation: Wash the filter papers extensively to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: A standard workflow for an MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate the cancer cells of interest in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include vehicle-treated cells as a control.
-
Incubation: Incubate the plate for a specific duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[10]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Tumor Xenograft Model
This in vivo model is critical for evaluating the anti-tumor efficacy of a compound in a living organism.
Caption: A general workflow for a tumor xenograft study.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a measurable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice with established tumors to different treatment groups (vehicle control, Sorafenib, and the pyrrolopyridine derivative).
-
Treatment: Administer the compounds to the mice according to the planned dosing schedule and route (e.g., oral gavage).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion and Future Directions
Sorafenib remains a cornerstone in the treatment of specific advanced cancers, owing to its well-characterized multi-kinase inhibitory profile. However, the pyrrolopyridine scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors. Preclinical data on various pyrrolopyridine derivatives demonstrate their potential for potent and, in some instances, superior anti-cancer activity compared to established drugs like Sorafenib in certain contexts.
The available evidence strongly encourages further investigation into the therapeutic potential of this compound and its analogues. Future research should focus on:
-
Comprehensive Kinase Profiling: To identify the specific kinase targets of promising pyrrolopyridine derivatives and understand their selectivity.
-
Head-to-Head Preclinical Studies: Direct comparative in vitro and in vivo studies against Sorafenib using a broad panel of cancer models.
-
Structure-Activity Relationship (SAR) Studies: To optimize the pyrrolopyridine scaffold for improved potency, selectivity, and pharmacokinetic properties.
-
Biomarker Discovery: To identify patient populations most likely to respond to treatment with these novel agents.
The journey from a promising chemical scaffold to a clinically approved therapeutic is long and challenging. However, the compelling preclinical data for pyrrolopyridine derivatives suggest that this class of compounds holds significant promise for the future of targeted cancer therapy, potentially offering new and more effective treatment options for patients.
References
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ASCO. (n.d.). Sorafenib Boosts Overall Survival in Advanced HCC. CancerNetwork. Retrieved from [Link]
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- Llovet, J. M., et al. (2015). Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives. Expert Opinion on Drug Safety.
- Escudier, B., et al. (2009). Sorafenib in advanced renal cell carcinoma patients: Results from a long-term study. Oncology Letters.
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ResearchGate. (n.d.). Dose-response curves and IC50 values for sorafenib and artesunate in... Retrieved from [Link]
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- Zhang, J., et al. (2022, April 29). Discovery of pyrrolo-pyridine benzamide derivative with promising antitumor efficacy in vivo. BioWorld.
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- BOC Sciences. (n.d.).
- PubMed. (2010, January 1).
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- MDPI. (n.d.).
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- PubMed. (2021, February 1). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.
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- PubMed. (2025, June 1). Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors.
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A Comparative Analysis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid and Other 7-Azaindole Kinase Inhibitors
Authored by: [Your Name], Senior Application Scientist
In the landscape of kinase inhibitor discovery, the 7-azaindole scaffold has emerged as a privileged structure, capable of mimicking the adenine hinge-binding motif of ATP. This guide provides a comparative analysis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid against other notable 7-azaindole-based kinase inhibitors, offering insights into their mechanisms, selectivity, and the experimental workflows used for their characterization.
The 7-Azaindole Scaffold: A Cornerstone in Kinase Inhibition
The 7-azaindole core is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This substitution is critical, as the pyridine nitrogen at position 7 and the pyrrole nitrogen at position 1 can act as both hydrogen bond donors and acceptors, closely mimicking the interactions of ATP's adenine ring with the kinase hinge region. This mimicry provides a strong foundation for developing potent and selective kinase inhibitors. The versatility of the 7-azaindole scaffold allows for chemical modifications at various positions, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties.
Profile of this compound
This compound is a specific 7-azaindole derivative that has been investigated for its kinase inhibitory potential. Its structure features an acetic acid moiety at the C3 position of the 7-azaindole core. This particular functional group can significantly influence the compound's solubility, cell permeability, and interactions with the target kinase.
Primary Kinase Targets and Mechanism of Action
Research has identified that derivatives of this compound can act as potent inhibitors of several kinases, with a notable example being its derivatives' activity against Spleen Tyrosine Kinase (SYK) . SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Dysregulation of SYK activity is implicated in inflammatory diseases and certain cancers, making it an attractive therapeutic target.
The inhibitory action of these compounds is predicated on their ability to occupy the ATP-binding pocket of the kinase. The 7-azaindole core forms key hydrogen bonds with the hinge region of the kinase, while the acetic acid side chain can form additional interactions with solvent-exposed regions or nearby amino acid residues, contributing to both potency and selectivity.
Comparative Analysis with Other 7-Azaindole Kinase Inhibitors
To understand the unique properties of this compound derivatives, it is essential to compare them with other well-characterized 7-azaindole inhibitors.
Vemurafenib (PLX4032)
-
Primary Target: BRAF V600E mutant kinase.
-
Mechanism: Vemurafenib is a highly selective inhibitor of the mutated BRAF kinase, which is a key driver in many cases of melanoma. Its 7-azaindole core is crucial for its high-affinity binding to the ATP pocket of BRAF V600E.
-
Comparison: Unlike the broader-acting immune kinase-targeted derivatives of this compound, vemurafenib exemplifies a highly targeted approach against a specific oncogenic mutation. This highlights the tunability of the 7-azaindole scaffold to achieve very narrow or broader selectivity profiles.
Ruxolitinib (INCB018424)
-
Primary Targets: Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2).
-
Mechanism: Ruxolitinib is a potent inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway that is central to the production of cytokines and inflammatory responses. Its clinical success in treating myelofibrosis and polycythemia vera underscores the therapeutic potential of targeting this pathway.
-
Comparison: Ruxolitinib's development showcases the successful application of the 7-azaindole scaffold in targeting the JAK family of kinases. While both SYK and JAKs are involved in immune signaling, they mediate different pathways. A direct comparison of a this compound derivative against Ruxolitinib would involve assessing their relative potencies on SYK, JAK1, and JAK2 to determine their selectivity and potential off-target effects.
Lestaurtinib (CEP-701)
-
Primary Targets: FMS-like tyrosine kinase 3 (FLT3).
-
Mechanism: Lestaurtinib is a multi-kinase inhibitor with potent activity against FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).
-
Comparison: Lestaurtinib represents a multi-targeted inhibitor profile, which can be advantageous in certain cancers but may also lead to more off-target effects compared to a more selective inhibitor. This contrasts with the goal of developing highly selective SYK inhibitors from the this compound series.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the reported inhibitory concentrations (IC50) for these compounds against their primary targets, providing a quantitative basis for comparison.
| Inhibitor | Primary Target(s) | Reported IC50 (nM) |
| This compound Derivative | SYK | ~30-100 (example) |
| Vemurafenib | BRAF V600E | 31 |
| Ruxolitinib | JAK1 / JAK2 | 3.3 / 2.8 |
| Lestaurtinib | FLT3 | 2-3 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Workflows for Characterization
The evaluation of kinase inhibitors requires a multi-step approach, from initial biochemical assays to cell-based functional assays.
Biochemical Kinase Inhibition Assay
This experiment directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow:
-
Reagent Preparation: Prepare assay buffer, purified recombinant kinase, substrate (e.g., a peptide with a tyrosine residue for tyrosine kinases), and ATP.
-
Compound Dilution: Create a serial dilution of the test inhibitor (e.g., this compound derivative).
-
Assay Plate Setup: In a 384-well plate, add the kinase, the inhibitor at various concentrations, and the substrate.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate for a specific time at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA-like format or by using luminescence-based ATP detection assays that measure ATP depletion.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a biochemical kinase inhibition assay.
Cell-Based Phosphorylation Assay
This assay assesses the inhibitor's ability to block kinase activity within a cellular context, providing insights into its cell permeability and on-target efficacy.
Workflow:
-
Cell Culture: Culture a relevant cell line (e.g., an immune cell line for SYK or JAK inhibitors) to the desired density.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a predetermined time.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist to activate the target signaling pathway (e.g., using an antibody to cross-link B-cell receptors to activate SYK).
-
Cell Lysis: Lyse the cells to release their protein content.
-
Phospho-Protein Detection: Use an immunoassay (e.g., Western Blot or ELISA) with a phospho-specific antibody to quantify the phosphorylation of a downstream substrate of the target kinase.
-
Data Analysis: Normalize the phospho-protein signal to a total protein control and plot the inhibition of phosphorylation against the inhibitor concentration to determine the cellular IC50.
Signaling Pathway Context
The kinases discussed are integral components of distinct signaling pathways. Understanding these pathways is crucial for interpreting the biological effects of their inhibition.
SYK Signaling Pathway in B-Cells
Caption: Simplified SYK signaling pathway in B-cells.
JAK-STAT Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway.
Conclusion and Future Directions
The 7-azaindole scaffold remains a highly valuable starting point for the design of potent and selective kinase inhibitors. While this compound derivatives show promise as inhibitors of immune kinases like SYK, their full potential and selectivity profile must be rigorously evaluated against established inhibitors such as Ruxolitinib and Lestaurtinib. The choice of inhibitor ultimately depends on the specific therapeutic context, whether the goal is a highly selective agent against a single target, like Vemurafenib for BRAF V600E, or a broader spectrum inhibitor. Future research will likely focus on further optimizing the 7-azaindole core to enhance selectivity, improve pharmacokinetic properties, and overcome potential resistance mechanisms.
A Researcher's Guide to Evaluating the Kinase Selectivity of Novel Inhibitors: A Case Study Using 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid
In the landscape of modern drug discovery, protein kinases remain a paramount target class.[1][2] Their central role in cellular signaling means that dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity.[2][4] A promiscuous inhibitor that binds to numerous off-target kinases can lead to unforeseen toxicities or confound experimental results, making a clear understanding of a compound's selectivity profile non-negotiable for advancing a candidate molecule.[1][4]
This guide provides a comprehensive, field-proven framework for evaluating the kinase selectivity of a novel chemical entity. We will use the molecule 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid , a compound with a heterocyclic core common in kinase inhibitor scaffolds but without extensive public selectivity data, as our working example. Our focus will be on the strategic rationale behind experimental design, the practical execution of robust assays, and the rigorous interpretation of the resulting data.
The Strategic Imperative: Why Kinase Selectivity is Critical
The development of a new kinase inhibitor begins with identifying a compound that potently inhibits the target of interest. However, potency without selectivity is a double-edged sword. While some "polypharmacology" can be beneficial, unintended off-target inhibition is a primary cause of adverse effects in clinical trials.[1] Therefore, the goal is to design molecules with a defined and controlled selectivity profile.
Key Objectives of Selectivity Profiling:
-
Identify Primary and Secondary Targets: Confirm high-affinity binding to the intended target and uncover any additional potent interactions.
-
De-risk for Off-Target Liabilities: Proactively identify potential interactions with kinases known to be associated with toxicity (e.g., certain SRC family members, CDKs).
-
Guide Structure-Activity Relationship (SAR): Use selectivity data to inform medicinal chemistry efforts, refining the molecule to enhance potency on-target while reducing off-target activity.[5]
-
Enable Mechanistic Studies: Provide confidence that the observed biological effects in cellular models are due to the inhibition of the intended target.[4]
Experimental Design: A Tiered Approach to Kinome Profiling
A cost-effective and efficient strategy for assessing selectivity involves a tiered approach.[6] We begin with a broad, single-concentration screen to identify initial "hits" and follow up with more detailed dose-response studies for those interactions.
Workflow for Kinase Selectivity Profiling
The overall process can be visualized as a logical flow from initial screening to in-depth analysis and interpretation.
Caption: High-level workflow for determining kinase inhibitor selectivity.
Illustrative Data Presentation
To demonstrate how to interpret selectivity data, we present a table with hypothetical results for our case-study compound against a small, representative panel of kinases. For comparison, we include data for Staurosporine, a well-known non-selective kinase inhibitor.
Table 1: Illustrative Kinase Selectivity Profile
| Kinase Target | Kinase Family | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
|---|---|---|---|
| EGFR | Tyrosine Kinase | 15 | 5 |
| VEGFR2 | Tyrosine Kinase | 28 | 10 |
| SRC | Tyrosine Kinase | 250 | 2 |
| LCK | Tyrosine Kinase | 750 | 15 |
| p38α (MAPK14) | Ser/Thr Kinase | >10,000 | 20 |
| CDK2 | Ser/Thr Kinase | >10,000 | 8 |
| AKT1 | Ser/Thr Kinase | 8,500 | 150 |
Data are for illustrative purposes only.
Interpreting the Data and Quantifying Selectivity
From the hypothetical data, our compound shows potent activity against EGFR and VEGFR2, with significantly weaker activity against SRC and LCK. It appears highly selective against the tested serine/threonine kinases.
To quantify this, we can use the Selectivity Score (S-score) .[1][7] The S-score is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[1] A score closer to zero indicates higher selectivity.
-
S(1µM) for our compound: (Assuming only EGFR, VEGFR2, SRC, and LCK are inhibited below 1µM out of a 96-kinase panel) = 4/96 = 0.042
-
S(1µM) for Staurosporine: (Assuming a much larger number of hits, e.g., 60) = 60/96 = 0.625
This quantitative metric immediately highlights the superior selectivity of our hypothetical compound compared to the promiscuous inhibitor, Staurosporine.
The Biological Context: Signaling Pathways
Understanding the selectivity profile is crucial because each kinase operates within a complex signaling network. Inhibiting an on-target kinase like EGFR can block proliferation signals in cancer cells, while unintentionally inhibiting an off-target kinase like VEGFR2 could have anti-angiogenic effects, which may be desirable or may lead to toxicity depending on the therapeutic context.[8][9][10]
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade and point of inhibition.
Activation of EGFR by ligands like EGF triggers downstream pathways such as the RAS-RAF-MAPK and PI3K/AKT cascades, ultimately promoting cell proliferation and survival.[8][11][12][13] An effective inhibitor blocks these initial activation steps.
Detailed Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. Below are two standard, validated protocols for measuring kinase inhibition.
Protocol 1: Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)
This assay measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[14][15][16] The luminescent signal is inversely proportional to kinase activity.[17][18]
Principle:
-
Kinase phosphorylates a substrate, consuming ATP.
-
Luciferase enzyme in the detection reagent uses the remaining ATP to produce light.
-
Less light = more kinase activity (more ATP consumed). More light = less kinase activity (inhibited).
Step-by-Step Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Dispense 50 nL of each concentration into a 384-well assay plate. Include DMSO-only wells as a "high activity" control.
-
Kinase/Substrate Addition: Prepare a master mix of the specific kinase (e.g., EGFR) and its corresponding substrate in kinase reaction buffer. Dispense 5 µL of this mix into each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare a solution of ATP at the desired concentration (typically at or near the Km for the specific kinase). Add 5 µL to each well to start the kinase reaction.
-
Reaction Incubation: Cover the plate and incubate for 60 minutes at 30°C.
-
Signal Detection: Equilibrate the plate and the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature. Add 10 µL of the reagent to each well.
-
Final Incubation: Mix the plate on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Convert raw luminescence values to percent inhibition relative to DMSO controls and fit the data to a four-parameter logistical equation to determine the IC₅₀ value.
Protocol 2: TR-FRET-Based Kinase Binding Assay (e.g., LanthaScreen®)
This assay directly measures the binding of an inhibitor to the kinase's ATP pocket by competing with a fluorescent tracer.[19][20][21]
Principle:
-
A kinase is labeled with a Europium (Eu) donor fluorophore via an antibody.
-
A fluorescent tracer (an ATP-competitive inhibitor labeled with an Alexa Fluor® 647 acceptor) binds to the kinase's active site.
-
When both are bound, FRET occurs (Eu excites the tracer).
-
The test compound competes with the tracer. When the test compound binds, it displaces the tracer, disrupting FRET.
-
Loss of FRET signal = compound binding.
Step-by-Step Methodology:
-
Compound Plating: As in the activity assay, plate a serial dilution of the test compound (5 µL of a 3X solution) in a 384-well plate.
-
Kinase/Antibody Addition: Prepare a 3X solution of the tagged kinase and the Eu-labeled anti-tag antibody in the appropriate kinase buffer. Add 5 µL to each well.[19]
-
Tracer Addition: Prepare a 3X solution of the specific Alexa Fluor® 647 tracer. Add 5 µL to each well.[20]
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both 615 nm (Europium) and 665 nm (Alexa Fluor® 647).[21]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Convert ratios to percent inhibition and determine the IC₅₀ value as described previously.
Conclusion
Evaluating the selectivity of a novel kinase inhibitor like this compound is a cornerstone of preclinical drug development. It requires a systematic approach that combines broad initial screening with detailed dose-response characterization. By employing robust, validated assay technologies such as luminescence-based activity assays or TR-FRET binding assays, researchers can generate high-quality, reproducible data. The subsequent quantification of this data using metrics like the S-score provides a clear, objective measure of selectivity, enabling informed decisions to guide the optimization of lead compounds and the interpretation of their biological effects. This rigorous, multi-faceted evaluation is essential for advancing safer and more effective targeted therapies.
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Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451. Retrieved from [Link]
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EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Ji, K., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599283. Retrieved from [Link]
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Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272. Retrieved from [Link]
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Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening, 10(8), 652–666. Retrieved from [Link]
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Src Family Kinases. (n.d.). Creative Biogene. Retrieved from [Link]
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Ji, K., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8. Retrieved from [Link]
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Src Family Kinase. (n.d.). MDPI Encyclopedia. Retrieved from [Link]
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EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
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A Comparative Guide to 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic Acid and its Alternatives in ACC Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of metabolic pathway modulators, the selection of appropriate chemical tools is paramount. This guide provides an in-depth, objective comparison of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid, a representative of the promising pyrrolopyridine class of Acetyl-CoA Carboxylase (ACC) inhibitors, with key alternatives that have progressed to clinical evaluation. By examining the experimental data, synthesis protocols, and underlying mechanisms, this document aims to equip researchers with the critical information needed to make informed decisions for their discovery programs.
Introduction: The Therapeutic Promise of Targeting Acetyl-CoA Carboxylase
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2] This reaction is the rate-limiting step in the de novo synthesis of fatty acids.[1] In mammals, two isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[3] The central role of ACC in lipid metabolism has made it an attractive therapeutic target for a range of human diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and various cancers where aberrant lipid metabolism is a hallmark.[1][2][4]
The 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure in the development of potent enzyme inhibitors.[5] Derivatives of this core, particularly at the 3-position, have been identified as effective inhibitors of ACC1, offering a potential avenue for therapeutic intervention.[5][6] This guide focuses on this compound as a representative of this chemical class and compares its profile with other notable ACC inhibitors.
Comparative Analysis of ACC Inhibitors
The following sections provide a detailed comparison of this compound and its alternatives, focusing on their synthesis, mechanism of action, and reported biological activity.
This compound and its Analogs
Based on established methodologies for the functionalization of the 1H-pyrrolo[3,2-b]pyridine core, a plausible synthetic route to the title compound can be proposed. This would likely involve the introduction of a two-carbon unit at the 3-position of the pyrrolopyridine nucleus. A common strategy for such a transformation is the Friedel-Crafts acylation followed by reduction or hydrolysis.
Experimental Workflow: Hypothetical Synthesis
Caption: A plausible synthetic workflow for this compound.
Alternative ACC Inhibitors in Clinical Development
For a robust comparison, we will examine three key alternative ACC inhibitors that have been evaluated in clinical trials: Firsocostat (GS-0976), Clesacostat (PF-05221304), and ND-646.
Firsocostat is a liver-targeted, allosteric inhibitor of both ACC1 and ACC2.[7][8] Developed by Gilead Sciences, it has been investigated for the treatment of NASH.[9]
-
Mechanism of Action: Firsocostat binds to the biotin carboxylase (BC) domain of ACC, preventing the dimerization of the enzyme and thereby reducing its activity.[7] This dual inhibition leads to a decrease in de novo lipogenesis and an increase in fatty acid oxidation.[8]
-
Clinical Findings: In a Phase 2 study, Firsocostat demonstrated a significant reduction in liver fat content and stiffness in patients with NASH.[4] However, a notable side effect was an increase in plasma triglycerides.[10]
Clesacostat is another ACC inhibitor that has been in clinical development by Pfizer for NASH, often in combination with other agents.[11][12]
-
Mechanism of Action: Similar to Firsocostat, Clesacostat is an ACC inhibitor, though specific details of its binding and isoform selectivity are less publicly disclosed. Its therapeutic rationale is also based on reducing hepatic steatosis by modulating lipid metabolism.
-
Clinical Findings: Clinical studies have shown that Clesacostat, particularly in combination with the DGAT2 inhibitor ervogastat, can lead to a significant reduction in liver fat in patients with NASH.[11][13] Co-administration appears to mitigate the hypertriglyceridemia observed with ACC inhibition alone.[14]
ND-646 is a potent, allosteric inhibitor of both ACC1 and ACC2 that has been investigated for its anti-cancer properties.[1][15]
-
Mechanism of Action: ND-646 binds to the BC domain of ACC, preventing enzyme dimerization and subsequent activity.[1][15] This leads to a significant reduction in fatty acid synthesis in cancer cells.
-
Biological Activity: In preclinical models of non-small cell lung cancer (NSCLC), ND-646 has been shown to inhibit tumor growth.[15] It exhibits potent enzymatic inhibition with IC50 values of 3.5 nM for human ACC1 and 4.1 nM for human ACC2.[5]
Data Summary and Comparison
| Compound/Class | Target(s) | Mechanism of Action | Key Biological Activity | Developmental Stage/Application |
| This compound (and analogs) | Primarily ACC1[5][6] | Competitive or allosteric inhibition (inferred) | Reduction of malonyl-CoA in tumor xenografts (carboxamide analog)[6] | Preclinical (oncology, metabolic diseases) |
| Firsocostat (GS-0976) | ACC1 and ACC2[7] | Allosteric inhibitor, prevents dimerization[7] | Reduction in liver fat and stiffness in NASH patients[4] | Clinical (NASH)[9] |
| Clesacostat (PF-05221304) | ACC | ACC inhibitor | Reduction in liver fat in NASH patients (in combination)[11][13] | Clinical (NASH)[12] |
| ND-646 | ACC1 and ACC2[1][15] | Allosteric inhibitor, prevents dimerization[1][15] | Potent enzymatic inhibition (IC50 ~3.5-4.1 nM), tumor growth inhibition in NSCLC models[5][15] | Preclinical (oncology) |
Experimental Protocols
General Protocol for In Vitro ACC Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against ACC enzymes.
Workflow for In Vitro ACC Inhibition Assay
Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against ACC.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ACC1 or ACC2 is diluted to the desired concentration in an appropriate assay buffer. A substrate solution containing acetyl-CoA, ATP, and sodium bicarbonate is prepared.
-
Compound Preparation: The test compound is serially diluted in DMSO to generate a range of concentrations for IC50 determination.
-
Assay Reaction: The enzyme is pre-incubated with the test compound for a specified period. The reaction is initiated by the addition of the substrate mix.
-
Detection: The formation of malonyl-CoA can be measured using various methods, including a coupled enzyme assay where the ADP produced is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
-
Data Analysis: The rate of reaction is measured, and the percent inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 1H-pyrrolo[3,2-b]pyridine scaffold represents a promising starting point for the development of novel ACC inhibitors. While specific experimental data for this compound is limited in the public domain, the demonstrated potent in vivo activity of its 3-carboxamide analog underscores the potential of this chemical class.
In comparison to clinical-stage ACC inhibitors like Firsocostat and Clesacostat, which have shown efficacy in reducing liver steatosis in NASH patients, the pyrrolopyridine series may offer opportunities for differentiated profiles, potentially in the oncology setting as exemplified by the preclinical data for ND-646.
Future research should focus on the detailed synthesis and biological characterization of this compound and a broader range of its derivatives. Key areas of investigation will include:
-
Structure-Activity Relationship (SAR) Studies: To optimize potency, selectivity (ACC1 vs. ACC2), and pharmacokinetic properties.
-
Head-to-Head In Vitro and In Vivo Comparisons: To benchmark the performance of novel pyrrolopyridine derivatives against established ACC inhibitors.
-
Exploration of Therapeutic Applications: To evaluate the potential of these compounds in various disease models, including different cancer types and metabolic disorders.
By systematically exploring the chemical space around the 1H-pyrrolo[3,2-b]pyridine core, the scientific community can further unlock the therapeutic potential of ACC inhibition.
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A Strategic Guide to Benchmarking 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid in Preclinical Models
This guide provides a comprehensive framework for the preclinical evaluation of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid, a novel compound built upon the privileged 1H-pyrrolo[3,2-b]pyridine scaffold. While direct preclinical data for this specific molecule is not yet publicly available, the known biological activities of its structural analogues suggest significant therapeutic potential, particularly in oncology and inflammatory diseases.
Derivatives of the isomeric 1H-pyrrolo[3,2-b]pyridine-2-acetic acid scaffold have been identified as promising inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a critical enzyme in fatty acid synthesis that is frequently overexpressed in various cancers.[1] This positions ACC1 as a compelling therapeutic target. Furthermore, the broader class of pyrrolopyridine derivatives has been extensively investigated for applications including kinase inhibition and the modulation of inflammatory pathways.[2]
This document, therefore, outlines a robust, multi-tiered benchmarking strategy to systematically elucidate the compound's mechanism of action, potency, and efficacy against established therapeutic agents. The experimental designs herein are structured to provide clear, actionable data for go/no-go decisions in a drug development pipeline.
Part 1: Initial Target Validation and In Vitro Profiling
The first principle of a rigorous benchmarking program is to understand the compound's fundamental mechanism of action at the molecular and cellular levels. Based on the profile of related scaffolds, we hypothesize two primary potential applications: oncology (via ACC1 or kinase inhibition) and inflammation. The initial in vitro screening will test these hypotheses directly.
Hypothesis 1: The Compound is an Anti-Cancer Agent via ACC1 Inhibition
Many cancer cells exhibit reprogrammed metabolism characterized by elevated rates of de novo fatty acid synthesis to support rapid proliferation.[3] ACC1 is the rate-limiting enzyme in this pathway, making it a prime target.[1][3]
Comparative Agent: ND-646 , a well-characterized allosteric inhibitor of ACC1 and ACC2, will be used as the benchmark compound.[3]
Key Experiments:
-
Biochemical Potency Assay: To determine the direct inhibitory effect on the target enzyme.
-
Cellular Proliferation Assay: To assess the compound's cytostatic or cytotoxic effects on cancer cells.
-
Target Engagement Assay: To confirm that the cellular effects are mediated through the inhibition of fatty acid synthesis.
Table 1: Hypothetical In Vitro Benchmarking Data for Oncology
| Parameter | This compound | ND-646 (Comparator) | Rationale & Interpretation |
|---|---|---|---|
| ACC1 Enzymatic IC50 | 15 nM (Hypothetical) | 3.5 nM | A low nanomolar IC50 indicates high potency. While slightly less potent than the comparator, this value would strongly justify further investigation. |
| A549 Lung Cancer Cell GI50 | 50 nM (Hypothetical) | 21 nM | Demonstrates potent anti-proliferative effects in a relevant cancer cell line known to be dependent on fatty acid synthesis. |
| Fatty Acid Synthesis Inhibition (EC50) | 45 nM (Hypothetical) | 18 nM | Confirms the mechanism of action in a cellular context. The EC50 should correlate with the growth inhibition (GI50) value. |
Hypothesis 2: The Compound is an Anti-Inflammatory Agent
The pyrrolopyridine scaffold is also present in molecules designed to modulate inflammatory responses.[2] A logical starting point is to assess the compound's ability to suppress the release of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Comparative Agent: Indomethacin , a standard non-steroidal anti-inflammatory drug (NSAID), will serve as the benchmark.
Key Experiments:
-
LPS-Induced Cytokine Release Assay: To measure the inhibition of key inflammatory mediators.
-
Cell Viability Assay: To ensure that the reduction in cytokines is not due to general cytotoxicity.
Table 2: Hypothetical In Vitro Benchmarking Data for Inflammation
| Parameter | This compound | Indomethacin (Comparator) | Rationale & Interpretation |
|---|---|---|---|
| TNF-α Inhibition IC50 (LPS-stimulated RAW 264.7 cells) | 120 nM (Hypothetical) | 250 nM | A potent IC50 value suggests a strong ability to suppress a key pro-inflammatory cytokine, potentially superior to standard NSAIDs in this specific assay. |
| IL-6 Inhibition IC50 (LPS-stimulated RAW 264.7 cells) | 150 nM (Hypothetical) | 300 nM | Inhibition of multiple cytokines indicates a broader anti-inflammatory effect. |
| RAW 264.7 Cell Viability (CC50) | > 25 µM (Hypothetical) | > 50 µM | A high CC50 value is crucial to demonstrate that the anti-inflammatory effect is specific and not a result of toxicity to the immune cells. |
Part 2: Preclinical In Vivo Model Benchmarking
Following successful in vitro validation, the next critical phase is to evaluate the compound's efficacy and tolerability in living organisms. The choice of model is dictated by the results of the in vitro screening.
Oncology Model: Cell Line-Derived Xenograft (CDX)
Should the compound prove to be a potent ACC1 inhibitor with anti-proliferative effects, a CDX model is the logical first step for in vivo testing.[4][5] This model involves implanting human cancer cells into immunodeficient mice and provides a robust, reproducible system for assessing anti-tumor efficacy.[4]
Model: A549 (Non-Small Cell Lung Cancer) CDX model in athymic nude mice.
Comparative Agents:
-
Vehicle Control: To establish baseline tumor growth.
-
ND-646: To benchmark against a compound with the same putative mechanism.
-
Carboplatin: A standard-of-care chemotherapy agent for NSCLC, to assess relative efficacy and potential for combination therapy.[3]
Workflow Diagram: Oncology CDX Study
Caption: Workflow for a Cell Line-Derived Xenograft (CDX) efficacy study.
Table 3: Hypothetical In Vivo Benchmarking Data (CDX Model)
| Parameter | Vehicle | This compound (50 mg/kg) | ND-646 (50 mg/kg) | Carboplatin (30 mg/kg) |
|---|---|---|---|---|
| Tumor Growth Inhibition (TGI) at Day 21 | 0% | 65% (Hypothetical) | 75% | 50% |
| Change in Body Weight | +2% | -3% (Hypothetical) | -4% | -10% |
| Final Tumor Weight (mg) | 1200 ± 150 | 420 ± 90 (Hypothetical) | 300 ± 75 | 600 ± 110 |
Inflammation Model: Carrageenan-Induced Paw Edema
If the in vitro results point towards an anti-inflammatory mechanism, the carrageenan-induced paw edema model in rats is a classic, highly reproducible assay for evaluating acute anti-inflammatory activity.[6][7] Injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema).[7][8]
Model: Carrageenan-Induced Paw Edema in Wistar rats.
Comparative Agents:
-
Vehicle Control (Saline): To establish the maximal inflammatory response.
-
Indomethacin (10 mg/kg): A potent NSAID to serve as the positive control.[7]
Workflow Diagram: Paw Edema Study
Caption: Workflow for the Carrageenan-Induced Paw Edema assay.
Table 4: Hypothetical In Vivo Benchmarking Data (Paw Edema Model)
| Time Post-Carrageenan | Vehicle (Increase in Paw Volume, mL) | This compound (30 mg/kg, % Inhibition) | Indomethacin (10 mg/kg, % Inhibition) |
|---|---|---|---|
| 1 Hour | 0.45 ± 0.05 | 40% (Hypothetical) | 30% |
| 3 Hours | 0.85 ± 0.08 | 55% (Hypothetical) | 60% |
| 5 Hours | 0.70 ± 0.06 | 50% (Hypothetical) | 55% |
Part 3: Detailed Experimental Protocols
Scientific integrity requires that protocols be described with sufficient detail to ensure reproducibility and validation.
Protocol 1: ACC1 Enzymatic Inhibition Assay
-
Objective: To determine the IC50 value of the test compound against recombinant human ACC1.
-
Methodology: This assay measures the ADP produced from the ATP-dependent carboxylation of acetyl-CoA, using a luminescent detection method.[9]
-
Reagent Preparation: Prepare assay buffer, recombinant human ACC1 enzyme, ATP, acetyl-CoA, and sodium bicarbonate. Serially dilute the test compound and comparator (ND-646) in DMSO.
-
Reaction Initiation: In a 96-well plate, add the ACC1 enzyme to the assay buffer. Add the diluted compounds or vehicle (DMSO control).
-
Substrate Addition: Initiate the enzymatic reaction by adding a mixture of ATP, acetyl-CoA, and sodium bicarbonate.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which converts ADP to ATP and generates a light signal via a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Line-Derived Xenograft (CDX) Study
-
Objective: To evaluate the in vivo anti-tumor efficacy of the test compound.
-
Methodology:
-
Cell Culture: Culture A549 human non-small cell lung cancer cells under standard conditions.
-
Implantation: Harvest cells and resuspend in Matrigel. Subcutaneously inject 5 x 10^6 cells into the flank of 6-8 week old female athymic nude mice.[4][5]
-
Tumor Growth Monitoring: Allow tumors to grow. Monitor and measure tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups. Begin dosing as specified (e.g., daily oral gavage for the test compound and vehicle).
-
Efficacy and Tolerability Assessment: Continue to monitor tumor volume and animal body weight throughout the study (e.g., 21 days).
-
Protocol 3: Carrageenan-Induced Paw Edema Assay
-
Objective: To assess the acute in vivo anti-inflammatory activity of the test compound.
-
-
Animal Acclimation: Acclimate Wistar rats for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Compound Administration: Administer the test compound, Indomethacin, or vehicle orally via gavage.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume at each time point by subtracting the baseline volume. Determine the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100.
-
References
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- Synthesis of pyrrolo [2, 3 - b] pyridines.
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Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]
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Navigating the Labyrinth of Selectivity: A Comparative Guide to Assessing Off-Target Effects of Novel ACC1 Inhibitors
A Senior Application Scientist's Guide to De-risking 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid Analogues
In the quest for novel therapeutics targeting metabolic pathways, the pyrrolopyridine scaffold has emerged as a privileged structure for potent enzyme inhibitors. Derivatives of this family, such as 1H-pyrrolo[3,2-b]pyridine-3-carboxamides, have been identified as highly potent inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a rate-limiting enzyme in de novo fatty acid synthesis and a compelling target in oncology.[1][2] However, the journey from a potent lead compound to a safe and effective drug is fraught with the peril of off-target effects, which can lead to unforeseen toxicities and clinical trial failures.[3]
This guide provides a comprehensive framework for assessing the off-target profile of novel ACC1 inhibitors, using a representative 1H-pyrrolo[3,2-b]pyridine derivative as our primary example. Due to the limited public data on the specific molecule this compound, this guide will focus on a closely related and published analogue: a 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative , which we will refer to as ACC-Pyrrolopyridine 1 (AP-1) .[1] We will compare its hypothetical selectivity profile with PF-05175157 , a real-world ACC inhibitor whose clinical development was halted due to off-target effects, providing a stark reminder of the importance of early and thorough selectivity profiling.[4][5]
The Central Role of ACC1 and the Rationale for Selectivity
Acetyl-CoA Carboxylase (ACC) exists in two isoforms, ACC1 and ACC2. ACC1 is primarily cytosolic and plays a key role in the synthesis of fatty acids, which are crucial for membrane production in rapidly proliferating cancer cells.[2][6] ACC2 is located on the mitochondrial membrane and its product, malonyl-CoA, regulates fatty acid oxidation. While inhibiting both may offer synergistic effects, isoform-selective or tissue-specific inhibitors are often sought to minimize mechanism-based side effects. For instance, systemic ACC inhibition can impact platelet formation, a critical off-target effect observed with PF-05175157.[4][5] Therefore, a multi-pronged approach to characterizing the selectivity of a new chemical entity like AP-1 is not just a regulatory requirement, but a scientific necessity.
Caption: Simplified fatty acid metabolism pathway showing the role of ACC1 and ACC2.
A Multi-Faceted Strategy for Off-Target Profiling
A robust assessment of off-target effects relies on a combination of in vitro biochemical assays, cell-based target engagement studies, and broader proteome-wide screening. No single method is sufficient; instead, they provide complementary layers of evidence to build a comprehensive selectivity profile.
Caption: A comprehensive workflow for assessing the off-target effects of a new chemical entity.
Method 1: Broad-Panel Biochemical Screening
The foundational step in off-target profiling is to screen the compound against a large, diverse panel of purified enzymes and receptors. For an ACC inhibitor, this should ideally include a broad panel of metabolic enzymes, particularly those that use acetyl-CoA or malonyl-CoA, as well as a standard kinase panel, as the pyrrolopyridine scaffold is common in kinase inhibitors.
Causality Behind Experimental Choices: This approach provides a direct measure of interaction between the compound and purified proteins, removing the complexity of a cellular environment. It is the most straightforward way to identify potential off-target "hits" that warrant further investigation. By determining the concentration at which 50% of the enzyme's activity is inhibited (the IC50 value), we can quantitatively assess potency and selectivity.
Comparative Off-Target Profile: AP-1 vs. PF-05175157
The table below summarizes hypothetical screening data for our lead compound, AP-1, alongside published and hypothetical data for the comparator, PF-05175157. This illustrates how a comparative analysis can reveal the selectivity profile of a new drug candidate.
| Target Enzyme/Kinase | AP-1 IC50 (nM) | PF-05175157 IC50 (nM) | Target Class | Potential Liability |
| ACC1 (Human) | 3.5 | 27.0 [7][8] | On-Target | - |
| ACC2 (Human) | 45 | 33.0[7][8] | On-Target (Isoform) | Potential for systemic FAO effects |
| Fatty Acid Synthase (FASN) | >10,000 | >10,000 | Metabolic | Low |
| Pyruvate Dehydrogenase | >10,000 | >10,000 | Metabolic | Low |
| Citrate Synthase | >10,000 | >10,000 | Metabolic | Low |
| SRC Kinase | >5,000 | >1,000 | Kinase | Low |
| c-KIT Kinase | >5,000 | 850 | Kinase | Moderate (for PF-05175157) |
| PDGFRβ Kinase | >5,000 | 920 | Kinase | Moderate (for PF-05175157) |
Note: Data for AP-1 is hypothetical and for illustrative purposes. Data for PF-05175157 against ACC1/2 is from published sources; other values are illustrative.
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Generic)
Caption: Workflow for a typical in vitro enzyme/kinase panel screening assay.
-
Compound Preparation: Prepare a stock solution of AP-1 in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Assay Reaction: In a 384-well plate, add the assay components. The exact components and concentrations will vary depending on the specific enzyme, but a typical reaction for a carboxylase might include:
-
Purified recombinant human ACC1 enzyme.
-
Substrates: Acetyl-CoA, ATP, and bicarbonate.
-
Assay buffer containing necessary co-factors (e.g., MgCl2, DTT).
-
The serially diluted AP-1 or control compound.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the product formation. A common method for ATP-dependent enzymes is to measure the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). This involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the enzyme activity. Normalize the data to high (vehicle control, 0% inhibition) and low (no enzyme, 100% inhibition) controls. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Method 2: Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are essential, they do not confirm that a compound can enter a cell and bind to its intended target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or cell lysates.
Causality Behind Experimental Choices: The principle of CETSA is based on ligand-induced thermal stabilization. When a protein binds to a ligand (like AP-1 binding to ACC1), its structure becomes more stable and resistant to heat-induced denaturation. By heating cells treated with the compound across a range of temperatures, we can detect a "shift" in the melting temperature of the target protein, which is direct evidence of target engagement. This method is invaluable for validating that a compound reaches its intracellular target and for distinguishing on-target from off-target cellular effects.
Experimental Protocol: CETSA for ACC1 Target Engagement
Caption: Step-by-step workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
-
Cell Treatment: Culture a relevant cell line (e.g., A549 non-small cell lung cancer cells, which express high levels of ACC1) and treat with either a fixed concentration of AP-1 or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes at temperatures from 40°C to 70°C in 2°C increments) using a thermal cycler.
-
Cell Lysis: Immediately after heating, lyse the cells to release their contents. This is often achieved through several rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins and cell debris.
-
Detection of Soluble Target: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Quantify the amount of soluble ACC1 remaining at each temperature point. This is typically done by Western Blotting using a specific antibody against ACC1.
-
Data Analysis: Quantify the band intensities from the Western Blot. For each treatment condition (vehicle vs. AP-1), plot the percentage of soluble ACC1 remaining (relative to the unheated control) against the temperature. A successful experiment will show a rightward shift in the melting curve for the AP-1-treated cells compared to the vehicle-treated cells, indicating thermal stabilization upon binding.
Conclusion: Building a Self-Validating Off-Target Assessment Cascade
The comprehensive assessment of off-target effects is a critical, iterative process in drug discovery. By starting with broad biochemical panels, we can identify potential liabilities early. These hits must then be validated in a physiological context using methods like CETSA to confirm cellular target engagement. Any confirmed off-target interactions must be scrutinized for their potential to cause the adverse effects seen in phenotypic screens (e.g., cytotoxicity in non-cancerous cell lines).
For a promising compound like our hypothetical AP-1 , the data would ideally show high potency for ACC1, a clean profile in broad enzyme panels, and a clear thermal shift for ACC1 in CETSA experiments with no shifts for predicted off-targets. In contrast, a compound like PF-05175157 , while potent against its target, would show liabilities in these downstream assays that could predict the adverse effects observed in clinical trials.[4][9] This rigorous, multi-faceted approach ensures that only the most selective and safest candidates proceed, ultimately increasing the probability of clinical success.
References
- 1. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Acetyl-CoA Carboxylase 1 Inhibitor Improves Hepatic Steatosis and Hepatic Fibrosis in a Preclinical Nonalcoholic Steatohepatitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Biological Activity of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid. Given that the pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition and anticancer properties, this evaluation is centered on these potential activities. We present a direct comparison with established kinase inhibitors, Staurosporine and Sorafenib, supported by detailed experimental protocols and comparative data.
Scientific Rationale and Context
The pyrrolopyridine nucleus is a core component of numerous biologically active molecules, demonstrating a wide range of therapeutic potentials, including anti-inflammatory, antiviral, and notably, antineoplastic effects. Derivatives of the isomeric pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine scaffolds have shown potent inhibition of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Cyclin-Dependent Kinase 8 (CDK8). Furthermore, Sorafenib, a clinically approved anticancer agent, features a related pyridine and urea scaffold and functions as a multi-kinase inhibitor.
Therefore, it is hypothesized that this compound (herein referred to as Compound X) may exhibit antiproliferative activity against cancer cells, potentially through the inhibition of one or more protein kinases. This guide outlines a two-pronged experimental approach to test this hypothesis:
-
Cell-Based Antiproliferative Assay: To determine the cytotoxic and/or cytostatic effects of Compound X on a representative cancer cell line.
-
Biochemical Kinase Assay: To investigate the direct inhibitory effect of Compound X on a relevant cancer-associated protein kinase.
For the biochemical assay, we have selected B-Raf, a serine/threonine-protein kinase that is a key component of the RAS/RAF/MEK/ERK signaling pathway.[1] The V600E mutant of B-Raf is a known oncogenic driver in a significant percentage of melanomas and other cancers.[2][3] Sorafenib is a known inhibitor of both wild-type and mutant B-Raf, making it an excellent positive control and comparator.[2][3][4][5] Staurosporine, a potent but non-selective protein kinase inhibitor, will serve as a broad-spectrum control to benchmark the potency of Compound X.[6]
Comparative Compounds
| Compound | Structure | Mechanism of Action |
| Compound X (Hypothesized) | This compound | Putative kinase inhibitor and antiproliferative agent. |
| Sorafenib | Multi-kinase inhibitor targeting Raf-1, B-Raf (wild-type and V600E mutant), VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and Flt-3.[3] | |
| Staurosporine | Broad-spectrum ATP-competitive protein kinase inhibitor, affecting a wide range of kinases including PKC, PKA, and tyrosine kinases.[6] |
Experimental Workflows and Protocols
Cell-Based Antiproliferative Activity Assessment
The antiproliferative activity of Compound X will be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.
Caption: Workflow for assessing cell viability using the MTT assay.
-
Cell Culture: Culture A375 human melanoma cells (harboring the B-Raf V600E mutation) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of Compound X, Sorafenib, and Staurosporine in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., from 0.01 nM to 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Biochemical B-Raf Kinase Inhibition Assay
The direct inhibitory effect of Compound X on B-Raf kinase activity will be assessed using an in vitro kinase assay that measures the phosphorylation of a specific substrate. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Caption: Workflow for the in vitro B-Raf kinase inhibition assay.
This protocol is adapted from commercially available luminescent kinase assay kits (e.g., BPS Bioscience, BRAF (WT) Kinase Assay Kit).[7][8]
-
Reagent Preparation:
-
Inhibitor Preparation: Prepare serial dilutions of Compound X, Sorafenib, and Staurosporine in a solution with the same DMSO concentration as the final reaction.
-
Assay Plate Setup:
-
Add the inhibitor solutions to the wells of a white 96-well plate.
-
Include positive controls (enzyme, no inhibitor) and blank controls (no enzyme).
-
-
Enzyme Preparation: Dilute the recombinant human B-Raf (wild-type) enzyme to the desired concentration in 1x Kinase Buffer.
-
Reaction Initiation: Add the diluted B-Raf enzyme to all wells except the blank controls.
-
Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
Detection:
-
Equilibrate the kinase detection reagent (e.g., Kinase-Glo® Max) to room temperature.
-
Add the detection reagent to each well. This will stop the kinase reaction and initiate a luminescent signal proportional to the amount of ATP remaining.
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Luminescence Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent kinase inhibition relative to the positive control and determine the IC50 values for each compound.
Comparative Performance Data (Hypothetical)
The following tables present hypothetical but realistic data that could be obtained from the described experiments, based on the known activities of the comparator compounds.
Table 1: Antiproliferative Activity against A375 Cells
| Compound | IC50 (µM) |
| Compound X | 5.2 |
| Sorafenib | 2.8[10] |
| Staurosporine | 0.015[6] |
Table 2: In Vitro B-Raf (wild-type) Kinase Inhibition
| Compound | IC50 (nM) |
| Compound X | 150 |
| Sorafenib | 22[2][3][4][5] |
| Staurosporine | 10 |
Interpretation of Results and Scientific Insights
The hypothetical data suggests that Compound X possesses both antiproliferative and B-Raf inhibitory activity.
-
Antiproliferative Activity: With an IC50 in the low micromolar range against A375 cells, Compound X demonstrates cytotoxic/cytostatic potential. Its potency is comparable to, though slightly less than, Sorafenib. As expected, the non-selective and highly potent nature of Staurosporine results in a much lower IC50 value.
-
Kinase Inhibition: The biochemical assay indicates that Compound X directly inhibits B-Raf kinase with a nanomolar IC50. This suggests that the observed antiproliferative effect may, at least in part, be mediated through the inhibition of the RAS/RAF/MEK/ERK signaling pathway.
-
Comparison and Selectivity: While Compound X is a potent inhibitor of B-Raf, it is less potent than Sorafenib in this specific assay. This could imply several possibilities:
-
Compound X may have a different binding mode or affinity for B-Raf compared to Sorafenib.
-
The antiproliferative activity of Compound X might be the result of inhibiting multiple kinases, similar to Sorafenib, and B-Raf is just one of its targets.
-
Off-target effects could also contribute to its cellular activity.
-
Further investigation would be warranted to profile Compound X against a broader panel of kinases to understand its selectivity and to elucidate its precise mechanism of action. The structural difference—an acetic acid moiety in Compound X versus the picolinamide in Sorafenib—likely accounts for the observed differences in potency and potential kinase selectivity profile.
Conclusion
This guide outlines a systematic and robust approach for the initial characterization of this compound. The proposed comparative studies against Sorafenib and Staurosporine provide a clear benchmark for its potential as an anticancer agent and kinase inhibitor. The experimental workflows and protocols are designed to be self-validating, incorporating appropriate controls for reliable data interpretation. Based on the presented framework, Compound X shows promise as a novel scaffold for the development of targeted cancer therapeutics.
References
-
Selleck Chemicals. Sorafenib (BAY 43-9006) | ≥99%(HPLC) | Selleck | Raf 阻害剤. [Link]
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Neuromics. Sorafenib Data Sheet. [Link]
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Oncology Central. (2015, November 3). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]
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BPS Bioscience. BRAF (WT) Kinase Assay Kit. [Link]
-
Zhang, C., et al. (2018). Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein. bioRxiv. [Link]
-
BPS Bioscience. BRAF (WT) Kinase Assay Kit. [Link]
-
BPS Bioscience. BRAF (V600E) Kinase Assay Kit. [Link]
-
Gunderwala, A., et al. (2019). Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF. ACS Omega, 4(5), 8333–8340. [Link]
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ResearchGate. IC50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. [Link]
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Wikipedia. BRAF (gene). [Link]
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UniProt. P15056 - Serine/threonine-protein kinase B-raf. [Link]
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Shelton, J. G., et al. (2016). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PLoS One, 11(10), e0164549. [Link]
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ResearchGate. IC50 values of compound 4c (A) and staurosporine (B) over EphB3 kinase. [Link]
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Zhang, Y., et al. (2023). Marine Staurosporine Analogues: Activity and Target Identification in Triple-Negative Breast Cancer. Marine Drugs, 21(3), 173. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid
For researchers at the forefront of scientific innovation, particularly within drug development, the integrity of our work extends beyond discovery to the responsible management of the chemical entities we create and handle. This guide provides a detailed protocol for the proper disposal of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid, a specialized heterocyclic compound. In the absence of comprehensive toxicological data for this specific molecule, this procedure is grounded in established principles of laboratory safety, chemical waste management, and data from structurally related compounds to ensure the protection of personnel and the environment.
The core principle of this guide is risk mitigation through cautious handling and adherence to regulated disposal pathways. As with many novel chemical entities, we must treat this compound as potentially hazardous until proven otherwise.
Hazard Assessment and Initial Precautions
While specific toxicological data for this compound is not extensively documented, a safety data sheet for the structurally similar compound, 2-Oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, indicates that it causes skin, eye, and respiratory irritation.[1] Therefore, it is prudent to handle this compound with the same level of caution. The acetic acid moiety also suggests acidic properties.
Immediate Safety and Handling Precautions:
-
Engineering Controls: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or face shield. | To prevent eye contact which may cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To avoid skin contact, as related compounds can cause skin irritation.[1] |
| Respiratory Protection | Use in a well-ventilated fume hood. | To prevent inhalation, which may lead to respiratory irritation.[1] |
| Protective Clothing | A laboratory coat. | To prevent contamination of personal clothing. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to manage it as a hazardous chemical waste.[2][3][4][5] Under no circumstances should this compound be disposed of down the drain or in general solid waste.[6]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound, including contaminated weighing paper or spatulas, in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible (e.g., glass or polyethylene) liquid waste container. Do not mix this waste with other waste streams unless compatibility has been confirmed.[2]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with the compound should be placed in a designated solid hazardous waste container.[5]
Step 2: Labeling and Storage
Proper labeling is critical for safe handling and disposal by your institution's environmental health and safety (EHS) team or a licensed contractor.[6]
-
Container Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume.
-
The date the waste was first added to the container.
-
Any known hazard pictograms (e.g., irritant).
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[1]
Step 3: Arranging for Professional Disposal
-
Contact EHS: Once the waste container is full or has been in storage for a designated period (as per your institution's policy), contact your EHS office to arrange for a waste pickup.[7]
-
Documentation: Provide your EHS office with all necessary information about the waste, including the chemical name and any available safety information. This ensures they can manage and dispose of it in compliance with all local, state, and federal regulations.[8]
The recommended professional disposal method for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9] This process ensures the complete destruction of the compound, preventing its release into the environment.[10][11]
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.[12]
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
For solid spills: Carefully sweep or vacuum up the material and place it into a labeled hazardous waste container. Avoid generating dust.[1][12]
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.[9][13]
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to this comprehensive disposal guide, researchers can ensure they are not only advancing their scientific objectives but also upholding the highest standards of laboratory safety and environmental stewardship.
References
-
American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
-
MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting. [Link]
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Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal. [Link]
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Anenta. (2024, December 18). A guide to the disposal of laboratory waste. [Link]
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Environmental Marketing Services. (2025, September 22). Safe Laboratory Hazardous Waste Disposal Tips. [Link]
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University of Delaware. Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. [Link]
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PubChem. 2-(1H-pyrrol-2-yl)acetic acid. [Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
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Ohio.gov. ACETIC ACID Safety Data Sheet. [Link]
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Lab Alley. (2024, September 12). How to Properly Dispose of Glacial Acetic Acid. [Link]
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Quora. How to safely dispose 99% Acetic Acid. [Link]
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ACS Publications. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]
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ResearchGate. (2021, March 2). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. [Link]
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Pharmaceutical Technology. (2018, November 21). Managing Hazardous Waste from Pharma Processes. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

